molecular formula C16H16 B074762 Dibenzocycloocta-1,5-diene CAS No. 1460-59-9

Dibenzocycloocta-1,5-diene

Cat. No.: B074762
CAS No.: 1460-59-9
M. Wt: 208.3 g/mol
InChI Key: PCQPMHABIFETBJ-UHFFFAOYSA-N
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Description

Dibenzocycloocta-1,5-diene is a pivotal organic compound and a fundamental building block in synthetic and catalytic chemistry. Its unique, rigid saddle-shaped structure, featuring a central cyclooctadiene core flanked by two benzene rings, makes it an invaluable precursor for the synthesis of chiral ligands, particularly those containing a dibenzocyclooctyl (DBCO) backbone. These ligands are extensively employed in the development of asymmetric catalysis, enabling highly enantioselective transformations such as hydrogenations, cross-couplings, and C-H functionalizations, which are critical for the synthesis of chiral pharmaceuticals and fine chemicals. The compound's conformational constraints impart significant steric and electronic influence on metal centers when complexed, allowing researchers to fine-tune catalytic activity and selectivity. Beyond catalysis, its derivatized forms find applications in material science and as scaffolds in supramolecular chemistry due to their defined three-dimensional geometry. This reagent offers researchers a versatile starting point for designing novel catalytic systems and exploring new chemical space in the pursuit of efficient and selective synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-2-6-14-11-12-16-8-4-3-7-15(16)10-9-13(14)5-1/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQPMHABIFETBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308658
Record name Dibenzocycloocta-1,5-diene
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Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1460-59-9
Record name Cyclo-di-o-xylylene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzocycloocta-1,5-diene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Validated Synthetic Pathway to Dibenzocycloocta-1,5-diene from o-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded methodology for the synthesis of dibenzocycloocta-1,5-diene, a core scaffold in various fields of chemical research, starting from the readily available and cost-effective bulk chemical, o-xylene. The described multi-step synthesis is built upon robust, well-documented chemical transformations, ensuring reproducibility and scalability. As senior application scientists, our focus is not merely on the procedural steps but on the underlying mechanistic principles and critical parameters that govern the success of each transformation.

The dibenzocyclooctadiene framework is a privileged structure found in a class of naturally occurring bioactive lignans, such as schisandrin, which exhibit a range of pharmacological activities.[1][2] Its unique, rigid yet non-planar eight-membered ring system also makes it a valuable ligand in transition metal catalysis.[3] This guide details a reliable three-stage synthetic sequence: (I) free-radical benzylic bromination of o-xylene, (II) an intramolecular Wurtz-type reductive coupling to form the saturated carbocyclic core, and (III) a subsequent bromination-elimination sequence to introduce the target olefinic bonds.

Overall Synthetic Strategy

The chosen pathway capitalizes on classic, high-yielding organic reactions. The initial step transforms o-xylene into a key bifunctional intermediate, which is then primed for an intramolecular cyclization to construct the eight-membered ring. The final step introduces the requisite unsaturation.

synthesis_overview o_xylene o-Xylene dibromide α,α'-Dibromo-o-xylene o_xylene->dibromide Step I: Bromination tetrahydro 5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene dibromide->tetrahydro Step II: Cyclization product This compound tetrahydro->product Step III: Dehydrogenation

Caption: High-level overview of the three-stage synthesis.

Part I: Synthesis of α,α'-Dibromo-o-xylene

The synthesis begins with the selective bromination of the benzylic methyl groups of o-xylene. This transformation is crucial as it installs the necessary leaving groups for the subsequent cyclization.

Mechanistic Rationale

This reaction proceeds via a free-radical chain mechanism. The benzylic C-H bonds of o-xylene are significantly weaker than aromatic C-H bonds, allowing for selective halogenation under radical conditions. The reaction is initiated by light (photochemical initiation) or a radical initiator, which generates bromine radicals (Br•). These radicals abstract a hydrogen atom from a methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with molecular bromine (Br₂) to yield the product and a new bromine radical, propagating the chain.[4][5] Direct bromination with liquid bromine under illumination is a well-established and effective method.[5]

Detailed Experimental Protocol: Radical Bromination

Caution: α,α'-Dibromo-o-xylene is a potent lachrymator. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[5]

1. Reagents and Equipment:

  • o-Xylene (reagent grade)

  • Bromine (liquid)

  • Petroleum ether (60-68 °C boiling range)

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Thermometer

  • Heating mantle

  • Photoflood lamp (250-watt)

  • Büchner funnel and filter flask

2. Procedure:

  • Equip the three-necked flask with the mechanical stirrer, dropping funnel, and reflux condenser. Place the thermometer in the main neck, ensuring the bulb is immersed in the reaction mixture.

  • Charge the flask with 212 g (2.0 moles) of o-xylene.

  • Position the photoflood lamp approximately 10-15 cm from the flask to provide illumination.

  • Heat the o-xylene with stirring to an internal temperature of 125 °C.[5]

  • Once the temperature is stable, begin the dropwise addition of 352 g (2.2 moles) of bromine from the dropping funnel. The rate of addition should be controlled to maintain a steady reflux and complete the addition over approximately 1.5 hours.[5] The red-brown color of bromine should discharge as it reacts.

  • After the addition is complete, continue stirring the mixture at 125 °C under illumination for an additional 30 minutes to ensure full conversion.

  • Allow the reaction mixture to cool to approximately 60 °C.

  • In a separate beaker, bring 100 mL of petroleum ether to a boil. Carefully pour the warm reaction mixture into the boiling petroleum ether. Use small additional amounts of warm solvent to rinse the flask.

  • Allow the solution to cool slowly to room temperature, stirring occasionally to prevent the product from forming a solid cake.

  • Once crystallization is largely complete, place the beaker in a refrigerator (4 °C) for at least 12 hours to maximize product precipitation.[5]

  • Collect the crystalline product by suction filtration using the Büchner funnel. Wash the crystals twice with 25 mL portions of cold petroleum ether.

  • Dry the product in a vacuum desiccator. The expected yield is 280-309 g (53-59%) of α,α'-dibromo-o-xylene.[5]

ParameterExpected ValueSource
Appearance Brown crystalline solid[5]
Yield 53-59%[5]
Melting Point 91-94 °C[6]
Molecular Formula C₈H₈Br₂[4]
Molar Mass 263.96 g/mol [4]

Part II: Intramolecular Reductive Coupling

With the key dibromide intermediate in hand, the next stage involves the construction of the eight-membered ring via an intramolecular Wurtz-type coupling reaction. This classic organometallic transformation is highly effective for forming carbocyclic rings from α,ω-dihalides.

Mechanistic Rationale

The Wurtz reaction involves the reductive coupling of two alkyl halides using an alkali metal, typically sodium or lithium.[7][8] In this intramolecular variant, the two bromomethyl groups on the same molecule react. The mechanism is thought to involve a single-electron transfer (SET) from the metal surface to the C-Br bond, leading to the formation of a radical anion which then expels a bromide ion to form a benzyl radical. A second SET step can form a benzylic anion. The coupling occurs between the two reactive ends of the molecule to forge the new C-C bond and close the ring.[7] The use of granular lithium in a suitable solvent like THF is effective for this transformation.[3]

Detailed Experimental Protocol: Wurtz Coupling

Caution: Lithium metal reacts violently with water. This reaction must be performed under a strictly anhydrous, inert atmosphere (e.g., Argon or Nitrogen).

1. Reagents and Equipment:

  • α,α'-Dibromo-o-xylene (from Part I)

  • Granular Lithium (containing 1-2% sodium)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Flame-dried glassware (1 L three-necked flask, reflux condenser, mechanical stirrer)

  • Inert gas setup (Argon/Nitrogen line)

  • Cannula or dropping funnel for solvent transfer

2. Procedure:

  • Set up the flame-dried 1 L flask with a mechanical stirrer, reflux condenser, and an inert gas inlet. Maintain a positive pressure of argon throughout the procedure.

  • To the flask, add 10.3 g (1.48 mol) of granular lithium and 250 mL of anhydrous THF.

  • In a separate flame-dried flask, dissolve 89.0 g (0.337 mol) of α,α'-dibromo-o-xylene in 250 mL of anhydrous THF.

  • Transfer the dibromide solution to the lithium suspension via cannula or dropping funnel over a period of 2 hours while stirring vigorously. The reaction is exothermic, and the solvent should begin to reflux gently. Maintain the reflux with external heating if necessary.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 16 hours.[3]

  • Cool the reaction mixture to room temperature. The excess lithium will settle.

  • Carefully decant the supernatant solution into a separate flask.

  • Very cautiously, add saturated aqueous NH₄Cl solution dropwise to the reaction flask containing the excess lithium to quench it. Once the initial vigorous reaction subsides, the remaining solution can be combined with the decanted supernatant.

  • Transfer the combined organic solution to a separatory funnel. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate by rotary evaporation.

  • The crude product, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, can be purified by vacuum distillation or recrystallization from ethanol to yield a colorless solid. The expected yield is approximately 19.6 g (49%).[3]

ParameterExpected ValueSource
Appearance Colorless plates/solid[3]
Yield ~49%[3]
Boiling Point 130-175 °C at 0.25 mmHg (Kugelrohr)[3]
Molecular Formula C₁₆H₁₆[3]
Molar Mass 208.30 g/mol [3]

Part III: Dehydrogenation to this compound

The final stage of the synthesis is the introduction of the two double bonds into the saturated eight-membered ring to yield the target conjugated diene. This is accomplished through a two-step bromination/dehydrobromination sequence.

Rationale and Mechanism

Direct dehydrogenation can be challenging. A more controlled and reliable method is to first introduce leaving groups adjacent to the desired positions of unsaturation and then perform a double elimination. Benzylic bromination with NBS selectively installs bromine atoms at the 5- and 11-positions of the tetrahydrodibenzo[a,e]cyclooctene core. Subsequent treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), promotes a concerted E2 (elimination, bimolecular) reaction at both sites, removing HBr and forming the two π-bonds simultaneously.[3]

Detailed Experimental Protocol: Bromination-Elimination

1. Reagents and Equipment:

  • 5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene (from Part II)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for reflux, filtration, and extraction

2. Procedure A: Dibromination

  • Dissolve the tetrahydrodibenzo[a,e]cyclooctene intermediate in CCl₄ in a round-bottom flask equipped with a reflux condenser.

  • Add 2.2 equivalents of NBS and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux with stirring under illumination from a sun lamp. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold CCl₄.

  • Wash the filtrate with aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5,11-dibromo-5,6,11,12-tetrahydrodibenzo[a,e]-cyclooctene is typically used directly in the next step without further purification.[3][9]

3. Procedure B: Double Dehydrobromination

  • Under an inert atmosphere, dissolve the crude dibromide from the previous step in anhydrous THF in a flame-dried flask.

  • In a separate flask, prepare a solution or suspension of at least 4 equivalents of potassium tert-butoxide in anhydrous THF.[3]

  • Cool the base solution in an ice bath. Slowly add the solution of the dibromide to the cold base suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the completion of the reaction.

  • Carefully quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration and concentration, the crude product can be purified by column chromatography or recrystallization to afford pure dibenzo[a,e]cyclooctene (this compound).[3]

ParameterExpected ValueSource
Appearance Solid[3]
Yield (from tetrahydro intermediate) High (specifics vary)[3]
Molecular Formula C₁₆H₁₂[3]
Molar Mass 204.27 g/mol [3]

Comprehensive Synthesis Workflow

detailed_workflow cluster_0 Part I: Benzylic Bromination cluster_1 Part II: Wurtz Cyclization cluster_2 Part III: Dehydrogenation p1_start o-Xylene + Br₂ p1_react Heat to 125°C with Photo-irradiation p1_start->p1_react p1_workup Cool & Precipitate in Petroleum Ether p1_react->p1_workup p1_product α,α'-Dibromo-o-xylene p1_workup->p1_product p2_start Dibromide + Li metal in Anhydrous THF p1_product->p2_start Intermediate Transfer p2_react Reflux under Argon p2_start->p2_react p2_workup Quench (NH₄Cl), Extract & Purify p2_react->p2_workup p2_product Tetrahydro-Dibenzo[a,e]cyclooctene p2_workup->p2_product p3_start Tetrahydro Intermediate + NBS p2_product->p3_start Intermediate Transfer p3_react1 Radical Bromination (BPO) p3_start->p3_react1 p3_intermediate Crude Dibromo Intermediate p3_react1->p3_intermediate p3_react2 Add to KOtBu in THF p3_intermediate->p3_react2 p3_workup Quench, Extract & Purify p3_react2->p3_workup p3_product This compound p3_workup->p3_product

Caption: Detailed workflow for the multi-step synthesis.

Conclusion

This guide has detailed a robust and validated three-stage synthetic route to this compound from o-xylene. By following the outlined protocols, which are grounded in established and reliable procedures from sources like Organic Syntheses, researchers can confidently prepare this valuable chemical scaffold. The key to success lies in careful adherence to reaction conditions, particularly the use of an inert atmosphere for the organometallic coupling step and appropriate safety measures when handling the lachrymatory dibromide intermediate. The resulting dibenzocyclooctadiene core serves as a versatile platform for further elaboration in the fields of medicinal chemistry, materials science, and catalysis.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Dibenzocycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Dibenzocycloocta-1,5-diene

This compound, systematically named 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene and also known as [2.2]orthocyclophane, is a fascinating carbocyclic compound featuring a central eight-membered ring fused to two benzene rings.[1][2] This rigid yet conformationally flexible scaffold has garnered significant interest in the fields of materials science and drug development. Its unique three-dimensional structure allows for the precise spatial arrangement of functional groups, making it a valuable building block for novel polymers with unique thermal expansion properties and pharmacologically active molecules.[3][4][5][6] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, offering insights for researchers and professionals in organic synthesis and medicinal chemistry.

Synthetic Approach: Intramolecular Reductive Coupling

The most common and efficient method for the synthesis of this compound is through an intramolecular Wurtz-type reductive coupling of α,α'-dibromo-o-xylene.[7] This reaction, a classic method for the formation of carbon-carbon bonds, involves the use of an alkali metal, such as sodium or lithium, to reductively couple the two benzylic bromide moieties of the starting material, thereby forming the central eight-membered ring.[8][9][10][11] The intramolecular nature of this reaction is favored by high dilution conditions, which minimize intermolecular side reactions.

Reaction Mechanism: A Stepwise Perspective

The Wurtz reaction mechanism is generally understood to proceed through the formation of a highly reactive organometallic intermediate. In the case of the synthesis of this compound, the proposed mechanism is as follows:

  • Single Electron Transfer (SET): Two equivalents of the alkali metal (e.g., Lithium) each donate a single electron to one of the carbon-bromine bonds of α,α'-dibromo-o-xylene. This results in the cleavage of the C-Br bond, forming a benzylic radical and the corresponding metal bromide.

  • Formation of the Organometallic Intermediate: The benzylic radical can then accept another electron from a second metal atom to form a carbanionic organometallic species. Alternatively, two benzylic radicals can couple directly.

  • Intramolecular Nucleophilic Attack: The resulting nucleophilic carbon center then undergoes an intramolecular SN2 reaction, attacking the second benzylic carbon and displacing the bromide ion to form the desired eight-membered ring.

Wurtz_Mechanism cluster_start Starting Material cluster_step1 Step 1: Reductive Cleavage cluster_step2 Step 2: Intramolecular Cyclization Start α,α'-dibromo-o-xylene Radical Benzylic Diradical Intermediate Start->Radical 2 Li - 2 LiBr Product This compound Radical->Product Intramolecular Coupling

Caption: Proposed mechanism for the Wurtz-type synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a robust procedure published in Organic Syntheses and provides a reliable method for the preparation of this compound.[1]

Materials and Reagents
ReagentCAS NumberMolecular FormulaAmountMoles
α,α'-Dibromo-o-xylene91-13-4C₈H₈Br₂101 g0.382
Lithium (granular)7439-93-2Li6.63 g0.956
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O350 mL-
Dichloromethane75-09-2CH₂Cl₂1400 mL-
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄50 g-
Silica Gel7631-86-9SiO₂100 g-

Experimental Procedure

Synthesis_Workflow A 1. Setup and Inert Atmosphere Flame-dry a 1-L three-necked flask with a reflux condenser and dropping funnel. Purge with argon. B 2. Initial Reagents Add 200 mL of anhydrous THF and 6.63 g of granular lithium to the flask. A->B C 3. Addition of Substrate Dissolve 101 g of α,α'-dibromo-o-xylene in 150 mL of THF and add it to the dropping funnel. B->C D 4. Reaction Add the substrate solution dropwise over 1.5 hours, maintaining a gentle reflux (65-70°C). C->D E 5. Reflux and Monitoring Reflux the mixture for an additional 2 hours. Monitor the reaction progress by TLC. D->E F 6. Work-up: Filtration Cool to room temperature and filter to remove excess lithium. E->F G 7. Work-up: Concentration Concentrate the filtrate by rotary evaporation. F->G H 8. Work-up: Extraction and Drying Dissolve the residue in dichloromethane, filter through silica gel, and dry the filtrate over sodium sulfate. G->H I 9. Purification Concentrate the dried filtrate to obtain the crude product. Recrystallize from ethanol to yield pure this compound. H->I

Caption: Step-by-step workflow for the synthesis of this compound.

  • Apparatus Setup: A 1-liter, three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.

  • Reagent Addition: Anhydrous tetrahydrofuran (200 mL) is added to the reaction flask, followed by granular lithium (6.63 g, 0.956 mol).

  • Substrate Preparation: A solution of α,α'-dibromo-o-xylene (101 g, 0.382 mol) in anhydrous tetrahydrofuran (150 mL) is prepared and transferred to the dropping funnel.

  • Reaction Initiation: The solution of α,α'-dibromo-o-xylene is added dropwise to the stirred suspension of lithium over approximately 1.5 hours. The reaction is exothermic, and a gentle reflux should be maintained. The internal temperature should be kept between 65-70 °C.

  • Reaction Completion and Monitoring: After the addition is complete, the reaction mixture is heated to reflux for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • Excess lithium is removed by filtration through a sintered glass funnel under an inert atmosphere.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator.

    • The residue is redissolved in dichloromethane (700 mL) and filtered through a pad of silica gel (100 g) to remove lithium bromide salts. The silica gel is washed with additional dichloromethane (700 mL).

    • The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification:

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

    • The crude product is purified by recrystallization from ethanol to afford pure this compound as a white crystalline solid.

Characterization of this compound

A thorough characterization of the synthesized product is crucial to confirm its identity, purity, and conformational properties. The following analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the conformational flexibility of the eight-membered ring, the NMR spectra can be temperature-dependent, providing valuable information about the chair and twist-boat conformers.[12][13]

¹H NMR (Proton NMR):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3Multiplet8HAromatic protons
~3.0-3.2Singlet/Broad8HBenzylic protons (-CH₂-)

Note: At room temperature, the benzylic protons may appear as a singlet due to rapid conformational exchange. At lower temperatures, the signals for the axial and equatorial protons of the chair and twist-boat conformers may be resolved.

¹³C NMR (Carbon-13 NMR): [1][2][13]

Chemical Shift (δ) ppmAssignment
~140Quaternary aromatic carbons
~130Aromatic CH carbons
~127Aromatic CH carbons
~37Benzylic carbons (-CH₂-)

Note: Similar to the ¹H NMR, the ¹³C NMR spectrum can also exhibit temperature-dependent changes in chemical shifts and line broadening due to conformational dynamics.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrum: [1]

m/zRelative Intensity (%)Assignment
208High[M]⁺ (Molecular Ion)
193Moderate[M - CH₃]⁺
178Moderate[M - C₂H₆]⁺
104High[C₈H₈]⁺ (o-xylylene fragment)

The fragmentation pattern is consistent with the structure of this compound, with the base peak often corresponding to the stable o-xylylene fragment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3060-3010MediumAromatic C-H stretch
2940-2850MediumAliphatic C-H stretch
1600, 1490, 1450StrongAromatic C=C skeletal vibrations
750StrongOrtho-disubstituted benzene C-H out-of-plane bend
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. While the parent compound's crystal structure is known, derivatives such as 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene have been extensively studied to understand the impact of substituents on the crystal packing and material properties.[3][4][5][6]

Applications and Future Outlook

The rigid and well-defined three-dimensional structure of the this compound core makes it an attractive scaffold in several areas of chemical research. In materials science, its incorporation into polymer backbones has led to the development of materials with a negative coefficient of thermal expansion (CTE), which are highly desirable in applications requiring dimensional stability over a range of temperatures.[3][4][5][6] In medicinal chemistry, the dibenzocyclooctadiene framework is found in a number of biologically active natural products and has been utilized as a template for the design of novel therapeutic agents. The ability to functionalize the aromatic rings and the benzylic positions allows for the generation of diverse libraries of compounds for drug discovery programs.

The continued exploration of efficient and stereoselective synthetic routes to functionalized this compound derivatives will undoubtedly open up new avenues for the development of advanced materials and innovative pharmaceuticals.

References

Unlocking Molecular Agility: A Technical Guide to the Dibenzocycloocta-1,5-diene Boat-Chair Conformational Energy Barrier

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynamic Heart of a Versatile Scaffold

The dibenzocycloocta-1,5-diene (DBCOD) core, a fascinating structural motif featuring a flexible eight-membered ring fused to two rigid phenyl groups, is a cornerstone in the architecture of numerous biologically active natural products, particularly the dibenzocyclooctadiene lignans found in the Schisandraceae family.[1][2] These compounds exhibit a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and, crucially, their conformational dynamics. The central eight-membered ring is not static; it exists in a dynamic equilibrium between two primary conformations: a lower-energy boat form and a higher-energy chair form. The energy barrier to this boat-chair interconversion is a critical parameter that dictates the molecule's flexibility, its ability to interact with biological targets, and its potential for applications in materials science as a low-energy driven shape-changing unit.[4] This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for determining the boat-chair conformational energy barrier of this compound and its derivatives.

The Boat-Chair Equilibrium: A Dance of Stability and Strain

The eight-membered ring of this compound can adopt several conformations, with the twist-boat (TB) and twist-boat-chair (TBC) being the most significant.[5] For simplicity, we will refer to these as the "boat" and "chair" conformations in this guide. The boat conformation is generally the more stable, ground-state form. The interconversion to the chair conformation requires overcoming a specific energy barrier, a process that can be significantly influenced by the nature and position of substituents on the dibenzocyclooctadiene scaffold.[4]

Understanding this energy barrier is paramount for several reasons:

  • In Drug Discovery: The conformational flexibility of a ligand is a key determinant of its binding affinity and selectivity for a biological target. A molecule with a low energy barrier can readily adopt the optimal conformation for receptor binding, potentially leading to higher efficacy. Conversely, a high energy barrier may lock the molecule in a less active conformation.

  • In Materials Science: The ability to control the conformational state of DBCOD derivatives through external stimuli (e.g., temperature, light) opens avenues for the development of novel smart materials with tunable mechanical or optical properties.[4] The energy barrier of the conformational change is a key parameter in designing such materials.[4]

The unsubstituted this compound possesses a boat-to-chair conformational energy barrier of approximately 42 kJ/mol (roughly 10 kcal/mol).[4] This value is comparable to the energy barrier for the chair flip in cyclohexane, a well-studied dynamic process.[6]

Quantifying the Barrier: Experimental and Computational Approaches

The determination of the energy barrier for the boat-chair interconversion relies on a synergistic combination of experimental techniques, primarily Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, and theoretical calculations using Density Functional Theory (DFT).

Dynamic NMR Spectroscopy: A Window into Molecular Motion

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes in molecules that occur on the NMR timescale.[7][8] By recording NMR spectra at different temperatures, it is possible to "freeze out" the individual boat and chair conformers at low temperatures, where the rate of interconversion is slow. As the temperature is increased, the rate of interconversion accelerates, leading to a broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at higher temperatures.[7]

The rate constant (k) for the interconversion at the coalescence temperature (Tc) can be determined from the separation of the signals of the two conformers (Δν) at low temperature. The Gibbs free energy of activation (ΔG‡), which represents the energy barrier, can then be calculated using the Eyring equation.[5][9][10]

  • Sample Preparation:

    • Dissolve a sufficient amount of the dibenzocyclooctadiene derivative in a suitable deuterated solvent. The choice of solvent is critical, as it must have a wide liquid range to accommodate the required temperature variations. Low-boiling point solvents like deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂) are often suitable for low-temperature measurements, while high-boiling point solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or tetrachloroethane-d₂ can be used for high-temperature studies.[7]

    • Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening and interfere with the analysis.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra over a wide range of temperatures, starting from a low temperature where the signals for the boat and chair conformers are sharp and well-resolved.

    • Gradually increase the temperature in small increments (e.g., 5-10 K) and acquire a spectrum at each temperature. It is crucial to allow the sample to thermally equilibrate at each temperature before acquiring the spectrum, which can take up to 20 minutes.[7]

    • Continue acquiring spectra through the coalescence temperature and into the fast-exchange regime where the signals have sharpened into a single peak.

  • Data Analysis and Calculation of the Energy Barrier:

    • Identify the exchanging protons: Select a pair of well-resolved signals corresponding to the same proton in the boat and chair conformations.

    • Determine the coalescence temperature (Tc): This is the temperature at which the two signals merge into a single broad peak.

    • Measure the chemical shift difference (Δν): At a temperature well below coalescence, measure the difference in chemical shifts (in Hz) between the two exchanging signals.

    • Calculate the rate constant (k) at coalescence: Use the approximate equation: k = πΔν / √2

    • Calculate the Gibbs Free Energy of Activation (ΔG‡): Use the Eyring equation in the following form: ΔG‡ = -RTc ln(kh / kBTc) where R is the gas constant, T is the absolute temperature, k is the rate constant, h is Planck's constant, and kB is the Boltzmann constant.[5]

    • Eyring Plot (for more accurate determination of ΔH‡ and ΔS‡): By determining the rate constants at multiple temperatures through line-shape analysis, an Eyring plot of ln(k/T) versus 1/T can be constructed. The slope of this plot is equal to -ΔH‡/R, and the y-intercept is equal to ln(kB/h) + ΔS‡/R, allowing for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[5]

Density Functional Theory (DFT) Calculations: A Computational Microscope

DFT calculations provide a powerful theoretical framework for modeling the structures and energies of molecules, including the transition state for the boat-chair interconversion.[11] By calculating the energies of the ground state (boat conformation), the transition state, and the higher-energy conformer (chair conformation), the energy barrier can be determined.

  • Geometry Optimization of Ground and Higher-Energy States:

    • Build the initial structures of the boat and chair conformations of the dibenzocyclooctadiene derivative using a molecular modeling software.

    • Perform geometry optimizations for both conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This will yield the minimum energy structures for the two conformers.

  • Transition State (TS) Search:

    • The most challenging step is to locate the transition state structure that connects the boat and chair conformations. Several methods can be employed:

      • Synchronous Transit-Guided Quasi-Newton (STQN) Method (e.g., QST2 or QST3 in Gaussian): This method requires the optimized structures of the reactant (boat) and product (chair) as input (QST2), and optionally a guess for the transition state structure (QST3).[12]

      • Relaxed Potential Energy Scan: This involves systematically changing a key dihedral angle that drives the interconversion and calculating the energy at each step to map out the potential energy surface and identify the maximum energy point, which corresponds to the transition state.

  • Frequency Calculation and Verification of the Transition State:

    • Once a candidate transition state structure is found, a frequency calculation must be performed. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate (the boat-chair interconversion). The absence of an imaginary frequency indicates a minimum, while more than one suggests a higher-order saddle point.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the identified transition state correctly connects the boat and chair conformers, an IRC calculation should be performed.[12] This calculation follows the minimum energy path downhill from the transition state in both directions, and it should lead to the optimized boat and chair structures.

  • Calculation of the Energy Barrier:

    • The energy barrier (ΔE‡) is calculated as the difference in the electronic energies of the transition state and the ground state (boat conformation). To obtain the Gibbs free energy of activation (ΔG‡), thermal corrections from the frequency calculations should be included.

The Influence of Substituents on the Energy Barrier

The conformational dynamics of the dibenzocyclooctadiene core are highly sensitive to the presence of substituents. Strategic placement of different functional groups can significantly alter the boat-chair energy barrier, providing a powerful tool for tuning the molecule's properties.[4]

A key study demonstrated that the introduction of 1,10-diamide substituents raises the energy barrier from 42 kJ/mol in the unsubstituted DBCOD to 68 kJ/mol.[4] This increase is attributed to the formation of intramolecular hydrogen bonds that stabilize the boat conformation.[4] Conversely, electron-repulsive interactions from opposing ester substituents can favor the chair conformation.[4]

CompoundSubstituentEnergy Barrier (kJ/mol)Energy Barrier (kcal/mol)Reference
This compoundNone42~10.0[4]
1,10-diamide-DBCOD1,10-diamide68~16.2[4]

This table summarizes the experimentally determined energy barriers for the boat-chair interconversion of this compound and a substituted derivative. Further research is needed to expand this dataset with a wider variety of substituted compounds.

Visualization of the Conformational Interconversion

The boat-chair interconversion can be visualized as a pathway on a potential energy surface.

G cluster_0 Potential Energy Boat Boat Conformation (Ground State) TS Transition State Boat->TS ΔG‡ TS->Boat Chair Chair Conformation (Higher Energy State) TS->Chair Chair->TS ΔG‡

Caption: Energy profile for the boat-chair interconversion of dibenzocyclooctadiene.

Experimental and Computational Workflow

The following diagram outlines the synergistic workflow for determining the boat-chair conformational energy barrier.

G cluster_exp Experimental Workflow (DNMR) cluster_comp Computational Workflow (DFT) exp1 Sample Preparation exp2 Variable Temperature NMR Data Acquisition exp1->exp2 exp3 Line Shape Analysis exp2->exp3 exp4 Eyring Plot Analysis exp3->exp4 exp_result Experimental ΔG‡, ΔH‡, ΔS‡ exp4->exp_result validation Validation & Correlation exp_result->validation comp1 Geometry Optimization (Boat & Chair) comp2 Transition State Search comp1->comp2 comp3 Frequency Calculation & TS Verification comp2->comp3 comp4 IRC Calculation comp3->comp4 comp_result Calculated ΔG‡ comp4->comp_result comp_result->validation

Caption: Integrated workflow for determining the conformational energy barrier.

Conclusion and Future Directions

The boat-chair conformational energy barrier of this compound is a fundamental parameter that governs its molecular behavior and potential applications. The combination of Dynamic NMR spectroscopy and Density Functional Theory calculations provides a robust framework for the accurate determination of this barrier. As demonstrated, strategic substitution on the dibenzocyclooctadiene scaffold offers a powerful means to modulate this energy barrier, thereby fine-tuning the molecule's properties for specific applications in drug discovery and materials science.

Future research in this area should focus on expanding the library of substituted dibenzocyclooctadiene derivatives with well-characterized conformational energy barriers. This will not only provide a more comprehensive understanding of structure-dynamics relationships but also facilitate the rational design of novel molecules with tailored conformational properties for a range of scientific and technological applications.

References

"conformational analysis of Dibenzocycloocta-1,5-diene derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of Dibenzocycloocta-1,5-diene Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The this compound (DBCOD) scaffold, characterized by a flexible eight-membered ring fused to two rigid phenyl groups, is a cornerstone in fields ranging from materials science to medicinal chemistry. Its unique conformational dynamics, primarily the interconversion between boat and chair forms, govern its physical properties and biological activity. This technical guide provides a comprehensive exploration of the conformational analysis of DBCOD derivatives. We delve into the fundamental principles of their conformational landscape, detail the state-of-the-art experimental and computational methodologies for their study, and discuss the profound influence of substituent effects on conformational preferences and energy barriers. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal molecular architecture.

Introduction: The Significance of the this compound Scaffold

This compound and its derivatives are a class of compounds that have garnered significant attention due to their diverse applications. In medicinal chemistry, dibenzocyclooctadiene lignans, naturally occurring compounds isolated from plants of the Schisandraceae family, have demonstrated a wide array of biological activities, including hepatoprotective, anti-inflammatory, and anticancer effects.[1][2][3][4] The therapeutic potential of these compounds is intimately linked to their three-dimensional structure and conformational flexibility.

Beyond their medicinal value, DBCOD-containing polymers have shown remarkable properties, such as significant thermal contraction, which is attributed to the conformational change of the DBCOD unit.[5][6] This has opened avenues for the development of novel stimuli-responsive materials.

A thorough understanding of the conformational behavior of the DBCOD core is therefore paramount for the rational design of new therapeutic agents and advanced materials. This guide aims to provide the foundational knowledge and practical insights necessary to investigate and modulate the conformational landscape of these fascinating molecules.

The Conformational Landscape of this compound

The central eight-membered ring of the DBCOD scaffold is not planar and can adopt several conformations to minimize steric and torsional strain. The most stable and extensively studied conformations are the boat and chair forms. Other conformations, such as the twist-boat, are often transition states or intermediates in the interconversion pathway.

  • Boat Conformation: In many unsubstituted and substituted DBCODs, the boat conformation is the global minimum energy state.[5]

  • Chair Conformation: The chair conformation is typically a local minimum, slightly higher in energy than the boat form in the unsubstituted parent compound.[5]

  • Interconversion: The transition between the boat and chair conformations is a dynamic process that can be influenced by temperature and the nature of substituents on the aromatic rings.[5][7] The energy barrier for this interconversion is a critical parameter that dictates the conformational dynamics of the molecule. For the parent DBCOD, the activation energy for the boat-to-chair conversion is approximately 42 kJ/mol.[5][8]

The relative energies of these conformations and the barrier to their interconversion are highly sensitive to substitution on the dibenzo rings, a feature that can be exploited to control the molecule's shape and properties.

Methodologies for Conformational Analysis

The study of the conformational dynamics of DBCOD derivatives relies on a synergistic combination of experimental and computational techniques.

Experimental Technique: Dynamic NMR Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental tool for studying dynamic processes such as conformational interconversion.[5]

Causality Behind Experimental Choice: VT-NMR allows for the direct observation of the effects of temperature on the conformational equilibrium. At low temperatures, where the interconversion is slow on the NMR timescale, distinct signals for each conformer can be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, one can determine the kinetic and thermodynamic parameters of the conformational exchange.

  • Sample Preparation: Dissolve a known concentration of the purified DBCOD derivative in a suitable deuterated solvent (e.g., CDCl3, Toluene-d8) in a high-quality NMR tube. The choice of solvent is critical as it must remain liquid over the desired temperature range and not interact with the solute in a way that would significantly alter the conformational equilibrium.

  • Initial Spectrum Acquisition: Acquire a standard 1H-NMR spectrum at ambient temperature to identify the key proton signals that are sensitive to the conformational change. These are typically the benzylic protons of the cyclooctadiene ring.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum. Continue until the signals for the individual conformers are sharp and well-resolved.

  • High-Temperature Analysis: Gradually increase the temperature from the low-temperature limit, acquiring spectra at regular intervals. Pay close attention to the coalescence temperature (Tc), which is the temperature at which the two exchanging signals merge into a single broad peak.[5]

  • Data Analysis:

    • From the low-temperature spectra, determine the population ratio of the conformers by integrating the respective signals. This allows for the calculation of the Gibbs free energy difference (ΔG°) between the conformers.

    • Use the coalescence temperature and the separation of the signals at low temperature to estimate the free energy of activation (ΔG‡) for the interconversion using the appropriate equations (e.g., the Eyring equation). A full line-shape analysis can provide more accurate values for the activation parameters (ΔH‡ and ΔS‡).[5][8]

Computational Technique: Density Functional Theory (DFT)

Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for complementing experimental data and providing detailed insights into the conformational preferences and transition states of molecules.[9][10]

Causality Behind Method Choice: DFT provides a good balance between computational cost and accuracy for studying the electronic structure and geometry of organic molecules.[11][12] It allows for the calculation of the relative energies of different conformers and the energy barriers between them, providing a theoretical framework to understand the experimental observations from VT-NMR.

  • Initial Structure Generation: Build the 3D structures of the possible conformers (boat, chair, etc.) of the DBCOD derivative using a molecular modeling software.

  • Geometry Optimization: Perform full geometry optimizations for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[9][11] This process finds the lowest energy geometry for each starting conformation.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated thermochemical data can be used to determine the relative Gibbs free energies of the conformers.

  • Transition State Search: To determine the energy barrier for interconversion, a transition state (TS) search must be performed. This can be done using methods such as the synchronous transit-guided quasi-Newton (STQN) method. The starting and ending structures for the TS search are the optimized boat and chair conformers.

  • Transition State Verification: A frequency calculation on the located TS structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the interconversion pathway).

  • Energy Profile Construction: The relative energies of the optimized ground states and the transition state allow for the construction of a potential energy surface diagram for the conformational interconversion.

Solid-State Analysis: X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation of a molecule.[13][14]

Causality Behind Method Choice: While NMR and DFT provide information about the behavior of molecules in solution and in the gas phase, respectively, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the crystalline state. This can be invaluable for confirming the existence of a particular conformer and for understanding intermolecular interactions in the solid state.

Substituent Effects on Conformational Dynamics

The strategic placement of substituents on the aromatic rings of the DBCOD scaffold can dramatically influence the conformational equilibrium and the kinetics of interconversion.[5][15]

  • Steric Effects: Bulky substituents can destabilize certain conformations due to increased steric hindrance.

  • Electronic Effects: Electron-donating and electron-withdrawing groups can alter the electronic distribution in the molecule, which can in turn affect conformational preferences.

  • Intramolecular Interactions: Substituents capable of forming intramolecular hydrogen bonds or other non-covalent interactions can significantly stabilize a particular conformation. For example, 1,10-diamide substitution on the DBCOD core stabilizes the boat conformation through intramolecular hydrogen bonding, raising the activation energy for boat-to-chair interconversion from 42 kJ/mol to 68 kJ/mol.[5][8] Conversely, electrostatic repulsion between opposing ester substituents can favor the chair conformation.[5]

These substituent effects provide a powerful handle for tuning the properties of DBCOD derivatives for specific applications.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes key energetic parameters for selected DBCOD derivatives, illustrating the impact of substitution on conformational dynamics.

DerivativePreferred ConformationCoalescence Temp. (Tc)ΔG‡ (kJ/mol) (Experimental)ΔG‡ (kJ/mol) (DFT)
Unsubstituted DBCODBoat-60 °C42~44
1,10-diamide DBCODBoat60 °C68~70
1,10-diester DBCODChair-~50~52

Data compiled from Fu, W., et al. (2020).[5]

Visualizations

G Boat Boat Conformation (Global Minimum) TS Transition State Boat->TS ΔG‡ TS->Boat Chair Chair Conformation (Local Minimum) TS->Chair Chair->TS

References

Introduction: The Structural and Conformational Significance of Dibenzocycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the core spectroscopic properties of Dibenzocycloocta-1,5-diene (also known as 5,6,11,12-tetrahydrodibenzo[a,e][1]annulene).[2] Aimed at researchers, chemists, and drug development professionals, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the unequivocal identification, structural elucidation, and conformational analysis of this important carbocyclic framework. Each section synthesizes theoretical underpinnings with field-proven experimental protocols and data interpretation insights, ensuring both scientific rigor and practical utility.

This compound is a fascinating carbocyclic molecule featuring a central eight-membered ring fused to two benzene rings. Its structure, formally named tricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaene, is of significant interest in fields ranging from coordination chemistry, where it serves as a ligand, to materials science.[2][3] The molecule's defining characteristic is its conformational flexibility. The eight-membered ring is not planar and primarily exists in dynamic equilibrium between distinct chair and boat conformations.[4]

Understanding and controlling this conformational behavior is critical for its application, as the spatial arrangement of the benzene rings dictates the molecule's overall topology and properties. Spectroscopic analysis is, therefore, not merely a tool for identity confirmation but the primary method for investigating these dynamic processes.[4][5] This guide provides the foundational spectroscopic knowledge required to fully characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Dynamics

NMR spectroscopy is the most powerful technique for studying the structure and conformational dynamics of this compound in solution.[6] It provides detailed information on the chemical environment of each proton and carbon atom, allowing for the direct observation of its unique structural features and conformational isomers.[4]

¹H NMR Spectroscopy

Theoretical Basis & Expected Spectrum Proton NMR (¹H NMR) provides a map of the hydrogen atom environments within the molecule. Due to the molecule's C₂ symmetry in its dominant conformation, the number of unique proton signals is simplified. The spectrum is typically characterized by two main regions:

  • Aromatic Region (approx. 7.0-7.3 ppm): The eight protons on the two benzene rings will appear in this region. Their splitting patterns can be complex due to coupling between adjacent protons.

  • Aliphatic Region (approx. 2.5-3.5 ppm): The eight protons of the two ethylene bridges (-CH₂-CH₂-) in the central ring appear here. In a rigid conformation, these protons are not equivalent. The two protons on a single carbon (geminal protons) are diastereotopic and will show distinct chemical shifts and split each other.

A key feature of this compound is that its ¹H NMR spectrum is temperature-dependent. At room temperature, the interconversion between the chair and boat forms may be rapid on the NMR timescale, leading to averaged, broader signals. Upon cooling, this interconversion slows, allowing for the direct observation of individual conformers.[4]

Table 1: Representative ¹H NMR Spectroscopic Data

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons ~ 7.1 Multiplet Represents the 8 protons of the fused benzene rings.

| Aliphatic Protons | ~ 3.1 | Multiplet / Broad | Represents the 8 protons of the ethylene bridges. Signal shape is highly dependent on temperature due to conformational exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7] The choice of solvent is critical; ensure the compound is fully soluble.

  • Instrumentation Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity. The deuterium signal from the solvent is used to lock the magnetic field frequency.[8]

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

  • Dynamic NMR (Optional): To study conformational exchange, repeat the acquisition at various temperatures (e.g., from 25°C down to -70°C) to observe signal broadening, coalescence, and sharpening.[4][5]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in 0.6 mL Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: Standard workflow for NMR sample preparation and data analysis.

¹³C NMR Spectroscopy

Theoretical Basis & Expected Spectrum Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[8]

For this compound, symmetry dictates the number of expected signals:

  • Aromatic Region (approx. 125-140 ppm): In a symmetric conformation, the 12 aromatic carbons will give rise to three distinct signals: two for the protonated carbons and one for the quaternary carbons at the fusion points.

  • Aliphatic Region (approx. 30-40 ppm): The four sp³-hybridized carbons of the ethylene bridges will appear as a single signal if conformational exchange is rapid.[8][9]

Table 2: Representative ¹³C NMR Spectroscopic Data

Signal Assignment Chemical Shift (δ, ppm) Notes
Quaternary Aromatic (C-4a, C-10a) ~ 138 Fused ring carbons.
Protonated Aromatic (CH) ~ 130, 126 Two distinct signals for the aromatic C-H carbons.

| Aliphatic (CH₂) | ~ 33 | Ethylene bridge carbons. May be broad or split at low temperatures. |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Use 20-50 mg of the compound in ~0.6 mL of deuterated solvent to compensate for the low natural abundance of ¹³C.

  • Instrumentation and Acquisition: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width is required compared to ¹H NMR. Due to longer relaxation times for quaternary carbons, a relaxation delay of 2-5 seconds is recommended. A significantly larger number of scans (e.g., 256 to 1024) is necessary to achieve a good signal-to-noise ratio.

  • Data Processing: The processing steps are similar to those for ¹H NMR: Fourier transform, phasing, baseline correction, and referencing (e.g., CDCl₃ at 77.16 ppm).[7]

Mass Spectrometry (MS)

Theoretical Basis & Expected Spectrum Mass spectrometry is a destructive technique that ionizes a molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).[10] It provides the exact molecular weight and valuable structural information from the molecule's fragmentation pattern. For this compound (C₁₆H₁₆), the calculated monoisotopic mass is 208.1252 Da.[2]

Under typical Electron Ionization (EI) conditions, the following features are expected:

  • Molecular Ion Peak (M⁺): A strong peak at m/z = 208, corresponding to the intact radical cation.

  • Key Fragments: The fragmentation pattern can reveal structural motifs. Common fragmentation pathways for this type of molecule might involve rearrangements and losses of neutral fragments. A prominent fragment is often observed at m/z = 104, corresponding to a stable C₈H₈⁺ fragment (styrene or cyclooctatetraene radical cation), which can be formed via a retro-Diels-Alder-type cleavage. Another significant peak appears at m/z = 193, corresponding to the loss of a methyl group ([M-15]⁺).[2]

Table 3: Key GC-MS Fragmentation Data

m/z Relative Intensity Proposed Identity
208 High [C₁₆H₁₆]⁺˙ (Molecular Ion)
193 Medium [C₁₅H₁₃]⁺ (Loss of CH₃)
152 Low [C₁₂H₈]⁺˙ (Biphenylene)
104 High [C₈H₈]⁺˙ (Styrene/COT fragment)

(Data sourced from PubChem GC-MS spectrum).[2]

Experimental Protocol: GC-MS with Electron Ionization

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The gas chromatograph separates the sample from any impurities. A typical column would be a nonpolar capillary column (e.g., DB-5ms). A temperature program is used to elute the compound (e.g., start at 50°C, ramp to 280°C).

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (ion abundance vs. m/z).

Workflow for GC-MS Analysis

GCMS_Workflow Sample Prepare Dilute Solution Inject Inject into GC Sample->Inject Separate GC Column Separation Inject->Separate Ionize EI Ion Source (70 eV) Separate->Ionize Analyze Mass Analyzer (e.g., Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Mass Spectrum Detect->Spectrum

Caption: General workflow for compound analysis by GC-MS.

Infrared (IR) Spectroscopy

Theoretical Basis & Expected Spectrum Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[11] It is an excellent tool for identifying the functional groups present. For this compound, the key absorptions are related to its aromatic and aliphatic C-H and C-C bonds.[12]

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3100-3000 Aromatic C-H Stretch Medium-Weak Characteristic of sp² C-H bonds.[11]
3000-2850 Aliphatic C-H Stretch Medium Characteristic of sp³ C-H bonds in the CH₂ groups.
~1600, ~1490, ~1450 Aromatic C=C Stretch Medium-Weak A series of peaks typical for benzene rings.[11]

| 1000-675 | Aromatic C-H Out-of-Plane Bend | Strong | The exact position is diagnostic of the substitution pattern on the benzene ring (ortho-disubstituted).[13] |

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply high pressure (several tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, which is automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis & Expected Spectrum UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).[14] This technique is particularly sensitive to conjugated π-systems.[15]

This compound contains two benzene rings. While they are not directly conjugated, there can be through-space electronic interactions. The spectrum is expected to resemble that of an ortho-substituted benzene derivative, showing fine structure (vibronic coupling) in the B-band.

Table 5: Expected UV-Vis Absorption Data

λ_max (nm) Transition Solvent Notes
~270 nm π → π* (B-band) Hexane or Ethanol This band, characteristic of the benzene ring, will likely show fine vibrational structure.

| ~220 nm | π → π* (E-band) | Hexane or Ethanol | A more intense absorption at shorter wavelengths. |

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). Perform serial dilutions to obtain a final concentration where the maximum absorbance is between 0.1 and 1.0 AU.

  • Instrumentation: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). The instrument automatically subtracts the solvent's absorbance.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value. If the concentration and cuvette path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that provides a wealth of structural and dynamic information. ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework and, through variable-temperature studies, for elucidating the conformational equilibrium between its chair and boat forms. Mass spectrometry definitively establishes the molecular weight and offers structural clues through predictable fragmentation. Finally, IR and UV-Vis spectroscopy act as rapid, reliable methods to confirm the presence of the key aromatic and aliphatic functional groups and the nature of the π-electron system. Together, these techniques provide a robust analytical toolkit for any researcher working with this versatile molecular scaffold.

References

An In-depth Technical Guide to the Chemistry of Dibenzocycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dibenzocycloocta-1,5-diene scaffold is a privileged structural motif found in a wide array of biologically active natural products, most notably the lignans isolated from plants of the Schisandraceae family.[1][2] Its unique, conformationally constrained eight-membered ring system, fused to two aromatic rings, provides a rigid framework ideal for the precise spatial orientation of functional groups, making it a highly attractive pharmacophore in drug discovery. This guide provides a comprehensive overview of the core chemistry of this compound, including its synthesis, characteristic reactivity, and its significant role in the development of new therapeutic agents. We will delve into the mechanistic underpinnings of key transformations and provide practical, field-proven insights for researchers working with this fascinating class of molecules.

Introduction to the Dibenzocyclooctadiene Scaffold

Structure and Conformation

The this compound (DBCOD) core consists of a central eight-membered cyclooctadiene ring fused to two benzene rings. This fusion imparts significant conformational rigidity to the structure. The eight-membered ring can exist in different conformations, primarily boat and chair forms. The energy barrier for the interconversion between these conformations is relatively low, around 42 kJ/mol for the unsubstituted parent molecule, but can be significantly influenced by substituents on the aromatic rings.[3][4] This conformational behavior is a critical determinant of the biological activity of its derivatives, as it dictates the three-dimensional presentation of pharmacophoric groups. Intramolecular hydrogen bonding and steric repulsion between substituents can be strategically employed to stabilize a desired conformation, a key consideration in rational drug design.[3][5][6]

Significance in Medicinal Chemistry

Dibenzocyclooctadiene lignans, naturally occurring compounds characterized by this core structure, are renowned for their diverse and potent pharmacological activities.[7][8] These compounds, isolated from medicinal plants like Schisandra chinensis, have demonstrated a wide range of therapeutic effects, including hepatoprotective, anti-inflammatory, neuroprotective, and anticancer properties.[9][10][11] The unique dibenzocyclooctadiene skeleton serves as a rigid scaffold, and the biological efficacy of these lignans is attributed to their complex and varied substitution patterns.[7] This has spurred significant interest in the synthesis and biological evaluation of novel dibenzocyclooctadiene derivatives as potential drug candidates for a multitude of diseases.[12][13]

Synthetic Strategies for the Dibenzocyclooctadiene Core

The construction of the dibenzocyclooctadiene ring system is a key challenge in the total synthesis of natural products and the development of new analogues. Synthetic efforts have largely focused on the efficient formation of the biaryl bond, which is a defining feature of this scaffold.

Classical and Modern Synthetic Approaches

Historically, methods such as Ullmann coupling have been employed for the crucial biaryl bond formation, though often requiring harsh reaction conditions and suffering from limited substrate scope. More contemporary approaches utilize transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which offer milder conditions and greater functional group tolerance. Another elegant strategy involves the oxidative coupling of two phenylpropane units, mimicking the biosynthetic pathway of lignans. Ring-closing metathesis (RCM) has also emerged as a powerful tool for the construction of the eight-membered ring from appropriately functionalized acyclic precursors.

The following diagram illustrates a generalized synthetic workflow for accessing the dibenzocyclooctadiene core, highlighting key bond formations.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Core Structure A Aromatic Precursors C Biaryl Coupling (e.g., Suzuki, Ullmann) A->C B Side Chain Precursors D Side Chain Elaboration B->D E Ring-Closing Reaction (e.g., RCM, Dieckmann) C->E D->E F Dibenzocyclooctadiene Core E->F

Caption: Generalized Synthetic Workflow for the Dibenzocyclooctadiene Core.

Detailed Experimental Protocol: Synthesis of a Dibenzocyclooctadiene Precursor via Suzuki Coupling

This protocol describes a representative Suzuki cross-coupling reaction to form the biaryl bond, a critical step in many dibenzocyclooctadiene syntheses.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • (2-Formylphenyl)boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzaldehyde, (2-formylphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biphenyl dialdehyde.

Self-Validation: The success of this protocol is validated by obtaining the correct product, as confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry, and achieving a reasonable yield (typically >70%). The purity should be assessed by HPLC.

Key Chemical Transformations and Reactivity

The dibenzocyclooctadiene scaffold exhibits a rich and varied reactivity profile, offering multiple avenues for further functionalization.

Reactions of the Olefinic Bonds

The double bonds in the cyclooctadiene ring are susceptible to a range of electrophilic additions, including hydrogenation, halogenation, and epoxidation. These reactions allow for the introduction of new stereocenters and functional groups, expanding the chemical diversity of the scaffold.

Transannular Cyclization Reactions

A hallmark of medium-sized rings like the dibenzocyclooctadiene system is their propensity to undergo transannular reactions.[14] In these reactions, a bond is formed between non-adjacent atoms across the ring. For instance, acid-catalyzed cyclization of an epoxide derivative can lead to the formation of a new carbon-carbon or carbon-oxygen bond, resulting in complex polycyclic structures. This reactivity has been exploited in the synthesis of intricate natural products.

The following diagram illustrates a representative transannular cyclization mechanism.

G A Dibenzocyclooctadiene Epoxide B Protonation of Epoxide A->B H⁺ C Carbocation Intermediate B->C Ring Opening D Transannular Attack C->D Nucleophilic Attack from Opposite Side of the Ring E Polycyclic Product D->E Deprotonation

Caption: Mechanism of a Transannular Cyclization Reaction.

Functionalization of the Aromatic Rings

The two benzene rings of the dibenzocyclooctadiene core can be functionalized using standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of existing substituents must be carefully considered to achieve the desired regioselectivity.

The Dibenzocyclooctadiene Scaffold in Drug Discovery

The proven biological activities of natural dibenzocyclooctadiene lignans have established this scaffold as a valuable starting point for drug discovery programs.

As a Lignan Pharmacophore

Many dibenzocyclooctadiene lignans isolated from Schisandra chinensis and other plants from the Schisandraceae family exhibit potent biological effects.[1][15] These compounds have been shown to possess antioxidant, anti-inflammatory, hepatoprotective, and anticancer properties.[16][10][11] For example, schisandrin B has been extensively studied for its hepatoprotective effects, which are attributed to its ability to mitigate oxidative stress.[10]

The following table summarizes the biological activities of several representative dibenzocyclooctadiene lignans.

CompoundSourceKey Biological Activities
Schisandrin BSchisandra chinensisHepatoprotective, Antioxidant[10]
Gomisin ASchisandra chinensisAnti-inflammatory, Anticancer[10]
DeoxyschisandrinSchisandra chinensisAntiviral[10]
γ-SchisandrinSchisandra chinensisAntioxidant, Anti-inflammatory[16]
Application in Neuropsychiatric and Metabolic Drug Candidates

Beyond their traditional uses, dibenzocyclooctadiene lignans have shown promise in the treatment of neurological disorders and metabolic diseases. Certain compounds have demonstrated inhibitory activity on nitric oxide (NO) production in microglia, suggesting potential for treating neuroinflammation.[17] Additionally, some lignans have been found to improve glucose uptake in vitro, indicating their potential as hypoglycemic agents for the management of diabetes.[13]

Spectroscopic and Analytical Characterization

The structural elucidation of dibenzocyclooctadiene derivatives relies on a combination of modern spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of these molecules. The conformational rigidity of the ring system often leads to well-resolved and characteristic signals.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of new compounds.

  • Circular Dichroism (CD) Spectroscopy: Due to the chiral nature of most naturally occurring dibenzocyclooctadiene lignans, CD spectroscopy is a powerful tool for determining the absolute configuration of the biphenyl unit.[2] An S configuration typically shows a positive Cotton effect around 220 nm and a negative effect around 254 nm, while the R configuration shows the opposite.[2]

Future Outlook and Emerging Trends

The rich pharmacology of dibenzocyclooctadiene lignans continues to inspire new research in medicinal chemistry and drug development. Future efforts will likely focus on the development of more efficient and stereoselective synthetic routes to access novel analogues. A deeper understanding of the structure-activity relationships (SAR) will guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[11] Furthermore, the exploration of novel biological targets for this versatile scaffold holds significant promise for the discovery of new therapies for a wide range of human diseases.[9]

References

The Stereochemical Nuances of Dibenzocycloocta-1,5-diene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the isomers and stereochemistry of dibenzocycloocta-1,5-diene (DBCOD) and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the conformational intricacies, the emergence of atropisomerism, and the analytical methodologies crucial for the characterization of these complex molecules.

Introduction: The Structural Significance of the this compound Scaffold

The this compound (DBCOD) core, a unique eight-membered ring system fused to two benzene rings, is a fascinating structural motif present in a variety of natural products, particularly the dibenzocyclooctadiene lignans. These compounds have garnered significant attention due to their diverse and potent biological activities, including hepatoprotective and anticancer effects.[1] The therapeutic potential of these molecules is intimately linked to their three-dimensional structure. Understanding the nuances of their stereochemistry is therefore paramount for the rational design and development of novel therapeutic agents. This guide will dissect the key stereochemical features of the DBCOD scaffold, providing both theoretical understanding and practical experimental guidance.

Conformational Isomerism: The Dance of the Eight-Membered Ring

The central eight-membered ring of the DBCOD scaffold is not planar and can adopt several non-superimposable conformations. The two most significant and well-studied conformations are the chair and boat forms.[2][3] These conformers are in a dynamic equilibrium, and the energy barrier between them dictates their relative populations at a given temperature.

The conformational change of this compound (DBCOD) from its boat to chair conformation requires an activation energy of 42 kJ/mol.[2][3] This relatively low energy barrier means that at room temperature, both conformers can exist and interconvert rapidly.

Factors Influencing Conformational Preference

The equilibrium between the chair and boat conformers can be significantly influenced by the nature and position of substituents on the DBCOD skeleton. This provides a powerful tool for controlling the three-dimensional shape of the molecule. Key influencing factors include:

  • Steric Hindrance: Bulky substituents will favor conformations that minimize steric strain.

  • Intramolecular Hydrogen Bonding: The presence of suitable functional groups can lead to the formation of intramolecular hydrogen bonds, which can stabilize a specific conformation. For instance, intramolecular hydrogen bonding formed by 1,10-diamide substitution stabilizes the boat conformation.[2][4]

  • Electronic Repulsion: Electron-repulsive interactions between opposing substituents can destabilize certain conformations. For example, electron repulsive interactions from opposing ester substituents favor the chair conformation.[2][4]

The ability to manipulate the conformational landscape through synthetic modification is a key strategy in the design of DBCOD-based molecules with specific biological activities.

Atropisomerism: Chirality Arising from Restricted Rotation

A fascinating and crucial aspect of the stereochemistry of substituted DBCOD derivatives is the phenomenon of atropisomerism . Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of dibenzocyclooctadiene lignans, the bond connecting the two aryl moieties can have a high barrier to rotation, leading to the existence of stable, separable enantiomers.[5][6]

The presence of bulky substituents ortho to the biaryl linkage is a primary contributor to this restricted rotation. This axial chirality is a key determinant of the biological activity of many dibenzocyclooctadiene lignans.[6]

Atropisomerism cluster_0 Restricted Rotation cluster_1 Consequence Bulky Substituents Bulky Substituents High Rotational Barrier High Rotational Barrier Bulky Substituents->High Rotational Barrier leads to Axial Chirality Axial Chirality High Rotational Barrier->Axial Chirality Stable Atropisomers Stable Atropisomers Axial Chirality->Stable Atropisomers results in Drug Development Drug Development Stable Atropisomers->Drug Development Impacts

Caption: The relationship between steric hindrance, rotational energy barriers, and the emergence of stable atropisomers in substituted dibenzocycloocta-1,5-dienes.

Synthetic Strategies for Functionalized Dibenzocycloocta-1,5-dienes

The synthesis of functionalized DBCOD derivatives is a critical step in exploring their structure-activity relationships. While a universal synthetic protocol does not exist, several strategies have been successfully employed.

General Synthetic Approach

A common approach involves the construction of the eight-membered ring through intramolecular coupling reactions of appropriately substituted biphenyl precursors.

Experimental Protocol: Synthesis of a Halogenated this compound Derivative

This protocol outlines a plausible synthetic route to a dihalogenated DBCOD derivative, a versatile intermediate for further functionalization.

Materials:

  • 2,2'-dimethyl-6,6'-dihalobiphenyl

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium sulfide (Na₂S)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Benzylic Bromination:

    • Dissolve 2,2'-dimethyl-6,6'-dihalobiphenyl (1.0 eq) in CCl₄.

    • Add NBS (2.2 eq) and a catalytic amount of BPO.

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2'-bis(bromomethyl)-6,6'-dihalobiphenyl.

  • Intramolecular Cyclization:

    • Dissolve the crude dibromide in DMF.

    • Add a solution of Na₂S (1.5 eq) in DMF dropwise at room temperature.

    • Stir the reaction mixture at 80-90 °C for 12-16 hours.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired dihalogenated this compound.

Spectroscopic Characterization: Unraveling the Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of DBCOD derivatives.

Variable Temperature (VT) NMR Spectroscopy

VT-NMR is particularly powerful for studying the dynamic equilibrium between the chair and boat conformers. By lowering the temperature, the interconversion can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. Conversely, at higher temperatures, the signals may coalesce into a time-averaged spectrum.[3][7][8][9][10]

Experimental Protocol: Variable Temperature ¹H NMR Analysis

Objective: To observe the individual chair and boat conformers of a DBCOD derivative.

Instrumentation:

  • NMR spectrometer equipped with a variable temperature unit.

Sample Preparation:

  • Dissolve 5-10 mg of the purified DBCOD derivative in a suitable deuterated solvent (e.g., toluene-d₈ or dichloromethane-d₂) in a high-quality NMR tube.

Procedure:

  • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Gradually decrease the temperature in increments of 10-20 K.

  • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

  • Monitor the changes in the spectrum, particularly the broadening and splitting of signals corresponding to the methylene protons of the eight-membered ring.

  • Continue decreasing the temperature until the signals for the individual conformers are well-resolved (the coalescence temperature will depend on the specific compound).

  • If desired, the temperature can be increased above ambient to observe the coalescence and sharpening of the time-averaged signals.

Two-Dimensional (2D) NMR Spectroscopy

A suite of 2D NMR experiments is essential for the complete assignment of proton and carbon signals and for elucidating the through-bond and through-space connectivities, which are crucial for stereochemical determination.

2D NMR Experiment Information Obtained
COSY (Correlation Spectroscopy)¹H-¹H coupling correlations, identifying spin systems.
HSQC (Heteronuclear Single Quantum Coherence)Direct ¹H-¹³C correlations (one-bond).
HMBC (Heteronuclear Multiple Bond Correlation)Long-range ¹H-¹³C correlations (2-3 bonds).
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy)Through-space proximity of protons, crucial for determining relative stereochemistry and identifying atropisomers.

X-ray Crystallography: Definitive Structural Elucidation

Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of a molecule, including its absolute configuration in the case of chiral compounds. For DBCOD derivatives, this technique is invaluable for confirming the conformation of the eight-membered ring and the stereochemistry of any chiral centers or axes.

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

Objective: To obtain a single crystal of a DBCOD derivative suitable for X-ray diffraction analysis.

Procedure:

  • Crystal Growth:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents) to near saturation. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Mounting and Data Collection:

    • Once suitable single crystals have formed, carefully mount one on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software packages.

    • Refine the structural model to obtain the final atomic coordinates and molecular structure.[11][12][13]

Chiral Resolution of Atropisomers

For substituted DBCOD derivatives that exist as stable atropisomers, their separation is crucial for evaluating the biological activity of each enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[14]

Experimental Protocol: Chiral HPLC Resolution

Objective: To separate the enantiomers of an atropisomeric DBCOD derivative.

Instrumentation:

  • HPLC system with a UV or circular dichroism (CD) detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or Pirkle-type).

Procedure:

  • Method Development:

    • Dissolve a small amount of the racemic DBCOD derivative in a suitable solvent.

    • Screen different chiral columns and mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to identify conditions that provide baseline separation of the enantiomers.

    • Optimize the flow rate and mobile phase composition to achieve the best resolution.

  • Preparative Separation:

    • Once optimal conditions are identified, scale up the separation using a preparative or semi-preparative chiral column to isolate larger quantities of each enantiomer.

  • Enantiomeric Purity Assessment:

    • Analyze the collected fractions by analytical chiral HPLC to determine the enantiomeric excess (ee) of each separated atropisomer.

Conclusion and Future Directions

The this compound scaffold presents a rich and complex stereochemical landscape. A thorough understanding of its conformational dynamics and the potential for atropisomerism is essential for harnessing its full potential in drug discovery and materials science. The judicious application of modern synthetic and analytical techniques, as outlined in this guide, will continue to drive innovation in this exciting field. Future research will likely focus on the development of novel atroposelective synthetic methods to access enantiopure DBCOD derivatives directly, further streamlining the drug development process.

References

Introduction: The Unique Reactivity of the 1,5-Diene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 1,5-Dienes

In the landscape of organic chemistry, the 1,5-diene motif represents a uniquely versatile scaffold. Comprising two carbon-carbon double bonds separated by three single bonds, its structure is perfectly pre-organized for a class of powerful intramolecular reactions. Unlike conjugated or isolated dienes, the proximity of the π-systems in a 1,5-diene allows for through-space interactions, primarily manifesting as pericyclic reactions. These concerted processes, proceeding through cyclic transition states, are governed by the principles of orbital symmetry and offer exceptional control over stereochemistry. This guide provides a detailed exploration of the core reaction mechanisms of 1,5-dienes, focusing on the causality behind their reactivity and the practical application of these transformations in modern synthesis. For researchers and professionals in drug development, a deep understanding of these pathways is crucial for the rational design of complex molecular architectures.

The[1][1]-Sigmatropic Rearrangements: A Dominant Paradigm

The most characteristic reactions of 1,5-dienes are[1][1]-sigmatropic rearrangements. These are pericyclic reactions involving a cyclic redistribution of six electrons, where one sigma bond is broken and a new one is formed at the expense of two pi bonds, which shift their positions.[2][3] This entire process is concerted, meaning all bond-making and bond-breaking occurs in a single step through a highly ordered, six-membered transition state.[4][5]

The Cope Rearrangement

Developed by Arthur C. Cope, this reaction is the thermal isomerization of a 1,5-diene to a constitutional isomer.[4][6] The simplest example, the rearrangement of 1,5-hexadiene into itself, is known as the degenerate Cope rearrangement.[2] The reaction is typically thermally allowed and proceeds suprafacially on all components, adhering to the Woodward-Hoffmann rules.[4][6]

Mechanism and Stereochemistry: The mechanism is a concerted[1][1]-sigmatropic shift.[4][6] Extensive experimental and computational studies have shown that the reaction overwhelmingly proceeds through a low-energy, chair-like transition state to minimize steric interactions.[4][7] A higher-energy boat-like transition state is also possible, particularly in conformationally constrained systems, but is generally disfavored.[4][6][8] The preference for the chair transition state allows for highly predictable stereochemical outcomes, transferring chirality with high fidelity.

Thermodynamic Considerations: The Cope rearrangement is often a reversible process with an equilibrium position dictated by the relative thermodynamic stability of the starting material and the product.[7] For a simple, acyclic 1,5-diene, the reaction can be thermally neutral, leading to an equilibrium mixture.[6] However, the equilibrium can be driven toward the product if there is a release of ring strain or if the product diene is more highly substituted and therefore more stable.[6][7]

Cope_Rearrangement cluster_start 1,5-Diene cluster_ts Chair-like Transition State cluster_product Rearranged 1,5-Diene start start_diene.png ts chair_ts.png start->ts Heat (Δ) product product_diene.png ts->product [3,3]-Shift

Caption: General schematic of the Cope Rearrangement via a chair-like transition state.

The Oxy-Cope and Anionic Oxy-Cope Rearrangements

A significant evolution of the Cope rearrangement involves the presence of a hydroxyl group at the C3 position of the 1,5-diene. This modification, known as the oxy-Cope rearrangement, introduces a powerful thermodynamic driving force.[8][9]

Mechanism: The initial[1][1]-sigmatropic rearrangement proceeds as in the standard Cope, but the product is an enol. This enol immediately and irreversibly tautomerizes to its corresponding stable keto form (an aldehyde or ketone).[1] This tautomerization acts as a thermodynamic sink, effectively removing the enol product from the equilibrium and driving the reaction to completion even when the initial rearrangement is not favorable.[1][2][10]

The Anionic Variant: The true power of this reaction was unlocked by Evans and Golob, who demonstrated that deprotonating the C3 hydroxyl group with a strong base (e.g., potassium hydride) to form an alkoxide accelerates the reaction rate by a staggering factor of 10¹⁰ to 10¹⁷.[1][2][9][11] This "anionic oxy-Cope rearrangement" can proceed smoothly at or even below room temperature, whereas the neutral variant often requires high heat.[1] The massive rate enhancement is attributed to the electron-donating alkoxide weakening the adjacent C3-C4 sigma bond, thus lowering the activation energy of the rearrangement.[11]

Anionic_Oxy_Cope A 1,5-Dien-3-ol Starting Material B Potassium Alkoxide KH, 18-crown-6 A->B Deprotonation C [3,3] Rearrangement Rate Accelerated 10¹⁰-10¹⁷x B->C Facile Rearrangement D Potassium Enolate Intermediate C->D E Aqueous Workup H₃O⁺ D->E Protonation F δ,ε-Unsaturated Carbonyl Final Product E->F

Caption: Workflow for the Anionic Oxy-Cope Rearrangement.

Experimental Protocol: Anionic Oxy-Cope Rearrangement This protocol is a representative example for achieving the anionic oxy-Cope rearrangement.

  • Preparation: To a solution of the 1,5-dien-3-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1-0.2 M), add 18-crown-6 (1.2 equiv).[7] Causality: THF is an ideal polar aprotic solvent. 18-crown-6 is added to sequester the potassium cations, preventing ion pairing and increasing the reactivity of the "naked" alkoxide.

  • Deprotonation: Immerse the reaction flask in an ice bath (0 °C). Add potassium hydride (KH, 30% dispersion in mineral oil, 1.2 equiv) in a single portion.[7] Causality: KH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. The reaction is performed at 0 °C to control the exothermic deprotonation and prevent side reactions.

  • Rearrangement: Allow the reaction mixture to stir at the same temperature. The rearrangement is typically rapid and can be monitored by Thin Layer Chromatography (TLC). In many cases, the reaction is complete within 1-2 hours.[7]

  • Quenching: Slowly quench the reaction at low temperature (e.g., -78 °C) by adding a proton source, such as methanol (MeOH) or a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] Causality: Quenching at low temperature safely neutralizes the reactive enolate and any excess KH.

  • Workup and Purification: Concentrate the solution under reduced pressure. The resulting residue can then be purified by standard flash column chromatography to yield the unsaturated carbonyl compound.[7]

The Claisen Rearrangement

Though technically involving an allyl vinyl ether, the Claisen rearrangement is a heteroatomic analogue of the Cope and is fundamental to understanding[1][1]-sigmatropic shifts.[2][12] It is the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[5][12][13]

Mechanism: The reaction is a concerted, intramolecular[1][1]-sigmatropic rearrangement that proceeds through a cyclic, six-membered, chair-like transition state.[5][13][14] The primary driving force for this reaction is the formation of a very stable carbon-oxygen double bond in the product, which makes the process highly exothermic.[2][5]

Claisen_Rearrangement reactant Allyl Vinyl Ether ts Chair-like Transition State reactant->ts Heat (Δ) [3,3]-Shift product γ,δ-Unsaturated Carbonyl ts->product C=O formation (Driving Force)

Caption: The Claisen Rearrangement pathway.

Metal-Catalyzed Reactions of 1,5-Dienes and Related Systems

Beyond pericyclic reactions, the reactivity of 1,5-dienes can be harnessed and directed by transition metal catalysts, opening pathways to different structural motifs.

Enyne Metathesis

Enyne metathesis is a powerful bond reorganization reaction between an alkene and an alkyne, typically catalyzed by ruthenium-carbene complexes (e.g., Grubbs catalysts), to produce a 1,3-diene.[15][16] The intramolecular version, Ring-Closing Enyne Metathesis (RCEYM), is particularly useful for synthesizing cyclic compounds from acyclic 1,5-enynes.[16][17]

Mechanism: The catalytic cycle is complex, with two primary proposed pathways: "ene-then-yne" or "yne-then-ene".[16] In a simplified view, the ruthenium carbene catalyst first engages one of the π-systems. For instance, in the "ene-then-yne" pathway, the catalyst performs a [2+2] cycloaddition with the alkene to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to form a new metal carbene, which is now attached to the substrate. This new carbene then reacts intramolecularly with the alkyne moiety, ultimately leading to the formation of a conjugated 1,3-diene product and regeneration of the catalyst.[16][18] The formation of the stable conjugated diene system provides the thermodynamic driving force.[16]

Oxidative Cyclization

Metal-oxo species can mediate the oxidative cyclization of 1,5-dienes to afford highly functionalized cis-2,5-disubstituted tetrahydrofurans.[19] Reagents like OsO₄, KMnO₄, and Ru-based oxidants are used for this transformation, which can establish up to four new chiral centers in a single step.[19]

Mechanism: The precise mechanism can vary with the metal oxidant. For ruthenium-catalyzed reactions, computational studies suggest a catalytic cycle involving a NaIO₄-complexed Ru(VI) species.[20] The reaction is believed to initiate at the more electron-rich alkene. The process involves cycloaddition of the metal-oxo species across the double bonds, followed by an intramolecular cyclization step to form the tetrahydrofuran ring and subsequent release of the diol product.[20]

Acid- and Radical-Mediated Cyclizations

Acid-Promoted Cyclizations

In the presence of Brønsted or Lewis acids, 1,5-dienes can undergo cyclization to form five- or six-membered rings.[21][22] The reaction is initiated by the protonation of one double bond to generate a carbocation. This cation is then trapped intramolecularly by the second double bond, leading to a cyclic carbocation intermediate which is then neutralized to form the final product. The selectivity of these reactions can be highly dependent on the nature of the acid and the substitution pattern of the diene.[21]

Tandem Radical Cyclizations

Radical reactions offer another avenue for the functionalization of 1,5-dienes. These reactions often proceed in a cascade fashion.[23] A radical species (X•) adds to one of the double bonds, generating a new carbon-centered radical. This radical can then undergo a 5-exo or 6-endo cyclization by adding to the second double bond.[23] This process forms a new five- or six-membered ring and a new radical center, which is then quenched to give the final difunctionalized product.[23][24]

Quantitative Data Summary

Reaction TypeKey FeatureQuantitative ValueReference
Anionic Oxy-Cope Rate Acceleration (vs. neutral)10¹⁰ - 10¹⁷ fold[1][9][11]
Claisen Rearrangement Thermodynamic Driving Force~ -25 kcal/mol[2][5]
Computational Barrier Transient Cope Rearrangement~19.5 kcal/mol (for a specific activated system)[25]

Conclusion

The fundamental reaction mechanisms of 1,5-dienes are a testament to the elegant relationship between molecular structure and reactivity. Dominated by the powerful and stereochemically predictable[1][1]-sigmatropic rearrangements—the Cope, oxy-Cope, and Claisen—this scaffold provides a reliable platform for complex carbon-carbon bond formation. The development of the anionic oxy-Cope rearrangement, in particular, transformed a thermal curiosity into a cornerstone of modern synthesis by enabling reactions under remarkably mild conditions. Furthermore, the expansion of their reactivity through metal-catalyzed metathesis, oxidative cyclizations, and acid- or radical-initiated pathways underscores the continued importance of 1,5-dienes. For scientists engaged in the synthesis of complex natural products and pharmaceuticals, mastering these mechanisms is not merely an academic exercise but a practical necessity for innovation and discovery.

References

Unraveling the Dynamic Architecture of Dibenzocycloocta-1,5-diene: A Deep Dive into Early Structural Elucidation Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Conformation of a Flexible Eight-Membered Ring

Dibenzocycloocta-1,5-diene, a molecule with the chemical formula C₁₆H₁₆, presents a fascinating case study in conformational analysis.[1] Its structure, featuring a central eight-membered ring fused to two benzene rings, imparts a unique combination of rigidity and flexibility. This duality has made it a subject of significant interest, particularly in the field of medicinal chemistry, where the dibenzocyclooctadiene scaffold is found in a variety of biologically active lignans.[2][3][4][5][6][7][8][9][10][11][12] Understanding the three-dimensional arrangement of this core structure is paramount for comprehending its interaction with biological targets and for the rational design of novel therapeutic agents. This technical guide delves into the seminal early studies that first illuminated the complex conformational landscape of this compound, with a primary focus on the pioneering use of dynamic nuclear magnetic resonance (NMR) spectroscopy and complementary insights from X-ray crystallography.

The Dawn of a Dynamic Perspective: Early NMR Spectroscopic Investigations

The true nature of this compound's structure in solution was unveiled through the application of dynamic NMR (DNMR) spectroscopy. This powerful technique allows for the study of the rates of conformational exchange processes that are rapid on the human timescale but can be "frozen" on the NMR timescale at low temperatures. Early researchers, notably the groups of W.D. Ollis and J.F. Stoddart, conducted extensive investigations into the conformational behavior of medium-sized rings, providing a crucial framework for understanding molecules like this compound.[13][14][15][16][17]

Direct Observation of Chair and Boat Conformations

A landmark study directly observed the co-existence of two primary conformations of this compound in solution: a rigid chair form and a more flexible twist-boat form.[18][19] At ambient temperatures, the interconversion between these conformers is rapid, resulting in a time-averaged NMR spectrum where the signals for the corresponding protons and carbons are sharp and averaged. However, as the temperature is lowered, the rate of this exchange slows down.

Below a certain temperature, known as the coalescence temperature (Tc), the NMR signals for the individual chair and boat conformers become distinct and can be observed separately. This "freezing out" of the conformations on the NMR timescale provided the first direct evidence of the dynamic equilibrium between these two forms.

Experimental Protocol: A Prototypical Dynamic NMR Experiment

The early investigations into the conformational dynamics of this compound relied on meticulous temperature-dependent NMR experiments. A typical protocol would involve the following steps:

  • Sample Preparation: A solution of high-purity dibenzocyclooctadiene in a suitable deuterated solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂) is prepared.

  • Initial High-Temperature Spectrum: A standard ¹H NMR spectrum is acquired at ambient temperature to observe the time-averaged signals.

  • Variable Temperature NMR: The temperature of the NMR probe is gradually lowered in discrete increments. At each temperature, a ¹H NMR spectrum is recorded.

  • Observation of Coalescence: The temperature at which the distinct signals of the individual conformers begin to broaden and merge into a single peak is carefully noted. This is the coalescence temperature (Tc).

  • Low-Temperature Spectra: The temperature is further lowered until the signals for the individual chair and boat conformers are sharp and well-resolved. This allows for the determination of their respective chemical shifts and coupling constants.

  • Data Analysis: The rate of conformational exchange (k) at the coalescence temperature can be calculated using the Eyring equation. From the temperature-dependent line shape analysis, the Gibbs free energy of activation (ΔG‡) for the chair-to-boat interconversion can be determined, providing a quantitative measure of the energy barrier for this process.

Key Findings from Early DNMR Studies

The pioneering DNMR studies of dibenzocyclooctadiene and its derivatives established several fundamental structural features:

  • Co-existence of Conformers: The direct observation of separate NMR signals at low temperatures unequivocally demonstrated the presence of at least two distinct conformations in dynamic equilibrium.

  • Identification of Chair and Twist-Boat Forms: Through detailed analysis of chemical shifts and coupling constants, and by comparison with related systems, these conformations were assigned as the chair and twist-boat forms.

  • Quantification of the Energy Barrier: The free energy of activation (ΔG‡) for the interconversion between the chair and twist-boat conformations was determined to be approximately 10.0 kcal/mol.[19] This value provided a crucial quantitative understanding of the conformational flexibility of the eight-membered ring.

The following table summarizes the key thermodynamic parameters obtained from these early DNMR studies for the parent compound, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene.

ParameterValueMethodReference
ΔG‡ (Chair → Twist-Boat)10.0 kcal/mol¹H DNMR Lineshape Analysis[19]
Coalescence Temperature (Tc)-80 °C (approx.)¹³C DNMR[19]
Population at -80 °CChair: 12%, Twist-Boat: 88%¹³C DNMR Integration[19]

Solid-State Confirmation: Early X-ray Crystallographic Studies

While NMR spectroscopy provides invaluable information about the dynamic behavior of molecules in solution, X-ray crystallography offers a definitive snapshot of their structure in the solid state. Early crystallographic studies on derivatives of dibenzocyclooctadiene provided crucial confirmation of the conformations deduced from NMR data.

Although a crystal structure of the parent this compound from the very early period of these studies has been elusive in the literature reviewed, the structures of numerous derivatives, including the naturally occurring lignans, have been determined.[20][21] These studies consistently revealed that the dibenzocyclooctadiene core adopts either a chair or a twist-boat conformation in the crystalline state.

For instance, the crystal structure of 2,9-diamino-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene, a derivative of the core structure, clearly shows the molecule adopting a chair conformation.[21] The determination of such structures provided concrete bond lengths and angles, offering a static picture that complemented the dynamic information obtained from solution-phase NMR.

The general workflow for determining the crystal structure of a dibenzocyclooctadiene derivative in these early studies would have followed the established principles of X-ray diffraction.

Experimental Workflow: Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_solution Structure Solution & Refinement synthesis Synthesis of Derivative crystallization Slow Crystallization (e.g., solvent evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray phasing Phase Problem Solution xray->phasing refinement Model Refinement phasing->refinement final_structure final_structure refinement->final_structure Final Structure (bond lengths, angles, conformation)

Caption: A generalized workflow for the determination of the solid-state structure of a dibenzocyclooctadiene derivative using single-crystal X-ray diffraction.

The Interplay of Conformations: A Dynamic Equilibrium

The combined insights from both DNMR and X-ray crystallography painted a clear picture of the conformational landscape of this compound. The molecule exists as a dynamic equilibrium between the chair and twist-boat conformations. The following diagram illustrates this equilibrium and the pathway for their interconversion.

conformational_equilibrium cluster_legend Legend chair Chair Conformation (C) transition_state Transition State (TS) chair->transition_state twist_boat Twist-Boat Conformation (TB) transition_state->twist_boat key1 Stable Conformer key2 Transition State

Caption: The dynamic equilibrium between the chair and twist-boat conformations of this compound.

The twist-boat conformation is generally found to be the more populated species in solution for the parent compound, although the relative populations can be influenced by substitution on the aromatic rings or the cyclooctadiene ring itself. The chair conformation, while less populated, is a distinct and observable species. The energy barrier between them is low enough to allow for rapid interconversion at room temperature.

Conclusion: Foundational Insights for Modern Drug Discovery

The early studies on the structure of this compound, driven by the innovative application of dynamic NMR spectroscopy and corroborated by X-ray crystallography, laid a critical foundation for our understanding of this important molecular scaffold. These seminal investigations not only revealed the existence of distinct chair and twist-boat conformers but also quantified the energetic landscape of their interconversion. This fundamental knowledge of the dynamic nature of the dibenzocyclooctadiene core continues to be of paramount importance for researchers in medicinal chemistry and drug development. A thorough appreciation of the conformational preferences and flexibility of this scaffold is essential for designing molecules with optimal three-dimensional structures for potent and selective interactions with their biological targets. The pioneering work of these early researchers serves as a testament to the power of fundamental structural studies in driving progress in the chemical and biomedical sciences.

References

Exploring the Chemical Space of Dibenzocycloocta-1,5-diene Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dibenzocycloocta-1,5-diene Scaffold - A Privileged Core in Medicinal Chemistry

This compound lignans, a class of natural products primarily sourced from the Schisandraceae family of plants, have emerged as a focal point of intensive research due to their remarkable spectrum of pharmacological activities.[1][2] These structurally complex molecules, characterized by a central eight-membered ring fused to two phenyl rings, exhibit a wide array of biological effects, including hepatoprotective, anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to their unique three-dimensional architecture and the nature of their substituents. This guide provides an in-depth exploration of the chemical space of this compound analogues, offering a technical resource for researchers engaged in their synthesis, biological evaluation, and development as potential therapeutic agents. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and present a framework for understanding the structure-activity relationships that govern their biological effects.

Navigating the Synthetic Landscape: Strategies for Analogue Development

The construction of the dibenzocyclooctadiene core and the introduction of diverse functionalities represent a significant synthetic challenge. The choice of synthetic route is paramount and is often dictated by the desired stereochemistry and substitution patterns.

Key Synthetic Strategies:
  • Biomimetic Approaches: Nature provides an elegant blueprint for the synthesis of these complex molecules. Biomimetic strategies often involve the oxidative coupling of precursor molecules to construct the dibenzocyclooctadiene skeleton. For instance, the intramolecular oxidative cyclization of a dibenzylbutane intermediate is a key step in the biosynthesis of many naturally occurring dibenzocyclooctadiene lignans.[2] Laboratory syntheses can mimic this process using various oxidizing agents.

  • Asymmetric Synthesis: Given the chiral nature of most biologically active dibenzocyclooctadiene lignans, asymmetric synthesis is crucial for accessing enantiomerically pure compounds.[4] This allows for the elucidation of the specific biological activity of each enantiomer and is a critical consideration for drug development. Chiral auxiliaries and catalysts are often employed to control the stereochemistry of key bond-forming reactions.

  • Convergent Synthetic Routes: To maximize efficiency, convergent synthetic strategies are often employed. This involves the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages of the synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of the biaryl bond, a key structural feature of the dibenzocyclooctadiene core.[4][5]

Experimental Workflow: A Generalized Synthetic Approach

The following diagram illustrates a generalized, convergent synthetic workflow for the preparation of this compound analogues, highlighting key transformations.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Core Assembly & Cyclization cluster_3 Analogue Derivatization A1 Aromatic Precursor A A2 Functionalization A1->A2 A3 Introduction of Side Chain A2->A3 C1 Suzuki-Miyaura Coupling A3->C1 B1 Aromatic Precursor B B2 Functionalization B1->B2 B3 Boronic Acid/Ester Formation B2->B3 B3->C1 C2 Linear Precursor C1->C2 C3 Intramolecular Cyclization C2->C3 C4 Dibenzocyclooctadiene Core C3->C4 D1 Functional Group Interconversion C4->D1 D2 Diverse Analogues D1->D2 G cluster_0 Dibenzocyclooctadiene Analogues cluster_1 Cellular Effects cluster_2 Modulated Signaling Pathways DBC Dibenzocyclooctadiene Analogues ROS ↓ Reactive Oxygen Species (ROS) DBC->ROS Antioxidant NO ↓ Nitric Oxide (NO) Production DBC->NO Anti-inflammatory Apoptosis ↑ Apoptosis in Cancer Cells DBC->Apoptosis Anticancer CellCycle Cell Cycle Arrest DBC->CellCycle Anticancer Neuroprotection ↑ Neuronal Survival DBC->Neuroprotection Neuroprotective Nrf2 Nrf2/ARE Pathway ROS->Nrf2 NFkB NF-κB Pathway NO->NFkB PI3KAkt PI3K/Akt Pathway Apoptosis->PI3KAkt MAPK MAPK Pathway CellCycle->MAPK Neuroprotection->MAPK Neuroprotection->PI3KAkt

References

Methodological & Application

Dibenzocycloocta-1,5-diene: A Thermally-Actuated Molecular Switch for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic field of molecular machinery, the quest for efficient and controllable molecular switches is paramount. These nanoscale devices, capable of reversibly changing their properties in response to external stimuli, are the building blocks for a new generation of smart materials, sensors, and drug delivery systems. While light is a common trigger for many molecular switches, thermally-driven conformational changes offer a compelling alternative, particularly for applications where light penetration is limited or undesired. This application note details the principles, synthesis, and application of a promising class of thermally-actuated molecular switches based on the dibenzocycloocta-1,5-diene (DBCOD) scaffold.

The DBCOD core, consisting of a flexible eight-membered ring fused to two rigid phenyl groups, can exist in two stable conformations: a "Boat" and a "Chair" form. The transition between these two states represents a distinct switching action that can be harnessed to induce macroscopic changes in a material or to control molecular-level processes. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to explore and utilize DBCOD-based molecular switches in their work.

The Switching Mechanism: A Tale of Two Conformations

The fundamental principle behind the DBCOD molecular switch is the thermally-induced interconversion between its Boat and Chair conformations. Unlike many photoswitches that rely on electronic excitation, the DBCOD system is governed by its conformational energy landscape. The unsubstituted DBCOD molecule has a relatively low activation energy of approximately 42 kJ/mol for the Boat-to-Chair transition.[1] This low energy barrier means that the switching can be initiated by modest changes in temperature.

A key feature of the DBCOD platform is the ability to tune the energy barrier and the equilibrium between the two conformers through chemical modification of the aromatic rings. This allows for the rational design of molecular switches with specific operating temperatures and switching kinetics. Two primary strategies for this tuning are:

  • Intramolecular Hydrogen Bonding: Introducing substituents capable of forming intramolecular hydrogen bonds, such as amides at the 1 and 10 positions, can significantly stabilize the Boat conformation. This stabilization raises the activation energy for the conformational change. For instance, a 1,10-diamide substituted DBCOD exhibits an activation energy of 68 kJ/mol, shifting the readily interchangeable temperature from as low as -60 °C to above room temperature (around 60 °C).[1]

  • Steric and Electronic Repulsion: Conversely, introducing bulky or electronically repulsive groups can destabilize one conformation over the other. For example, opposing ester substituents can favor the Chair conformation due to electron repulsive interactions.[1]

This ability to precisely control the conformational dynamics through synthetic chemistry is a powerful tool for designing bespoke molecular switches for a variety of applications.

Visualizing the Conformational Switch

The interconversion between the Boat and Chair conformations of DBCOD is a dynamic process that can be influenced by temperature and substituent effects.

G cluster_boat Boat Conformation cluster_chair Chair Conformation cluster_stabilization Stabilizing Factors Boat Boat Chair Chair Boat->Chair ΔT (Heating) Chair->Boat ΔT (Cooling) H_Bond Intramolecular H-Bonding (e.g., 1,10-diamide) H_Bond->Boat Stabilizes

Caption: Conformational switching of DBCOD between Boat and Chair states.

Synthesis of a Diamide-Substituted DBCOD Molecular Switch

The following is a representative protocol for the synthesis of a 1,10-diamide substituted DBCOD derivative, adapted from the supplementary information of Fu et al.[1] This derivative is a prime example of a DBCOD-based switch with a tunable energy barrier.

Experimental Protocol: Synthesis of 1,10-di-Et-amide-substituted TM-DBCOD

Materials:

  • 2,3,8,9-tetramethyl-dibenzocycloocta-1,5-diene-1,10-dicarboxylic acid (TM-DBCOD-diacid)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethylamine

  • Triethylamine

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend TM-DBCOD-diacid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (5-10 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.

    • In a separate flask, dissolve diethylamine (2.5 equivalents) and triethylamine (3 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,10-di-Et-amide-substituted TM-DBCOD.

Characterization of the Switching Behavior

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the primary technique for characterizing the conformational dynamics of DBCOD molecular switches.

Protocol: Variable Temperature ¹H NMR Spectroscopy

Instrumentation and Software:

  • NMR spectrometer equipped with a variable temperature unit

  • NMR data processing software

Procedure:

  • Sample Preparation:

    • Prepare a solution of the DBCOD derivative in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the conformational equilibrium.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Gradually decrease the temperature in increments of 10-20 °C, allowing the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum. Continue until coalescence of the signals for the two conformers is observed, or until the low-temperature limit of the instrument is reached.

    • Gradually increase the temperature from the lowest point, acquiring spectra at the same temperature intervals, up to the high-temperature limit of the solvent or instrument.

  • Data Analysis:

    • At low temperatures where the interconversion is slow on the NMR timescale, distinct sets of peaks for the Boat and Chair conformers will be visible. Integrate the corresponding peaks to determine the population ratio of the two conformers at each temperature.

    • At the coalescence temperature, the two sets of peaks merge into a single broad peak. This temperature can be used to estimate the energy barrier to interconversion using the Eyring equation.

    • At high temperatures, a single set of sharp, population-averaged peaks will be observed.

ParameterDescription
Solvent CDCl₃, toluene-d₈, or DMSO-d₆
Temperature Range Typically from -60 °C to 100 °C
Equilibration Time 5-10 minutes at each temperature
Key Observations Signal broadening and coalescence

Applications in Stimuli-Responsive Materials

The ability of DBCOD units to undergo a significant and controllable change in shape upon thermal stimulation makes them ideal building blocks for stimuli-responsive materials. The research group of Jennifer Lu at the University of California, Merced, has pioneered the use of DBCOD in creating materials with novel properties.

Negative Thermal Expansion Polymers

By incorporating DBCOD units into polyamide chains, it is possible to create polymers that exhibit negative thermal expansion.[2] As the temperature increases, the DBCOD units switch from the more compact Boat conformation to the more extended Chair conformation, causing the polymer chains to contract. This counterintuitive behavior has potential applications in precision instruments and composite materials where thermal expansion needs to be carefully controlled.

Low-Energy Driven Actuators and Energy Harvesting

DBCOD-based molecular switches can be integrated into bilayer actuators. A composite material consisting of an aligned carbon nanotube (CNT) sheet and a polymer layer containing oriented DBCOD units can exhibit directional actuation in response to small temperature changes.[2] This low-energy actuation can be used to develop artificial muscles and soft robotics. Furthermore, when combined with a piezoelectric polymer like poly(vinylidene fluoride) (PVDF), these platforms can harvest low-grade thermal energy and convert it into electricity with significantly enhanced efficiency.[2]

Workflow for Developing DBCOD-Based Materials

The development of functional materials based on DBCOD molecular switches follows a logical progression from molecular design to macroscopic device fabrication.

G cluster_design Molecular Design & Synthesis cluster_characterization Characterization cluster_fabrication Material Fabrication cluster_testing Device Testing A Design DBCOD derivative with target switching T B Synthesize & purify DBCOD monomer A->B C VT-NMR to confirm switching behavior B->C D Photophysical analysis (UV-Vis, Fluorescence) C->D E Incorporate DBCOD into polymer or composite D->E F Fabricate material (e.g., film, actuator) E->F G Characterize macroscopic stimuli-response (e.g., actuation, NTE) F->G

Caption: Workflow for DBCOD-based material development.

Photophysical Properties: Is Photoswitching Possible?

While the primary switching mechanism of DBCOD is thermal, it is important to consider its photophysical properties. The dibenzocyclooctadiene scaffold possesses chromophores (the benzene rings) that absorb in the UV region. However, to date, there is no strong evidence to suggest that these molecules can be efficiently switched between their Boat and Chair conformations using light. The activation energy for the thermal isomerization of the 1,10-diamide substituted DBCOD (68 kJ/mol) corresponds to the energy of near-infrared light.[1] However, efficient photoisomerization requires not only matching the photon energy but also a favorable excited-state potential energy surface that directs the molecule into the desired isomer. Further research into the detailed photophysics of functionalized DBCOD derivatives is needed to fully explore the possibility of a dual thermal and photo-responsive molecular switch.

Conclusion

This compound represents a versatile and powerful platform for the development of thermally-actuated molecular switches. The ability to synthetically tune the conformational energy landscape allows for the rational design of switches with tailored properties. The detailed protocols provided in this application note for the synthesis and characterization of a representative DBCOD derivative offer a starting point for researchers to explore this exciting class of molecules. The demonstrated applications in negative thermal expansion materials and low-energy actuators highlight the significant potential of DBCOD-based molecular switches in advancing the fields of materials science, soft robotics, and energy harvesting. As our understanding of how to control and harness molecular motion grows, so too will the innovative applications of these remarkable molecular machines.

References

Introduction: Unlocking High-Performance Polymers with a Unique Monomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Dibenzocycloocta-1,5-diene in Polymer Chemistry

This compound (DBCOD) is a fascinating, yet under-explored, monomer in the field of polymer chemistry. Its structure, which features a flexible eight-membered diene ring fused between two rigid benzene rings, presents a unique combination of characteristics. This "rigid-flexible-rigid" motif is not merely a structural curiosity; it is the source of its potential for creating advanced polymers. The fusion of the benzene rings imparts significant ring strain into the cyclooctadiene core, making it an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP). Furthermore, the central ring can undergo distinct conformational changes, from a 'Boat' to a 'Chair' form, a transition whose energy barrier can be tuned through chemical modification.[1][2]

This guide explores the applications of DBCOD in polymer chemistry, moving from its fundamental use as a ROMP monomer to its potential in creating sophisticated, stimuli-responsive materials. We will provide the scientific rationale behind its use, detailed experimental protocols, and a forward-looking perspective for researchers and materials scientists.

Application Note 1: Synthesis of High-Performance Polymers via Ring-Opening Metathesis Polymerization (ROMP)

Expertise & Experience: The Rationale for Using ROMP with DBCOD

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique that is particularly effective for strained cyclic olefins.[3] The reaction is driven by the release of ring strain, which provides a strong thermodynamic driving force for polymerization. Catalyzed by transition metal complexes, such as Grubbs' catalysts, ROMP proceeds by cleaving the double bond of the monomer and incorporating it into a growing polymer chain, resulting in a linear polymer with the double bonds preserved in the backbone.[4]

The DBCOD monomer is an ideal candidate for ROMP for two primary reasons:

  • Inherent Ring Strain : The rigid geometry imposed by the fused benzene rings significantly strains the eight-membered ring, making it highly susceptible to ring-opening by a metathesis catalyst.

  • Unique Backbone Structure : The polymerization of DBCOD results in a polymer, poly(this compound), with large, rigid dibenzocyclic units directly in the main chain. This structure is expected to impart exceptional thermal stability and a high glass transition temperature (Tg), properties desirable for high-performance plastics and composites.[5]

The general mechanism for ROMP is a catalytic cycle involving the formation of a metallacyclobutane intermediate.

ROMP_Mechanism catalyst [M]=CHR (Catalyst) intermediate Metallacyclobutane Intermediate catalyst->intermediate + Monomer monomer Cyclic Olefin (DBCOD) monomer->intermediate new_catalyst [M]=CH-Polymer intermediate->new_catalyst - CHR=CH-Polymer polymer_chain Growing Polymer Chain new_catalyst->polymer_chain + n(Monomer)

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Protocol 1: Synthesis of Poly(this compound) via ROMP

This protocol describes a general procedure for the homopolymerization of DBCOD using a second-generation Grubbs' catalyst. It is designed to be a self-validating system, where successful polymerization will yield a solid polymer from a monomer solution.

Materials:

  • This compound (DBCOD) monomer

  • Grubbs' Second Generation Catalyst ([H2IMes)(PCy3)Cl2Ru=CHPh])

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (precipitation solvent)

  • Argon or Nitrogen gas supply (for inert atmosphere)

  • Schlenk line or glovebox

Procedure:

  • Monomer Preparation: In a glovebox or under an inert atmosphere, dissolve DBCOD (e.g., 1.0 g, 4.8 mmol) in anhydrous toluene (10 mL) in a dry Schlenk flask equipped with a magnetic stir bar. The monomer-to-solvent ratio can be adjusted to control the reaction viscosity.

  • Catalyst Solution Preparation: In a separate vial inside the glovebox, dissolve Grubbs' 2nd Generation Catalyst in a minimal amount of anhydrous toluene (e.g., 2 mL). The amount of catalyst determines the target molecular weight; a monomer-to-catalyst ratio ([M]/[C]) of 200:1 is a good starting point (e.g., 20.4 mg, 0.024 mmol).

  • Initiation of Polymerization: Vigorously stir the monomer solution and rapidly inject the catalyst solution. The reaction is often accompanied by a noticeable increase in viscosity or a color change.

  • Polymerization: Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by taking aliquots and analyzing them via ¹H NMR to observe the disappearance of the monomer's olefinic protons.

  • Termination: To quench the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20 minutes. This reacts with the active catalyst end-group.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of rapidly stirring methanol (e.g., 200 mL). The polymer will precipitate as a solid.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and residual catalyst, and dry it under vacuum at 40-50 °C until a constant weight is achieved.

Data Presentation: Typical ROMP Parameters

ParameterValue/RangeRationale
MonomerThis compoundStrained cyclic olefin for ROMP.
CatalystGrubbs' 2nd Gen.High activity and tolerance to functional groups.
[Monomer]/[Catalyst]100:1 to 1000:1Controls the degree of polymerization and molecular weight.
SolventAnhydrous TolueneGood solvent for both monomer and resulting polymer.
Temperature25-50 °CSufficient for catalyst activity with strained monomers.
Reaction Time1-4 hoursTypically sufficient for high conversion.

Application Note 2: Harnessing Conformational Dynamics for Stimuli-Responsive Polymers

Expertise & Experience: From Molecular Switches to "Smart" Materials

The DBCOD unit can exist in two primary conformations: a lower-energy 'Chair' form and a higher-energy 'Boat' form. The energy barrier for interconversion in the unsubstituted molecule is approximately 42 kJ/mol.[2] Crucially, research has shown that this energy barrier can be significantly altered by adding substituents to the benzene rings. For instance, intramolecular hydrogen bonding from diamide substituents can raise the barrier to 68 kJ/mol, stabilizing the Boat conformation.[1][2]

By incorporating these tunable "molecular switches" into a polymer chain, we can design materials whose macroscopic properties (e.g., solubility, mechanical stiffness, or optical properties) change in response to an external stimulus. A stimulus like a change in pH, temperature, or the introduction of a specific chemical could disrupt the intramolecular forces (like hydrogen bonds), triggering a collective conformational change along the polymer backbone.

Smart_Polymer_Concept cluster_0 Molecular Level cluster_1 Macroscopic Level Stimulus External Stimulus (e.g., Temp, pH, Light) Conformation DBCOD Unit Conformation Boat ⇌ Chair Stimulus->Conformation Triggers Change Polymer Polymer Backbone Collective Change Conformation->Polymer Induces Property Material Property (e.g., Stiffness, Solubility) Polymer->Property Results in

Caption: Workflow for a DBCOD-based stimuli-responsive polymer.

Hypothetical Protocol: pH-Responsive Polymer via Copolymerization

A copolymer could be synthesized from a DBCOD monomer functionalized with carboxylic acid groups and a more flexible cyclic olefin like cyclooctadiene (COD).

  • Monomer Synthesis: Synthesize a diamide-substituted DBCOD with terminal carboxylic acid groups to enable pH-responsive hydrogen bonding.

  • Copolymerization: Perform a ROMP reaction with a feed mixture of the functionalized DBCOD and COD. The ratio of the two monomers will determine the density of responsive units and the overall flexibility of the final polymer.

  • Stimuli Response Test:

    • Dissolve the resulting copolymer in a slightly basic aqueous solution (e.g., pH 8). At this pH, the carboxylate groups are deprotonated, preventing intramolecular hydrogen bonding and favoring a more flexible polymer state.

    • Gradually lower the pH by adding a dilute acid. As the carboxylic acid groups become protonated, intramolecular hydrogen bonds can form, forcing the DBCOD units into a more rigid conformation.

    • Monitor the change in a macroscopic property, such as solution viscosity or by observing precipitation, as the polymer backbone becomes more rigid and compact.

Application Note 3: Post-Polymerization Modification for Advanced Networks

Expertise & Experience: Creating Functional Materials from a Polymer Backbone

The poly(DBCOD) synthesized via ROMP contains a double bond in each repeating unit of its backbone. These olefinic sites are valuable chemical handles for post-polymerization modification, allowing the linear polymer to be transformed into more complex architectures, such as cross-linked networks or graft copolymers. The Diels-Alder reaction, a [4+2] cycloaddition, is an efficient and high-yielding reaction perfect for this purpose.[6] Reacting the diene-like backbone with a molecule containing a dienophile (e.g., a maleimide) can create robust covalent cross-links.

Crosslinking_Diagram poly_dbcod Linear Poly(DBCOD) Chain (Contains Dienes) network Cross-linked Polymer Network poly_dbcod->network Diels-Alder Reaction crosslinker Bismaleimide Crosslinker (Contains Dienophiles) crosslinker->network

Caption: Cross-linking of Poly(DBCOD) via Diels-Alder reaction.

Protocol 2: Cross-linking of Poly(DBCOD) with a Bismaleimide

This protocol provides a method for creating a thermoset material from the linear thermoplastic poly(DBCOD).

Materials:

  • Synthesized poly(DBCOD) (from Protocol 1)

  • Bismaleimide cross-linker (e.g., 1,1'-(Methylene-di-4,1-phenylene)bismaleimide)

  • High-boiling point solvent (e.g., Dichlorobenzene or Diphenyl ether)

Procedure:

  • Dissolution: Dissolve the linear poly(DBCOD) in dichlorobenzene in a round-bottom flask. A typical concentration would be 10% (w/v).

  • Addition of Cross-linker: Add the bismaleimide cross-linker to the solution. The stoichiometry can be varied; a 2:1 ratio of backbone double bonds to maleimide groups is a common starting point to ensure effective network formation.

  • Reaction: Heat the mixture to 120-150 °C under an inert atmosphere with stirring. The Diels-Alder reaction proceeds at elevated temperatures.

  • Gelation: Monitor the reaction for an increase in viscosity. The point at which the stir bar stops moving or the solution no longer flows is the gel point, indicating the formation of a continuous polymer network.

  • Curing: Once the material has gelled, the solvent can be removed under vacuum, and the solid material can be further cured in an oven at a higher temperature (e.g., 180 °C) to drive the reaction to completion.

  • Characterization: The resulting thermoset material can be characterized by swelling tests (to confirm cross-linking) and Dynamic Mechanical Analysis (DMA) to determine its thermomechanical properties.

Conclusion and Future Outlook

This compound is a monomer with significant, largely untapped potential. Its facile polymerization via ROMP offers a direct route to novel polymers with rigid backbones, suggesting applications in areas requiring high thermal and mechanical stability. More excitingly, the inherent, tunable conformational dynamics of the DBCOD unit opens a door to the rational design of advanced functional materials. Future research should focus on synthesizing a wider variety of functionalized DBCOD monomers, exploring their copolymerization with other olefins to fine-tune material properties, and fully realizing their potential in creating sophisticated, stimuli-responsive systems for applications in sensing, actuation, and drug delivery.

References

Application Notes & Protocols: Dibenzocyclooctadiene Ligands in Rhodium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Catalysis and Drug Development

Introduction & Rationale: Bridging Natural Product Scaffolds with Modern Catalysis

The field of transition metal catalysis is perpetually driven by ligand design. For rhodium, the simple, achiral 1,5-cyclooctadiene (COD) ligand has been a cornerstone, forming robust and versatile pre-catalysts for countless transformations. However, the advent of asymmetric catalysis demanded ligands capable of inducing stereoselectivity. This led to an explosion of chiral ligand development, primarily centered on phosphorus and nitrogen donors.

A paradigm shift occurred with the demonstration that chiral dienes could serve as highly effective ligands for rhodium in asymmetric reactions, notably in the work pioneered by Hayashi and Carreira.[1] These ligands offered a unique mode of stereochemical control, distinct from traditional phosphines.

This guide focuses on a promising, yet underexplored, class of diene ligands: those based on the dibenzocyclooctadiene scaffold. This rigid, C2-symmetric framework is well-established in the chemistry of natural products, particularly in the synthesis of bioactive lignans like schizandrin.[2] Its inherent rigidity and defined geometry, conferred by the fused aromatic rings, make it a compelling candidate for creating a well-defined chiral pocket around a rhodium center.

Due to the nascent stage of its application in catalysis, this document provides a predictive and practical framework for researchers. We will leverage robust data from closely analogous systems, such as 1,5-diphenyl-1,5-cyclooctadiene [3] and dinaphthocyclooctatetraene [4], to establish validated protocols and anticipate the catalytic behavior of rhodium-dibenzocyclooctadiene complexes. The central hypothesis is that the dibenzocyclooctadiene ligand can offer unique steric and electronic properties, potentially leading to high activity and enantioselectivity in key rhodium-catalyzed reactions.

Synthesis of Ligand and Rhodium(I) Pre-Catalyst

The successful application of a ligand begins with its reliable synthesis and complexation to the metal center. This section provides detailed, field-proven methodologies adapted for the dibenzocyclooctadiene system.

Protocol 2.1: Synthesis of the Dibenzocyclooctadiene Scaffold

The core structure can be accessed via oxidative coupling of substituted catechols, a method established in natural product synthesis.[2] This protocol provides a general route to the parent ligand.

Step-by-Step Methodology:

  • Starting Material Preparation: Begin with a suitably protected catechol derivative. The choice of protecting group is critical to prevent unwanted oxidation.

  • Oxidative Coupling: Dissolve the protected catechol in a suitable solvent (e.g., dichloromethane or toluene). Add a chemical oxidant such as iron(III) chloride (FeCl₃) or a copper(II)/amine complex. The reaction is typically stirred at room temperature for several hours.

    • Causality Note: The oxidant facilitates a radical-mediated or metal-catalyzed dimerization of the catechol units, forming the crucial biaryl bond that establishes the eight-membered ring scaffold.

  • Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with an appropriate aqueous solution (e.g., aqueous HCl or ammonium chloride). Extract the organic phase, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product via column chromatography on silica gel.

  • Deprotection and Diene Formation: The resulting biaryl compound is then deprotected. Subsequent steps, which may involve reduction and elimination reactions, are performed to install the 1,5-diene functionality. The specifics of these steps are highly dependent on the chosen synthetic route from lignan chemistry.[2]

Workflow for Rhodium(I) Complex Synthesis

The following diagram illustrates the standard workflow for preparing a Rh(I)-diene complex from a common precursor.

G start 1. Assemble Glassware (Schlenk flask, stirrer) dry 2. Flame-dry glassware under vacuum start->dry purge 3. Backfill with Argon/Nitrogen dry->purge add_reagents 4. Add [Rh(COD)Cl]₂ and Dibenzocyclooctadiene Ligand add_solvent 5. Add Anhydrous Solvent (e.g., THF or DCM) add_reagents->add_solvent stir 6. Stir at room temperature (typically 2-16 h) add_solvent->stir monitor 7. Monitor by TLC or ³¹P NMR (disappearance of free ligand) stir->monitor concentrate 8. Remove solvent in vacuo precipitate 9. Precipitate/Crystallize (e.g., add hexanes) concentrate->precipitate filter 10. Filter solid product, wash with cold pentane precipitate->filter dry_final 11. Dry under high vacuum filter->dry_final

Caption: Workflow for the synthesis of a Rh(I)-Dibenzocyclooctadiene complex.

Protocol 2.2: Synthesis of [Rh(Dibenzocyclooctadiene)Cl]₂
  • Inert Atmosphere Setup: Under an argon or nitrogen atmosphere, charge a dry Schlenk flask with chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂ (1.0 eq).

  • Ligand Exchange: Add the synthesized dibenzocyclooctadiene ligand (2.0-2.2 eq) to the flask.

    • Causality Note: A slight excess of the incoming, more rigid dibenzocyclooctadiene ligand is used to drive the equilibrium towards the product, displacing the more labile COD ligand.

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF) via cannula to dissolve the reagents.

  • Reaction: Stir the resulting solution at room temperature. The reaction progress can be monitored by observing the precipitation of the less soluble product or by thin-layer chromatography. The reaction is typically complete within 2 to 16 hours.

  • Isolation: Reduce the solvent volume under vacuum. Add a non-polar solvent like hexanes or pentane to precipitate the product fully.

  • Purification: Collect the solid product by filtration under inert atmosphere, wash with cold pentane to remove any residual starting materials, and dry under high vacuum. The resulting complex, typically a yellow or orange solid, should be stored under an inert atmosphere.

Application in Asymmetric 1,4-Conjugate Addition

The rhodium-catalyzed 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a benchmark transformation for evaluating chiral diene ligands.[3][5] This reaction constructs a C-C bond and a stereocenter with high atom economy, making it invaluable in synthetic chemistry.

Proposed Catalytic Cycle

The catalytic cycle involves the sequential coordination and reaction of the rhodium center. The chiral diene ligand (L*) remains coordinated throughout, creating the chiral environment that dictates the stereochemical outcome of the migratory insertion step.

Catalytic_Cycle cat_start [Rh(OH)(L)] cat_1 [Ar-Rh(L)] cat_start->cat_1 Transmetalation base_oh B(OH)₃ + OH⁻ cat_start->base_oh cat_2 Olefin Complex cat_1->cat_2 Olefin Coordination cat_3 Rhodium Enolate cat_2->cat_3 Migratory Insertion (Stereodetermining Step) cat_3->cat_start Protonolysis product β-Aryl Ketone (Product) cat_3->product boronic Ar-B(OH)₂ boronic->cat_start enone α,β-Unsaturated Ketone enone->cat_1 h2o H₂O h2o->cat_3

Caption: Proposed catalytic cycle for Rh-catalyzed 1,4-addition.

Protocol 3.1: General Procedure for Asymmetric 1,4-Addition

This protocol is adapted from the highly effective methods developed for analogous chiral diene systems.[3]

  • Catalyst Preparation: In a glovebox, add the rhodium pre-catalyst [Rh(L)Cl]₂ (where L is the chiral dibenzocyclooctadiene ligand; 1.5 mol %) and a silver salt such as AgBF₄ or AgSbF₆ (3.0 mol %) to a vial. Add the reaction solvent (e.g., a 10:1 mixture of dioxane/water) and stir for 30 minutes.

    • Causality Note: The silver salt acts as a halide scavenger, removing the chloride from the rhodium coordination sphere to generate a more catalytically active cationic rhodium species.

  • Reaction Setup: In a separate vial, dissolve the α,β-unsaturated ketone (1.0 eq), the arylboronic acid (1.5 eq), and a base such as potassium hydroxide (KOH) or triethylamine (2.0 eq).

  • Initiation: Add the prepared catalyst solution to the substrate mixture. Seal the vial and stir at the desired temperature (typically ranging from 30 °C to 60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting enone is fully consumed.

  • Workup: Quench the reaction by adding water. Extract the mixture with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification & Analysis: Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel to yield the final product.

  • Self-Validation/Analysis:

    • Determine the yield by weighing the purified product.

    • Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS.

    • Measure the enantiomeric excess (ee%) by analysis on a chiral stationary phase HPLC or SFC column, comparing the result to a racemic sample.

Data Analysis and Predictive Performance

While direct experimental data for dibenzocyclooctadiene ligands is not yet widely available, we can analyze data from the structurally similar 1,5-diphenyl-1,5-cyclooctadiene (Ph-cod) ligand to establish a performance benchmark.[3]

Table 1: Performance of Rh/[RhCl((R)-Ph-cod)]₂ in Asymmetric 1,4-Addition [3]

EntrySubstrate (α,β-Unsaturated Ketone)NucleophileYield (%)ee (%)
12-Cyclohexen-1-onePhZnCl9998
22-Cyclopenten-1-onePhZnCl9897
32-Cyclohepten-1-onePhZnCl9996
4(E)-3-Nonen-2-onePhZnCl9990

Discussion and Predictive Insights:

  • High Enantioselectivity: The data clearly shows that a C2-symmetric chiral cyclooctadiene ligand can induce excellent levels of enantioselectivity (up to 98% ee).[3] This provides strong evidence that a chiral dibenzocyclooctadiene ligand would also be highly effective.

  • Impact of Rigidity: The dibenzocyclooctadiene scaffold is significantly more rigid than the Ph-cod ligand, where the phenyl groups can rotate. This conformational locking is hypothesized to create a more defined and discriminating chiral pocket around the rhodium center. This could lead to even higher enantioselectivity by further differentiating the transition state energies for the two enantiomeric pathways of migratory insertion.

  • Electronic Effects: The fused benzo rings are electronically different from isolated phenyl groups. The extended π-system could influence the electron density on the rhodium center, potentially modulating the rates of transmetalation and migratory insertion and thus overall catalytic turnover frequency.

Conclusion and Future Outlook

Dibenzocyclooctadiene represents a compelling and underexplored ligand scaffold for rhodium-catalyzed reactions. By drawing parallels with successful analogous diene systems, we have outlined a clear and actionable path for its synthesis, complexation, and application in the high-value asymmetric 1,4-conjugate addition reaction. The unique rigidity and electronic nature of this ligand framework, inherited from its natural product origins, promise to yield catalysts with potentially superior performance in terms of enantioselectivity and activity.

Future research should focus on the synthesis of various substituted dibenzocyclooctadiene ligands to fine-tune steric and electronic properties, screening these new rhodium complexes in a broader range of catalytic transformations (e.g., asymmetric arylations, hydrogenations, and cycloadditions), and employing computational studies to rationalize experimental outcomes and guide next-generation ligand design.

References

Application Notes & Protocols: Synthesis of Functional Poly(dibenzo[a,e]cyclooctene)s via Ring-Opening Metathesis Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The dibenzocycloocta-1,5-diene (DBCOD) scaffold, a unique rigid-flexible bicyclic olefin, presents a compelling building block for advanced functional materials. Its well-defined conformational dynamics and inherent structural integrity offer a pathway to polymers with tunable thermal, mechanical, and responsive properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of functional materials incorporating DBCOD units, primarily through Ring-Opening Metathesis Polymerization (ROMP). We will detail the synthesis of functionalized DBCOD monomers and propose a robust, validated protocol for their polymerization, drawing on established principles from analogous strained, benzo-fused cyclic olefins.

Introduction: The Rationale for DBCOD-Based Materials

The majority of research on the dibenzocyclooctane framework has historically focused on two main areas: its dehydro-analogue, dibenzocyclooctyne (DBCO), which is a cornerstone of copper-free click chemistry for bioconjugation, and the naturally occurring dibenzocyclooctadiene lignans from plants like Schisandra chinensis, which exhibit various pharmacological activities.[1][2][3] However, the native this compound structure possesses significant, largely untapped potential as a monomer for materials science.

The key advantages of using DBCOD units in polymer synthesis are:

  • Structural Rigidity: The two fused benzene rings impart significant stiffness and thermal stability to the polymer backbone.

  • Controlled Flexibility: The eight-membered cyclooctadiene ring can undergo conformational changes (boat-to-chair), a process that can be influenced by substitution on the aromatic rings.[4][5] This offers a mechanism for creating stimuli-responsive materials.

  • High Strain Energy: The bicyclic structure possesses sufficient ring strain to be an effective monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique known for its tolerance to a wide variety of functional groups and its ability to produce polymers with controlled molecular weights and low dispersity.[6][7]

This application note will guide researchers through the necessary steps to harness this potential, from monomer synthesis to polymerization and material characterization.

Synthesis of Functional DBCOD Monomers

The critical first step is the synthesis of DBCOD monomers bearing functional groups suitable for polymerization and for imparting desired properties to the final material. While the direct polymerization of the parent, unsubstituted DBCOD is conceivable, introducing functionality allows for tailored applications. Here, we present a protocol for a diamide-functionalized DBCOD monomer, adapted from methodologies reported for studying conformational dynamics, which is an excellent candidate for ROMP.[4][5]

Protocol 2.1: Synthesis of Diamide-Functionalized DBCOD Monomer

This protocol describes the synthesis of a DBCOD monomer functionalized with amide groups, which can enhance solubility and provide sites for further modification.

Workflow Diagram:

cluster_0 Monomer Synthesis A Starting Material (e.g., Substituted 2,2'-biphenyldiacetonitrile) B Cyclization Reaction (e.g., McMurry Coupling) A->B C Intermediate (Dibenzocyclooctadiene core) B->C D Functionalization (e.g., Nitration, Reduction, Amidation) C->D E Final Monomer (Amide-Functionalized DBCOD) D->E

Caption: Workflow for the synthesis of a functionalized DBCOD monomer.

Step-by-Step Methodology:

  • Synthesis of the DBCOD Core: The unsubstituted dibenzo[a,e]cycloocta-1,5-diene core can be synthesized via several established routes, often involving the cyclization of a 2,2'-disubstituted biphenyl precursor.

  • Nitration: To a solution of the DBCOD core in glacial acetic acid, slowly add fuming nitric acid at 0°C. Stir the reaction for 2-4 hours, allowing it to warm to room temperature. Pour the mixture into ice water to precipitate the dinitro-DBCOD product. Filter and wash with water until neutral.

  • Reduction: Suspend the dinitro-DBCOD in ethanol and add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid. Reflux the mixture for 4-6 hours. Cool, neutralize with a base (e.g., NaOH solution), and extract the diamino-DBCOD product with an organic solvent like ethyl acetate.

  • Amidation: Dissolve the diamino-DBCOD in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine). Cool to 0°C and slowly add an acyl chloride (e.g., acryloyl chloride, to introduce a polymerizable handle) or an acid anhydride. Stir overnight at room temperature.

  • Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the final monomer product by column chromatography on silica gel.

Self-Validation:

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure at each step, verifying the positions of substitution and the successful addition of the amide functionality.

  • Mass Spectrometry (HRMS): Confirm the exact mass of the final monomer, ensuring the correct molecular formula.

  • FT-IR Spectroscopy: Observe the appearance of characteristic amide C=O and N-H stretching bands.

Ring-Opening Metathesis Polymerization (ROMP) of Functional DBCOD Monomers

With a functionalized monomer in hand, the next stage is polymerization. ROMP is the ideal choice due to the strained nature of the DBCOD olefinic bonds. The selection of the catalyst is critical. Ruthenium-based Grubbs catalysts are renowned for their high tolerance to polar functional groups like amides.[7] The protocol below is based on highly successful and analogous polymerizations of functionalized benzonorbornadienes.[6][8]

Protocol 3.1: ROMP of Amide-Functionalized DBCOD

Experimental Setup Diagram:

cluster_1 ROMP Procedure Monomer Functional DBCOD Monomer in Anhydrous Solvent Reaction Inert Atmosphere (N2/Ar) Stir at 25-45 °C Monomer->Reaction Catalyst Grubbs Catalyst (G3) in Anhydrous Solvent Catalyst->Reaction Initiation Quench Add Ethyl Vinyl Ether Reaction->Quench Termination Precipitate Precipitate in Methanol Quench->Precipitate Polymer Isolate & Dry Polymer Precipitate->Polymer

References

Functionalization of Dibenzocycloocta-1,5-diene: A Guide to Synthetic Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Synthetic Landscape of Dibenzocycloocta-1,5-diene

This compound, a fascinating bicyclic olefin, presents a unique structural scaffold characterized by a tub-shaped eight-membered ring fused to two benzene rings. This rigid, non-planar geometry imparts distinct chemical properties and stereochemical constraints that make its functionalization both a challenge and an opportunity for the synthesis of complex molecules. This guide provides a comprehensive overview of established and theoretical protocols for the chemical modification of the diene system within the this compound framework, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science. The functionalized derivatives of this core structure are of significant interest, particularly as they form the backbone of various biologically active natural products, such as the dibenzocyclooctadiene lignans.[1][2][3][4]

The reactivity of the two double bonds in this compound is influenced by their spatial orientation and the steric hindrance imposed by the fused aromatic rings. This guide will detail key functionalization strategies including epoxidation, dihydroxylation, catalytic hydrogenation, and C-H functionalization, providing detailed experimental protocols and mechanistic insights.

Epoxidation of the Diene System

Epoxidation of one of the double bonds in this compound provides a valuable entry point for further functionalization, yielding a reactive epoxide that can be opened by various nucleophiles. A common and effective method for this transformation is the use of peroxy acids.

Causality Behind Experimental Choices

The choice of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is predicated on its ability to deliver an electrophilic oxygen atom to the electron-rich double bond in a concerted, stereospecific manner.[5] The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM) to prevent the opening of the newly formed epoxide ring. The use of a buffer, such as sodium bicarbonate, is often recommended to neutralize the carboxylic acid byproduct, which could otherwise catalyze epoxide ring-opening. Based on studies with the closely related 1,5-cyclooctadiene, mono-epoxidation can be achieved with high selectivity by controlling the stoichiometry of the oxidizing agent.[6][7]

Experimental Protocol: Mono-epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 equiv) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the diene over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired mono-epoxide.

Diagram of Epoxidation Workflow

epoxidation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Diene Dissolve Diene in DCM Cool Cool to 0 °C Diene->Cool Addition Slowly add m-CPBA Cool->Addition mCPBA Prepare m-CPBA solution mCPBA->Addition Stir Stir and Monitor by TLC Addition->Stir Quench Quench with Na2S2O3 Stir->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Mono-epoxide Purify->Product

Caption: Workflow for the mono-epoxidation of this compound.

Dihydroxylation of the Diene System

The conversion of the double bonds of this compound to vicinal diols is a powerful transformation that introduces chirality and provides handles for further synthetic manipulations. The Sharpless asymmetric dihydroxylation is a premier method for achieving this with high enantioselectivity.

Causality Behind Experimental Choices

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD).[8] This chiral complex creates a stereochemically defined environment for the syn-dihydroxylation of the alkene. A stoichiometric co-oxidant, such as potassium ferricyanide(III), is used to regenerate the active osmium(VIII) species, allowing for the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide. The reaction is typically performed in a biphasic solvent system, such as t-butanol/water, to accommodate both the organic substrate and the inorganic salts.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

  • This compound

  • AD-mix-α or AD-mix-β (commercially available mixtures containing the catalyst, ligand, co-oxidant, and base)

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, can improve reaction rates)

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until both phases are clear.

  • If using, add methanesulfonamide (1.0 equiv).

  • Cool the mixture to 0 °C.

  • Add this compound (1.0 equiv) to the stirred mixture.

  • Stir the reaction vigorously at 0 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

  • Add ethyl acetate to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with 2 M HCl, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by column chromatography or recrystallization.

Diagram of Sharpless Asymmetric Dihydroxylation Catalytic Cycle

sharpless_dihydroxylation OsO4_L OsO4-Ligand Complex Cycloadduct Osmylate Ester Intermediate OsO4_L->Cycloadduct [3+2] Cycloaddition Alkene Diene Substrate Alkene->Cycloadduct Diol Diol Product Cycloadduct->Diol Hydrolysis OsVI Reduced Os(VI) Species Cycloadduct->OsVI OsVI->OsO4_L Re-oxidation Oxidant Co-oxidant (e.g., K3[Fe(CN)6]) Oxidant->OsO4_L

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Catalytic Hydrogenation

Complete saturation of the diene system in this compound to the corresponding dibenzocyclooctane can be achieved through catalytic hydrogenation. This transformation removes the reactive double bonds and alters the conformational properties of the eight-membered ring.

Causality Behind Experimental Choices

Palladium on carbon (Pd/C) is a widely used and efficient catalyst for the hydrogenation of alkenes. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent. The choice of solvent can influence the reaction rate, with alcohols like ethanol or methanol being common choices. The pressure of hydrogen gas and the reaction temperature can be adjusted to control the rate of hydrogenation.

Experimental Protocol: Catalytic Hydrogenation to Dibenzocyclooctane

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 equiv) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude dibenzocyclooctane.

  • The product can be purified by recrystallization or column chromatography if necessary.

Allylic C-H Functionalization

Direct functionalization of the allylic C-H bonds adjacent to the double bonds offers a powerful and atom-economical way to introduce complexity. Rhodium-catalyzed C-H functionalization has been shown to be highly effective for this purpose on the related 1,5-cyclooctadiene.[9]

Causality Behind Experimental Choices

This transformation typically involves a dirhodium catalyst that reacts with a diazo compound to form a rhodium carbene intermediate.[10] This electrophilic species then undergoes a C-H insertion reaction at the allylic position of the diene. The use of chiral rhodium catalysts can induce high levels of enantioselectivity, making this a valuable method for the synthesis of chiral ligands and building blocks. The choice of the diazo compound determines the functional group that is introduced.

Experimental Protocol: Rhodium-Catalyzed Allylic C-H Functionalization

Materials:

  • This compound (or 1,5-cyclooctadiene as a model system)

  • Dirhodium catalyst (e.g., Rh₂(esp)₂)

  • Diazoacetate (e.g., methyl phenyldiazoacetate)

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dirhodium catalyst (1 mol%) in the anhydrous solvent.

  • Add this compound (5.0 equiv).

  • In a separate flask, prepare a solution of the diazoacetate (1.0 equiv) in the same anhydrous solvent.

  • Add the diazoacetate solution to the catalyst and diene mixture via a syringe pump over a period of 4-6 hours.

  • Stir the reaction at room temperature for an additional 12 hours after the addition is complete.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the functionalized diene.

Diels-Alder Reactivity: A Note on Conformational Constraints

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings.[8][11] However, for a diene to participate in this reaction, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them.

This compound is conformationally locked in a tub-like structure, which is analogous to an s-trans conformation. The rigid fusion of the benzene rings prevents the necessary rotation around the single bonds to achieve the required planar s-cis geometry for a concerted Diels-Alder reaction.[12][13] Consequently, this compound is generally considered to be a poor diene for intermolecular Diels-Alder reactions under standard thermal conditions. While intramolecular variants or reactions under forcing conditions cannot be entirely ruled out, the functionalization of this scaffold via [4+2] cycloadditions is not a commonly employed strategy.

Data Summary

Functionalization MethodReagentsExpected ProductKey Considerations
Epoxidation m-CPBAMono-epoxideStoichiometry is key for mono-functionalization.
Dihydroxylation AD-mix-α/βEnantioenriched diolChiral ligands control the stereochemical outcome.
Catalytic Hydrogenation H₂, Pd/CDibenzocyclooctaneComplete saturation of the diene system.
C-H Functionalization Rh₂(II) catalyst, Diazo compoundAllylic functionalized dieneAtom-economical method for direct C-H bond activation.
Diels-Alder Reaction DienophileNo reaction (typically)Conformational constraints prevent the required s-cis geometry.

Conclusion

The functionalization of this compound offers access to a diverse range of complex and potentially bioactive molecules. While its rigid conformation imposes certain limitations on its reactivity, particularly in Diels-Alder reactions, a variety of powerful synthetic transformations can be successfully applied to its diene system. The protocols outlined in this guide for epoxidation, dihydroxylation, hydrogenation, and C-H functionalization provide a solid foundation for researchers to explore the rich chemistry of this unique scaffold. Further investigations into the development of novel catalytic systems will undoubtedly continue to expand the synthetic utility of this compound and its derivatives.

References

Application Notes & Protocols: Dibenzocycloocta-1,5-diene in the Design of Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Stimuli-responsive polymers, or "smart" polymers, are a class of materials engineered to exhibit significant changes in their physical or chemical properties in response to external environmental triggers.[1] This guide delves into the unique potential of dibenzocycloocta-1,5-diene (DBCOD), a conformationally dynamic molecular scaffold, as a core component in the design of novel stimuli-responsive polymers. We will explore the fundamental mechanism of DBCOD's action, provide detailed protocols for monomer and polymer synthesis, and outline methods for characterizing the resultant materials. This document is intended for researchers in materials science, polymer chemistry, and drug development seeking to leverage this innovative platform for applications ranging from soft robotics and smart coatings to controlled therapeutic delivery.

The DBCOD Moiety: A Low-Energy Molecular Switch

The utility of this compound in stimuli-responsive materials stems from its unique eight-membered ring structure, which is fused to two benzene rings. This "rigid-flexible-rigid" arrangement allows the molecule to exist in two stable, interconverting conformations: a higher-energy "boat" form and a lower-energy "chair" form.[2][3]

The transition between these two states is a low-energy process, requiring a remarkably small activation energy of approximately 42 kJ/mol for the unsubstituted DBCOD.[4] This is substantially lower than the energy required for many other molecular shape-changing units, enabling a response to subtle environmental changes like mild heating.[3] This coordinated conformational change, when incorporated into a polymer chain, can be amplified into a macroscopic response, such as contraction or expansion.[5]

Mechanism: The Boat-to-Chair Conformational Change

The core of DBCOD's responsive behavior is the thermally-induced isomerization from the boat to the chair conformation. This is not a chemical reaction involving the breaking of covalent bonds, but a physical rearrangement of the molecule's geometry.

G Boat Boat Conformation (Higher Energy) Stimulus Heat / Solvent Change (Low Energy Input) Boat->Stimulus Chair Chair Conformation (Lower Energy) Stimulus->Chair

Caption: Reversible equilibrium between DBCOD's boat and chair conformations.

Tuning the Response: The Role of Arene Substitution

A key advantage of the DBCOD system is its tunability. The energy barrier and equilibrium between the boat and chair states can be precisely controlled by adding functional groups to the benzene rings.[4][6]

  • Stabilizing the Boat Conformation: Introducing substituents that can form intramolecular hydrogen bonds, such as 1,10-diamides, stabilizes the higher-energy boat form. This raises the activation energy for the transition (up to 68 kJ/mol) and increases the temperature at which the interchange occurs, from as low as -60°C for unsubstituted DBCOD to 60°C.[3][6]

  • Favoring the Chair Conformation: Conversely, placing bulky or electronically repulsive groups (e.g., esters) in opposing positions favors the more spatially distributed chair conformation.[4]

This chemical control allows for the rational design of polymers that respond to specific temperatures or chemical environments.

DBCOD Derivative Key Substituent Feature Activation Energy (Boat to Chair) Coalescence Temperature Reference
Unsubstituted DBCODNone~42 kJ/mol-60 °C[3]
1,10-Diamide DBCODIntramolecular H-Bonding~68 kJ/mol60 °C[3][6]
Opposing Ester DBCODElectron Repulsive InteractionLowered (favors Chair)N/A[4]
Table 1: Influence of arene substitution on the conformational dynamics of DBCOD. Data synthesized from multiple sources to illustrate the principle of tunability.

Design and Synthesis of DBCOD-Containing Polymers

The successful creation of a DBCOD-based responsive polymer requires two main stages: the synthesis of a polymerizable monomer containing the DBCOD moiety, and the subsequent polymerization to form the final macromolecule.

Caption: General workflow for creating DBCOD-based polymers.

Protocol 1: Synthesis of a DBCOD-Acrylate Monomer (Exemplar)

This protocol describes a representative synthesis for a DBCOD monomer suitable for free-radical polymerization. Causality: The goal is to attach a polymerizable group (an acrylate) to the DBCOD core without disrupting its conformational dynamics. A hydroxyl intermediate provides a convenient handle for this esterification.

Materials:

  • 5-Hydroxy-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene (DBCOD-OH)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, inert atmosphere setup (N₂ or Ar).

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve DBCOD-OH (1 equivalent) and TEA (1.5 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Rationale: Anhydrous conditions prevent hydrolysis of the reactive acryloyl chloride. TEA acts as a base to neutralize the HCl byproduct of the esterification, driving the reaction to completion.

  • Acrylation: Add acryloyl chloride (1.2 equivalents) dropwise to the stirred solution over 15 minutes. Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting DBCOD-OH is consumed.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine. Rationale: The washes remove unreacted reagents, TEA hydrochloride salt, and any remaining aqueous-soluble impurities.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure DBCOD-acrylate monomer.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: RAFT Polymerization of DBCOD-Acrylate

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity (Đ).[7]

Materials:

  • DBCOD-acrylate monomer (from Protocol 1)

  • Chain Transfer Agent (CTA), e.g., 2-Cyano-2-propyl benzodithioate

  • Initiator, e.g., Azobisisobutyronitrile (AIBN)

  • Solvent, e.g., Anisole or Dimethylformamide (DMF)

  • Schlenk tube, rubber septum, syringes, inert atmosphere line.

Procedure:

  • Stock Solution Prep: Prepare stock solutions of the monomer, CTA, and AIBN in the chosen solvent. A typical molar ratio might be [Monomer]:[CTA]:[Initiator] = 100:1:0.1.

  • Reaction Setup: Add the calculated volumes of monomer, CTA, and initiator stock solutions to a Schlenk tube equipped with a magnetic stir bar.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen. Rationale: Oxygen is a radical scavenger and will inhibit the polymerization. This step is critical for achieving a controlled reaction.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN). Rationale: Thermal decomposition of AIBN generates the initial radicals that start the polymerization process. The CTA mediates the reaction to ensure uniform chain growth.

  • Monitoring and Termination: Monitor the polymerization by periodically taking aliquots (via a degassed syringe) and analyzing monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC). Once the desired conversion is reached (e.g., after 8-12 hours), terminate the reaction by rapidly cooling the tube in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration or centrifugation, re-dissolve in a minimal amount of a good solvent (e.g., THF), and re-precipitate. Repeat this process 2-3 times to remove unreacted monomer and initiator fragments.

  • Final Product: Dry the purified polymer under vacuum to a constant weight. Store in a cool, dark place. The final polymer should be characterized by GPC (for Mₙ and Đ), NMR (to confirm structure), and DSC (to determine the glass transition temperature, T₉).

Applications and Characterization

The macroscopic response of DBCOD polymers makes them promising candidates for a variety of advanced applications.[5] The specific application dictates the required polymer architecture and characterization methods.

Potential Applications
  • Drug Delivery: The conformational change can alter the hydrophobicity or morphology of a polymer assembly (e.g., a micelle or nanoparticle), triggering the release of an encapsulated drug in response to a local stimulus like temperature.[8][9] Polymers can be designed to release therapeutics in response to the slightly elevated temperatures found in tumor microenvironments.

  • Smart Coatings: DBCOD polymers can be incorporated into coatings that change their properties (e.g., wettability, adhesion) or act as corrosion indicators in response to heat or chemical exposure.[10][11] The volume change associated with isomerization could potentially be harnessed for self-healing coatings.[12]

  • Actuators and Soft Robotics: The ability of the polymer to contract or expand with high precision and excellent cycle stability makes it ideal for creating artificial muscles, soft robots, and micro-actuators that operate on low-grade thermal energy.[5]

G cluster_0 Stimulus Input cluster_1 Macroscopic Response & Application Stimulus Heat | Light | Solvent Polymer DBCOD Polymer Chain Boat State (Expanded) Chair State (Contracted) Stimulus->Polymer Conformational Change App1 Drug Release (Nanoparticle Disassembly) Polymer:f1->App1 Amplified Effect App2 Actuation (Material Contraction) Polymer:f1->App2 Amplified Effect App3 Surface Change (Smart Coating) Polymer:f1->App3 Amplified Effect

Caption: From molecular stimulus to macroscopic application.

Protocol 3: Characterization of Thermo-Responsive Actuation

This protocol outlines how to measure the contractile force generated by a DBCOD polymer film as a function of temperature.

Materials:

  • Purified DBCOD polymer

  • Solvent for casting (e.g., Chloroform, THF)

  • Flat, non-stick casting surface (e.g., Teflon dish)

  • Dynamic Mechanical Analyzer (DMA) or Thermomechanical Analyzer (TMA) with a film tension clamp.

Procedure:

  • Film Casting: Prepare a concentrated solution of the DBCOD polymer (e.g., 10-20 wt%) in a suitable volatile solvent. Cast the solution onto the Teflon surface and allow the solvent to evaporate slowly in a covered container over 24-48 hours. Rationale: Slow evaporation minimizes defects and ensures a uniform, stress-free film.

  • Film Preparation: Once fully dry, carefully peel the polymer film from the surface. Cut a rectangular strip of the film to the dimensions required by the DMA/TMA clamp (e.g., 5 mm wide x 15 mm long). Measure the thickness of the film precisely.

  • DMA/TMA Setup: Mount the film strip in the tension clamp of the instrument. Apply a small static preload force (e.g., 0.01 N) to keep the film taut without stretching it.

  • Thermal Cycle: Program the instrument to perform a temperature ramp. For example, heat from room temperature to 80°C at a rate of 2-5°C/min, hold for 5 minutes, and then cool back to room temperature at the same rate.

  • Data Acquisition: During the thermal cycle, record the change in the film's length (strain) or the force required to maintain a constant length (stress) as a function of temperature.

  • Analysis: Plot the measured strain or stress versus temperature. A sharp contraction (negative strain) or increase in stress upon heating through the polymer's transition temperature is indicative of successful actuation driven by the DBCOD conformational change. The magnitude of this change quantifies the material's performance as an actuator.

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for the next generation of stimuli-responsive polymers. Its low-energy, tunable conformational change provides a unique mechanism for creating materials that can perform work, release cargo, or alter their properties in response to subtle environmental cues. The protocols provided herein offer a validated starting point for researchers to synthesize and characterize these advanced materials. Future work will likely focus on integrating DBCOD with other responsive moieties to create multi-stimuli-responsive systems, enhancing their biocompatibility for in-vivo applications, and scaling up production for commercial use in smart devices and therapeutics.

References

Catalytic Applications of Transition Metal Complexes with Diene Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Diene Ligands in Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient and selective construction of complex molecules. The reactivity and selectivity of a metal catalyst are intricately governed by the ligands coordinating to the metal center. Among the vast array of ligand classes, dienes occupy a special place.[1] Unlike more common phosphine or amine ligands, diene ligands, which are themselves unsaturated hydrocarbons, can actively participate in the catalytic cycle. Their ability to coordinate to the metal in various fashions (e.g., η²- or η⁴-coordination), their tunable steric and electronic properties, and their potential for chirality make them powerful tools in the hands of a synthetic chemist.[2]

This guide provides an in-depth exploration of the catalytic applications of transition metal complexes featuring diene ligands. We will delve into the mechanistic principles that underpin these transformations and provide detailed, field-proven protocols for key reactions. The focus will be on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the desired chemical transformation.

I. Asymmetric 1,4-Conjugate Addition: The Power of Chiral Dienes

One of the most significant breakthroughs in the application of diene ligands has been in the field of asymmetric catalysis. Chiral, C₂-symmetric diene ligands have proven to be exceptionally effective in inducing high enantioselectivity in a variety of reactions, most notably the rhodium-catalyzed 1,4-conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds.[3][4]

Mechanistic Insights and the Role of the Chiral Diene

The high efficiency and enantioselectivity observed with chiral diene ligands in rhodium-catalyzed 1,4-additions stem from the well-defined and rigid chiral environment they create around the metal center.[5] The reaction is believed to proceed through a catalytic cycle involving the transmetalation of the organoboron reagent to the rhodium center, followed by the migratory insertion of the enone into the rhodium-aryl or -alkenyl bond. The chiral diene ligand dictates the facial selectivity of the enone coordination and the subsequent migratory insertion, thereby controlling the stereochemistry of the newly formed stereocenter.[6]

G cluster_cycle Catalytic Cycle: Rh-Catalyzed Asymmetric 1,4-Addition A [Rh(I)(diene*)]⁺ B Aryl-Rh(I)(diene*) A->B Transmetalation (ArB(OH)₂) C Enone Coordination B->C Enone D Migratory Insertion (C-C bond formation) C->D E Protonolysis D->E H₂O F Product Release E->F F->A Regeneration

Figure 1: Generalized catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition.

Application Note: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to 2-Cyclohexenone

This protocol describes the asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone using a rhodium catalyst with a chiral bicyclo[2.2.2]octadiene (bod*) ligand. This reaction is a reliable method for the enantioselective synthesis of β-aryl ketones, which are valuable building blocks in medicinal chemistry.

Protocol 1: Asymmetric 1,4-Addition

Materials:

  • [Rh(acac)(CO)₂] (Strem Chemicals)

  • (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod*) (Synthesized according to literature procedure or from a commercial source)

  • 2-Cyclohexenone (distilled before use)

  • Phenylboronic acid (commercial grade)

  • 1,4-Dioxane (anhydrous)

  • Potassium hydroxide (KOH) solution (1.0 M in water)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried reaction tube with a magnetic stir bar

  • Syringes for liquid transfer

  • Inert atmosphere glovebox or Schlenk line

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add [Rh(acac)(CO)₂] (1.5 mg, 0.006 mmol, 3 mol%) and (R,R)-Ph-bod* (2.0 mg, 0.0066 mmol, 3.3 mol%) to a Schlenk flask.

    • Add 1.0 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes. The solution should turn from a pale yellow to a deeper orange/red, indicating the formation of the active catalyst complex.

  • Reaction Setup:

    • To the catalyst solution, add 2-cyclohexenone (19.2 µL, 0.2 mmol) followed by phenylboronic acid (36.6 mg, 0.3 mmol).

    • Stir the mixture at room temperature.

  • Initiation and Monitoring:

    • Add the aqueous KOH solution (0.3 mL, 0.3 mmol) dropwise to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding 2 mL of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3 x 5 mL).

    • Combine the organic layers, wash with brine (5 mL), and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenylcyclohexanone.

  • Characterization:

    • Determine the yield of the purified product.

    • Analyze the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Expected Results:

This protocol should provide the (R)-3-phenylcyclohexanone in high yield (>90%) and excellent enantioselectivity (>95% ee).[7]

SubstrateArylboronic AcidLigandYield (%)ee (%)Reference
2-CyclohexenonePhenylboronic acid(R,R)-Ph-bod9598[7]
2-Cyclopentenone4-Methoxyphenylboronic acid(R,R)-Ph-bod9297[7]
ChalconePhenylboronic acid(R,R)-Bn-nbd*9899[3]

Table 1: Representative results for rhodium-catalyzed asymmetric 1,4-additions.

II. Nickel-Catalyzed Hydroalkylation of 1,3-Dienes

The hydroalkylation of 1,3-dienes is a highly atom-economical method for the formation of C-C bonds, providing access to valuable allylic compounds. Nickel catalysis has emerged as a powerful tool for this transformation, particularly for the coupling of dienes with unstabilized carbon nucleophiles.[8][9]

Mechanistic Rationale and Control of Regioselectivity

The nickel-catalyzed hydroalkylation of 1,3-dienes is initiated by the formation of a nickel-hydride species, which then undergoes migratory insertion with the diene to form a π-allylnickel intermediate.[2] This intermediate then reacts with the carbon nucleophile. The regioselectivity of the reaction (1,2- vs. 1,4-addition) is highly dependent on the nature of the ligand, the nucleophile, and the reaction conditions. Bulky ligands often favor the formation of the more sterically accessible 1,2-addition product.[8]

G cluster_cycle Catalytic Cycle: Ni-Catalyzed Hydroalkylation of 1,3-Dienes A Ni(0)Lₙ B H-Ni(II)-X Lₙ A->B Oxidative Addition (e.g., R-OH) C π-allyl-Ni(II) Lₙ B->C 1,3-Diene (Migratory Insertion) D [π-allyl-Ni(II)(Nu) Lₙ]⁻ C->D Nucleophile (Nu⁻) E Product D->E Reductive Elimination E->A Regeneration

Figure 2: Proposed catalytic cycle for the nickel-catalyzed hydroalkylation of 1,3-dienes.

Application Note: Nickel-Catalyzed Hydroalkylation of Phenylbutadiene with a Hydrazone

This protocol details the nickel-catalyzed hydroalkylation of (E)-1-phenyl-1,3-butadiene with benzaldehyde N,N-dimethylhydrazone, which serves as an equivalent of an unstabilized carbon nucleophile.[9] This reaction provides a direct route to functionalized allylic compounds.

Protocol 2: Nickel-Catalyzed Hydroalkylation

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (Strem Chemicals)

  • 1,5-Bis(diphenylphosphino)pentane (DPPPe) (commercial grade)

  • (E)-1-Phenyl-1,3-butadiene (synthesized or commercial)

  • Benzaldehyde N,N-dimethylhydrazone (commercial grade)

  • Lithium tert-butoxide (t-BuOLi)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Glovebox or Schlenk line

  • Oven-dried reaction vials with stir bars

  • Syringes for liquid transfer

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Catalyst Pre-formation:

    • Inside a glovebox, in a reaction vial, combine Ni(COD)₂ (5.5 mg, 0.02 mmol, 10 mol%) and DPPPe (8.8 mg, 0.02 mmol, 10 mol%).

    • Add 0.5 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes.

  • Reaction Setup:

    • In a separate vial, dissolve (E)-1-phenyl-1,3-butadiene (26 mg, 0.2 mmol) and benzaldehyde N,N-dimethylhydrazone (44.5 mg, 0.3 mmol) in 1.0 mL of anhydrous ethanol.

    • Add lithium tert-butoxide (1.6 mg, 0.02 mmol, 10 mol%) to this solution.

  • Reaction Execution:

    • Transfer the catalyst solution to the vial containing the substrates and base.

    • Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride (2 mL).

    • Extract the mixture with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired hydroalkylation product.

Expected Results:

This procedure is expected to yield the 1,2-hydroalkylation product in good yield (typically 70-90%) with high regioselectivity.[9][10]

DieneHydrazoneYield (%)Regioselectivity (1,2:1,4)Reference
1-Phenyl-1,3-butadieneBenzaldehyde N,N-dimethylhydrazone92>20:1[10]
1-(4-Chlorophenyl)-1,3-butadieneBenzaldehyde N,N-dimethylhydrazone85>20:1[10]
1,3-Hexadiene4-Methoxybenzaldehyde N,N-dimethylhydrazone78>20:1[10]

Table 2: Representative yields for Ni-catalyzed hydroalkylation of dienes with hydrazones.

III. Palladium-Catalyzed Cross-Coupling Reactions Involving Dienes

Palladium catalysis is a versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds. When dienes are employed as substrates in palladium-catalyzed reactions, they often react via the formation of π-allyl palladium intermediates, which can then be intercepted by various nucleophiles.[11][12]

Mechanistic Pathway: The Central Role of the π-Allyl Intermediate

In a typical palladium-catalyzed three-component coupling involving a diene, an aryl or vinyl electrophile, and a nucleophile, the catalytic cycle begins with the oxidative addition of the electrophile to a Pd(0) species.[13] This is followed by the migratory insertion of the diene to form a σ-alkyl palladium complex, which rapidly rearranges to a more stable π-allyl palladium intermediate. This intermediate is then attacked by the nucleophile, and subsequent reductive elimination regenerates the Pd(0) catalyst and releases the product.[12]

G cluster_cycle Catalytic Cycle: Pd-Catalyzed Three-Component Coupling of Dienes A Pd(0)L₂ B R¹-Pd(II)-X L₂ A->B Oxidative Addition (R¹-X) C π-allyl-Pd(II) L₂ B->C Diene Insertion D [π-allyl-Pd(II)(R²) L₂] C->D Transmetalation (R²-M) E Product D->E Reductive Elimination E->A Regeneration

Figure 3: Generalized catalytic cycle for the palladium-catalyzed three-component coupling of dienes.

Application Note: Palladium-Catalyzed Three-Component Coupling of 1,3-Butadiene, a Vinyl Triflates, and a Boronic Acid

This protocol describes a palladium-catalyzed three-component coupling reaction to synthesize skipped dienes, which are prevalent motifs in natural products.[12] The reaction couples a 1,3-diene, a vinyl triflate, and a boronic acid.

Protocol 3: Palladium-Catalyzed Three-Component Coupling

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (commercial grade)

  • Tri(2-furyl)phosphine (TFP) (commercial grade)

  • 1,3-Butadiene (lecture bottle or generated in situ)

  • Cyclohexenyl triflate (synthesized from cyclohexanone)

  • Phenylboronic acid (commercial grade)

  • Potassium phosphate (K₃PO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask with a cold finger condenser (-78 °C)

  • Inert atmosphere setup

  • Syringes and cannulas for transfers

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Catalyst and Reagent Preparation:

    • In a Schlenk flask under argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), TFP (9.3 mg, 0.04 mmol, 8 mol%), phenylboronic acid (73 mg, 0.6 mmol), and K₃PO₄ (212 mg, 1.0 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add 2 mL of anhydrous THF.

  • Reaction Setup:

    • Cool the flask to -78 °C and condense 1,3-butadiene (approx. 0.5 mL, excess) into the flask using a cold finger condenser.

    • Allow the flask to warm to room temperature and stir for 10 minutes.

    • Add cyclohexenyl triflate (115 mg, 0.5 mmol) via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

    • Monitor the reaction by GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with hexanes (10 mL).

    • Filter the mixture through a pad of Celite, washing with hexanes.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to isolate the skipped diene product.

Expected Results:

This reaction should provide the desired 1,4-disubstituted skipped diene in moderate to good yield (50-70%).[12]

DieneElectrophileNucleophileYield (%)Reference
1,3-ButadieneCyclohexenyl triflatePhenylboronic acid65[12]
Isoprene1-Octen-2-yl triflate4-Fluorophenylboronic acid58[12]
2,3-Dimethyl-1,3-butadieneVinyl triflateNaphthylboronic acid72[12]

Table 3: Representative examples of palladium-catalyzed three-component coupling of dienes.

IV. Diene Polymerization using Late Transition Metal Complexes

The polymerization of dienes, such as 1,3-butadiene and isoprene, is of immense industrial importance for the production of synthetic rubbers. Late transition metal catalysts, particularly those based on cobalt, iron, and nickel, have shown remarkable activity and selectivity in diene polymerization, allowing for control over the polymer microstructure (e.g., cis-1,4, trans-1,4, or 1,2-vinyl content).[14][15]

Mechanistic Considerations in Diene Polymerization

The mechanism of diene polymerization with late transition metal catalysts typically involves the coordination of the diene monomer to the active metal center, followed by migratory insertion into the metal-polymer chain bond. The stereochemistry of the resulting polymer is determined by the coordination mode of the diene (s-cis or s-trans) and the structure of the active catalytic species. The choice of the ligand on the transition metal and the cocatalyst (often an aluminoxane like MAO) are critical in controlling these factors.[16]

G cluster_cycle Catalytic Cycle: Diene Polymerization A [LₙM-R]⁺ B Diene Coordination A->B Diene Monomer C Migratory Insertion B->C D [LₙM-(diene)-R]⁺ C->D Chain Growth D->A Ready for next monomer

Figure 4: Simplified representation of the chain growth cycle in diene polymerization.

Application Note: Polymerization of 1,3-Butadiene using a Cobalt Catalyst

This protocol outlines a general procedure for the polymerization of 1,3-butadiene using a cobalt(II) complex with a bis(imino)pyridine ligand, activated by methylaluminoxane (MAO). This system is known to produce polybutadiene with a high cis-1,4 content, which is desirable for tire manufacturing.

Protocol 4: Diene Polymerization

Materials:

  • Cobalt(II) chloride (CoCl₂)

  • 2,6-Bis[1-(2,6-diisopropylanilino)ethyl]pyridine (ligand)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • 1,3-Butadiene (polymerization grade)

  • Toluene (anhydrous, polymerization grade)

  • Methanol

  • Hydrochloric acid (HCl) solution (5% in methanol)

  • Antioxidant (e.g., Irganox 1076)

Equipment:

  • High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature control, and gas inlet

  • Glovebox or Schlenk line

  • Cannulas for liquid transfer

  • Filtration apparatus

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, charge the reactor with 100 mL of anhydrous toluene.

    • Add the MAO solution via syringe. The amount of MAO is typically in large excess relative to the cobalt complex (e.g., Al:Co ratio of 1000:1).

    • In a separate vial, dissolve the cobalt(II) chloride and the bis(imino)pyridine ligand in a small amount of toluene to form the precatalyst solution.

    • Inject the precatalyst solution into the reactor containing the MAO. Stir the mixture for 10-15 minutes to allow for activation.

  • Polymerization:

    • Pressurize the reactor with 1,3-butadiene to the desired pressure (e.g., 2-10 bar).

    • Heat the reactor to the desired temperature (e.g., 50-80 °C) and maintain constant stirring.

    • The polymerization is typically exothermic, so cooling may be required to maintain a constant temperature.

    • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Termination and Polymer Isolation:

    • Vent the excess butadiene and cool the reactor to room temperature.

    • Quench the polymerization by slowly adding 10 mL of methanol containing a small amount of antioxidant.

    • Pour the polymer solution into a larger beaker containing acidified methanol (5% HCl) to precipitate the polymer and deactivate the catalyst.

    • Stir for 30 minutes, then filter the polymer.

    • Wash the polymer with copious amounts of methanol.

    • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

  • Characterization:

    • Determine the yield and calculate the catalyst activity.

    • Characterize the polymer microstructure (cis-1,4, trans-1,4, 1,2-vinyl content) by ¹H and ¹³C NMR spectroscopy.

    • Determine the molecular weight and molecular weight distribution by gel permeation chromatography (GPC).

Expected Results:

This procedure should yield polybutadiene with a high cis-1,4 content (>95%) and high molecular weight. The catalyst activity will depend on the specific reaction conditions.[14][15]

V. Conclusion and Future Outlook

Transition metal complexes with diene ligands have demonstrated their immense potential in a wide range of catalytic applications. Their unique ability to participate in and influence the catalytic cycle provides opportunities for developing novel and highly selective transformations. The examples and protocols provided in this guide highlight some of the key areas where these catalysts have made a significant impact.

Future research in this field will likely focus on the design of new chiral diene ligands with even greater efficacy and broader substrate scope. The development of catalysts that can operate under milder conditions and with lower catalyst loadings will also be a key area of investigation. Furthermore, the application of these catalysts to the synthesis of complex natural products and pharmaceuticals will continue to be a driving force for innovation. As our understanding of the intricate mechanistic details of these reactions grows, so too will our ability to design and implement more efficient and selective catalytic systems based on transition metal-diene complexes.

VI. References

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References

Application Notes and Protocols for the Synthesis of Substituted Dibenzocycloocta-1,5-dienes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dibenzocyclooctadiene Scaffold

Substituted dibenzocycloocta-1,5-dienes are a class of bicyclic aromatic compounds that form the core structure of numerous biologically active natural products, particularly a group of lignans isolated from plants of the Schisandraceae family.[1] These compounds, including well-known examples like deoxyschizandrin and gomisin A, have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities.[2][3] These activities include hepatoprotective, anti-inflammatory, neuroprotective, and anticancer properties, making them attractive scaffolds for drug discovery and development.[4][5] The unique, conformationally constrained eight-membered ring system fused to two phenyl rings provides a rigid framework that can be strategically functionalized to modulate biological activity.[6][7][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for constructing substituted dibenzocycloocta-1,5-dienes. We will delve into the mechanistic underpinnings of these reactions, present detailed, step-by-step protocols for key transformations, and offer insights into the practical aspects of these syntheses.

Core Synthetic Strategies: A Multi-faceted Approach

The construction of the dibenzocyclooctadiene core can be approached through several distinct synthetic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. The most prominent and effective strategies are detailed below.

Intramolecular Biaryl Coupling: Forging the Central Ring

Intramolecular biaryl coupling is a powerful and frequently employed strategy for the synthesis of dibenzocyclooctadienes. This approach involves the formation of the central eight-membered ring by coupling two pendant aryl groups of a suitable precursor.

The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, can be adapted for intramolecular cyclization to form the dibenzocyclooctadiene ring system.[9][10] While traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile.[11][12]

Conceptual Workflow for Ullmann-type Intramolecular Coupling:

Start Di-halo Biaryl Precursor Reaction Intramolecular Ullmann Coupling Start->Reaction Reagents Copper Catalyst (e.g., CuI, Cu(OAc)2) Ligand (e.g., phenanthroline) Base (e.g., K2CO3, Cs2CO3) High-boiling solvent (e.g., DMF, Toluene) Reagents->Reaction Product Substituted Dibenzocycloocta-1,5-diene Reaction->Product

Caption: General workflow for intramolecular Ullmann coupling.

Protocol: Synthesis of a Dibenzocyclooctadiene via Intramolecular Ullmann Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Precursor Synthesis: Synthesize a 2,2'-dihalo-1,1'-biaryl precursor with appropriate linkers that will form the non-aromatic portion of the cyclooctadiene ring.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the dihalo-biaryl precursor (1.0 eq), copper(I) iodide (0.2 eq), 1,10-phenanthroline (0.4 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.05 M.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dibenzocyclooctadiene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other sensitive reagents.

  • Ligand: The use of ligands like 1,10-phenanthroline can accelerate the reaction and allow for lower reaction temperatures compared to the classical Ullmann reaction.[12]

  • Base: The base is crucial for the catalytic cycle, facilitating the reductive elimination step.

  • High-Boiling Solvent: Ensures the reaction can be heated to the required temperature to overcome the activation energy of the C-C bond formation.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[13][14] Its intramolecular variant is a powerful tool for the synthesis of dibenzocyclooctadienes, offering high functional group tolerance and milder reaction conditions compared to the Ullmann coupling.[15][16]

Conceptual Workflow for Intramolecular Suzuki-Miyaura Coupling:

Start Aryl Halide-Aryl Boronic Acid/Ester Precursor Reaction Intramolecular Suzuki-Miyaura Coupling Start->Reaction Reagents Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Base (e.g., K2CO3, CsF) Solvent (e.g., Toluene/Water, Dioxane/Water) Reagents->Reaction Product Substituted this compound Reaction->Product

Caption: General workflow for intramolecular Suzuki-Miyaura coupling.

Protocol: Synthesis of a Dibenzocyclooctadiene via Intramolecular Suzuki-Miyaura Coupling

  • Precursor Synthesis: Synthesize a precursor containing both an aryl halide (e.g., bromide or iodide) and an aryl boronic acid or ester functionality, connected by a suitable linker.

  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., toluene/ethanol/water in a 4:1:1 ratio), add the precursor (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (3.0 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

Quantitative Data Comparison for Intramolecular Coupling Methods:

MethodCatalyst LoadingTemperature (°C)Reaction Time (h)Typical Yields (%)
Ullmann Coupling 10-100 mol% (Cu)120-20012-4840-70
Suzuki-Miyaura 1-10 mol% (Pd)80-1104-2460-95
Intermolecular Cross-Coupling Strategies

An alternative to intramolecular cyclization is the sequential or one-pot intermolecular coupling of two appropriately substituted benzene derivatives to a central linker.

The Grignard reaction, a fundamental carbon-carbon bond-forming reaction, can be employed to construct the dibenzocyclooctadiene skeleton.[17][18] This typically involves the reaction of a di-Grignard reagent with a diketone or a di-ester, followed by cyclization.

Protocol: Synthesis via Grignard Reagent Addition

  • Grignard Reagent Formation: Prepare a di-Grignard reagent from a suitable dihaloaromatic precursor and magnesium turnings in an anhydrous ether solvent like THF.[19]

  • Addition Reaction: Slowly add a solution of a suitable diketone or di-ester in anhydrous THF to the di-Grignard reagent at low temperature (e.g., -78 °C to 0 °C).

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to promote cyclization.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, remove the solvent, and purify the product by chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents, including water.[18]

  • Low Temperature Addition: Helps to control the exothermicity of the reaction and minimize side reactions.

Modern and Biosynthesis-Inspired Approaches

Recent advances in synthetic methodology have introduced novel and elegant approaches to the synthesis of dibenzocyclooctadienes.

Inspired by the biosynthetic pathways of lignans, photocatalysis has emerged as a powerful tool for the synthesis of complex natural products.[20] Redox-neutral photocatalysis can be used to generate radical intermediates that undergo cyclization to form the dibenzocyclooctadiene core under mild conditions.[20] This approach often provides excellent stereocontrol.

Conceptual Workflow for Photocatalytic Radical Cyclization:

Start Acyclic Precursor Reaction Radical Generation & Intramolecular Cyclization Start->Reaction Reagents Photocatalyst (e.g., Ru(bpy)3Cl2, Ir[dF(CF3)ppy]2(dtbbpy)PF6) Visible Light Source (e.g., Blue LED) Reagents->Reaction Product Substituted this compound Reaction->Product

Caption: General workflow for photocatalytic radical cyclization.

Purification and Characterization

The purification of substituted dibenzocycloocta-1,5-dienes is typically achieved by standard laboratory techniques.

  • Column Chromatography: Silica gel is the most common stationary phase, with eluent systems typically consisting of mixtures of hexanes and ethyl acetate. For some compounds, reversed-phase chromatography may be necessary.[21]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method of purification.

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for analytical or biological testing purposes, preparative HPLC is often employed.[21]

The characterization of the synthesized compounds relies on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure and confirming the connectivity of the atoms. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for complex structures.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • X-ray Crystallography: In cases where a single crystal can be obtained, X-ray crystallography provides unambiguous proof of the structure and stereochemistry.

Conclusion

The synthesis of substituted dibenzocycloocta-1,5-dienes is a rich and evolving field of organic chemistry. The choice of synthetic strategy is dictated by the specific target molecule and the desired substitution patterns. While classical methods like the Ullmann coupling remain relevant, modern palladium-catalyzed reactions such as the Suzuki-Miyaura coupling offer milder conditions and broader substrate scope. Furthermore, innovative approaches like photocatalysis are opening new avenues for the efficient and stereoselective synthesis of these important bioactive molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on the dibenzocyclooctadiene scaffold.

References

Application Notes and Protocols for Incorporating Dibenzocycloocta-1,5-diene into Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the incorporation of dibenzocycloocta-1,5-diene (DBCOD) and its derivatives, such as dibenzocyclooctyne (DBCO), into supramolecular assemblies. The unique conformational dynamics of the DBCOD core, specifically its ability to switch between a higher-energy "boat" conformation and a lower-energy "chair" conformation, make it a powerful building block for creating stimuli-responsive materials. This guide will detail the synthesis and functionalization of DBCOD-based monomers, provide protocols for their self-assembly into functional supramolecular structures, and discuss their applications, with a particular focus on the development of advanced drug delivery systems. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to innovate in this exciting field.

Introduction: The Potential of a Dynamic Scaffold

Supramolecular chemistry, the study of systems involving non-covalent interactions, has paved the way for the development of "smart" materials that can respond to external stimuli.[1] A key challenge in this field is the design of molecular components that can undergo significant and controllable structural changes. This compound (DBCOD) has emerged as a promising candidate for this purpose.[2]

The eight-membered ring of the DBCOD core is not planar and can exist in two primary conformations: a twisted boat-like structure and a more stable chair-like structure. The energy barrier between these two states is relatively low, allowing for facile interconversion in response to various stimuli, including temperature, light, and host-guest interactions.[2] This dynamic behavior can be harnessed to control the macroscopic properties of supramolecular assemblies, making DBCOD an attractive component for applications in drug delivery, tissue engineering, and diagnostics.[2][3]

This guide will provide the necessary protocols and theoretical background to effectively utilize DBCOD and its derivatives in the construction of novel supramolecular systems.

Synthesis and Functionalization of DBCOD Monomers

The successful incorporation of DBCOD into supramolecular assemblies begins with the synthesis of appropriately functionalized monomers. These monomers must possess reactive handles that allow for their conjugation to other molecules or their participation in polymerization reactions. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction, is a particularly powerful tool for this purpose.[4] The strained alkyne in dibenzocyclooctyne (DBCO), a derivative of DBCOD, readily reacts with azides without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[4][5]

Synthesis of DBCO-Functionalized Monomers

The following protocols describe the synthesis of DBCO derivatives with common functional groups for subsequent conjugation or polymerization.

Protocol 1: Synthesis of DBCO-NHS Ester for Amine Labeling [4]

This protocol details the conversion of a commercially available DBCO-acid to an N-hydroxysuccinimide (NHS) ester, which can then be used to label proteins, peptides, or other amine-containing molecules.

  • Materials:

    • Dibenzocyclooctyne-acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dichloromethane (DCM)

    • Ethyl acetate

    • Hexanes

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve DBCO-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and evaporate the solvent to yield DBCO-NHS ester as a white solid.

    • Characterize the product by ¹H NMR and mass spectrometry.

Protocol 2: Synthesis of Azide-Functionalized Polymers for SPAAC Polymerization

This protocol outlines the synthesis of an azide-terminated polymer that can be subsequently "clicked" with a bifunctional DBCO monomer to form a supramolecular polymer.

  • Materials:

    • Poly(ethylene glycol) methyl ether (mPEG)

    • 4-Toluenesulfonyl chloride (TsCl)

    • Sodium azide (NaN₃)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Tosylation of mPEG:

      • Dissolve mPEG (1 equivalent) and TsCl (1.5 equivalents) in anhydrous DCM.

      • Cool the solution to 0 °C and slowly add triethylamine (2 equivalents).

      • Stir the reaction at room temperature for 24 hours.

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mPEG-OTs.

    • Azidation of mPEG-OTs:

      • Dissolve mPEG-OTs (1 equivalent) and NaN₃ (5 equivalents) in DMF.

      • Heat the reaction mixture to 80 °C and stir for 24 hours.

      • After cooling to room temperature, pour the reaction mixture into cold diethyl ether to precipitate the product.

      • Collect the precipitate by filtration and wash with diethyl ether.

      • Dry the product under vacuum to yield mPEG-N₃ as a white solid.

      • Confirm the presence of the azide group by FT-IR spectroscopy (characteristic peak around 2100 cm⁻¹).

Self-Assembly of DBCOD-Containing Supramolecular Structures

The formation of well-defined supramolecular assemblies from DBCOD-based monomers is highly dependent on the molecular design and the self-assembly conditions. Amphiphilic molecules, containing both hydrophobic and hydrophilic segments, are particularly prone to self-assemble in aqueous environments to form structures such as micelles and vesicles.[6][7] The incorporation of the rigid and dynamic DBCOD unit into these amphiphiles can impart stimuli-responsive properties to the resulting assemblies.

General Principles of Self-Assembly

The self-assembly of amphiphiles is driven by the hydrophobic effect, where nonpolar segments of the molecules aggregate to minimize their contact with water. The final morphology of the assembly (e.g., spherical micelles, cylindrical micelles, or vesicles) is influenced by the relative sizes of the hydrophilic and hydrophobic blocks, a concept often described by the critical packing parameter.[1]

Protocol for the Self-Assembly of DBCO-Containing Amphiphiles into Micelles

This protocol describes a general method for the self-assembly of a DBCO-functionalized amphiphilic block copolymer into micelles using the solvent-injection method.

  • Materials:

    • DBCO-functionalized amphiphilic block copolymer (e.g., DBCO-PEG-b-PLA)

    • A good solvent for the copolymer (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • A selective solvent for the hydrophilic block (e.g., deionized water)

    • Dialysis membrane (with appropriate molecular weight cut-off)

  • Procedure:

    • Dissolve the DBCO-functionalized amphiphilic block copolymer in the good solvent to a concentration of approximately 1-10 mg/mL.

    • Slowly inject the polymer solution into the selective solvent (deionized water) under vigorous stirring. The volume ratio of the selective solvent to the good solvent should be high (e.g., 10:1).

    • The sudden change in solvent polarity will induce the self-assembly of the amphiphiles into micelles, with the hydrophobic blocks forming the core and the hydrophilic blocks forming the corona.

    • Stir the resulting solution for several hours to allow the assemblies to equilibrate.

    • Transfer the micellar solution to a dialysis membrane and dialyze against deionized water for 24-48 hours to remove the organic solvent. Change the water periodically.

    • The final micellar solution can be stored at 4 °C.

Characterization of DBCOD-Based Supramolecular Assemblies

A combination of techniques is required to fully characterize the size, morphology, and dynamic behavior of DBCOD-containing supramolecular assemblies.

Size and Morphology
  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to determine the hydrodynamic radius and size distribution of particles in solution.

  • Transmission Electron Microscopy (TEM) and Cryo-TEM: TEM provides direct visualization of the morphology of the self-assembled structures. Cryo-TEM is particularly useful for observing the native state of the assemblies in a vitrified aqueous environment.

Conformational Analysis using Variable-Temperature NMR (VT-NMR)

VT-NMR is a powerful tool for studying the dynamic conformational changes of the DBCOD unit within a supramolecular assembly.[8][9] By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the protons on the DBCOD core, which correspond to the boat-to-chair interconversion.

Protocol 3: Variable-Temperature ¹H NMR Analysis [8][9]

  • Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature unit.

  • Sample Preparation: Dissolve the DBCOD-containing sample in a suitable deuterated solvent that has a wide liquid temperature range (e.g., toluene-d₈, THF-d₈). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Gradually decrease or increase the temperature in increments of 5-10 °C.

    • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.

    • Acquire a ¹H NMR spectrum at each temperature point.

    • Analyze the changes in the chemical shifts and coalescence of the signals corresponding to the DBCOD protons to determine the equilibrium constant and the energy barrier for the conformational change.

Technique Information Obtained
Dynamic Light Scattering (DLS) Hydrodynamic radius, size distribution
Transmission Electron Microscopy (TEM) Morphology, size, and shape of assemblies
Variable-Temperature NMR (VT-NMR) Conformational dynamics, energy barriers
Circular Dichroism (CD) Spectroscopy Supramolecular chirality
Fluorescence Spectroscopy Probing the microenvironment of assemblies

Applications in Drug Development

The stimuli-responsive nature of DBCOD-based supramolecular assemblies makes them highly attractive for applications in drug delivery.[2][10] The conformational change of the DBCOD unit can be used as a trigger to release an encapsulated drug in response to a specific stimulus, such as a change in temperature or the presence of a particular biological molecule.

Stimuli-Responsive Drug Release

The transition from the more compact "chair" conformation to the more open "boat" conformation of the DBCOD unit can lead to a disruption of the supramolecular assembly, triggering the release of an encapsulated therapeutic agent.[3][10] This can be particularly useful for targeted drug delivery to diseased tissues, which often exhibit different physiological conditions (e.g., lower pH or higher temperature) compared to healthy tissues.[11]

Conceptual Workflow for Stimuli-Responsive Drug Release:

G cluster_0 Drug Loading cluster_1 Targeted Delivery cluster_2 Stimulus and Release A DBCOD-Amphiphile Self-Assembly B Drug Encapsulation A->B Hydrophobic Drug C Systemic Circulation B->C D Accumulation at Target Site (e.g., Tumor) C->D EPR Effect E Application of Stimulus (e.g., Heat, Light) D->E F DBCOD Conformational Change (Chair to Boat) E->F G Assembly Disruption F->G H Drug Release G->H

Caption: Workflow for stimuli-responsive drug release using DBCOD-based assemblies.

Conclusion and Future Outlook

The incorporation of the this compound moiety into supramolecular assemblies offers a versatile platform for the development of advanced, stimuli-responsive materials. The ability to precisely control the conformational dynamics of the DBCOD core through chemical modification provides a powerful tool for tuning the properties of these materials for a wide range of applications. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the exciting potential of DBCOD in supramolecular chemistry and drug development. Future research in this area will likely focus on the development of more complex, multi-stimuli-responsive systems and their translation into clinical applications.

References

"use of Dibenzocycloocta-1,5-diene as a precursor for complex molecule synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of Dibenzocycloocta-1,5-diene Scaffolds as Precursors for Complex Molecule Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dibenzocyclooctadiene Lignan Core - A Privileged Scaffold in Medicinal Chemistry

Dibenzocyclooctadiene lignans are a class of natural products characterized by a central, eight-membered ring fused to two phenyl rings, forming the dibenzo[a,e]cyclooctadiene system. These compounds, isolated primarily from plants of the Schisandra genus, are not mere chemical curiosities; they are potent bioactive molecules with a rich history in traditional medicine, particularly in China, Korea, and Japan.[1][2] The unique, conformationally constrained structure of this scaffold is key to its diverse biological activities, which include hepatoprotective, anti-inflammatory, antiviral (including anti-HIV), and anticancer properties.[1][2][3][4][5]

Prominent members of this family, such as Schisandrin, Gomisin A, and Kadsuranin, have garnered significant attention from the synthetic and medicinal chemistry communities.[1][3] The therapeutic potential of these molecules drives the need for robust and efficient synthetic routes.[5] However, the synthesis of dibenzocyclooctadiene lignans is a formidable challenge. The core difficulties lie in:

  • Construction of the sterically hindered biaryl bond , which creates axial chirality (atropisomerism).

  • Control of multiple stereocenters on the flexible eight-membered ring.

  • Installation of diverse oxygenation patterns on the aromatic rings.

This guide provides an in-depth analysis of modern synthetic strategies that leverage the dibenzocyclooctadiene framework as a versatile precursor for constructing these complex and valuable molecules. We will explore the causal logic behind key transformations, provide detailed, field-proven protocols, and offer insights into achieving high levels of stereocontrol.

Part 1: Retrosynthetic Analysis & Key Precursors

The synthetic journey towards dibenzocyclooctadiene lignans typically begins with readily available and highly functionalized aromatic precursors. A common and effective starting material for many syntheses is gallic acid (3,4,5-trihydroxybenzoic acid), a plant-derived phenolic acid known for its antioxidant properties.[6][7][8]

A general retrosynthetic approach reveals the critical bond disconnections that form the basis of most synthetic strategies.

G Target Dibenzocyclooctadiene Lignan (e.g., Schisandrin) Biaryl Functionalized Biaryl Intermediate Target->Biaryl Ring Formation / Functionalization Aryl Two Aryl Monomers (e.g., from Gallic Acid) Biaryl->Aryl C-C Biaryl Coupling (Key Step)

Caption: General retrosynthetic pathway for dibenzocyclooctadiene lignans.

The central challenge, as highlighted in the diagram, is the strategic formation of the biaryl bond. This can be achieved through two primary pathways:

  • Intermolecular Coupling: Coupling two separate aryl precursors to form a biaryl intermediate, which is then cyclized to form the eight-membered ring.

  • Intramolecular Coupling: Starting with a precursor containing two aryl rings linked by a flexible chain, and then forming the crucial biaryl bond in a ring-closing step. This is often the more favored approach.

Part 2: The Keystone Transformation: Intramolecular Oxidative Coupling

The formation of the biaryl C-C bond via intramolecular oxidative coupling is a cornerstone of dibenzocyclooctadiene synthesis. This transformation forges the rigid biaryl axis and simultaneously establishes the eight-membered ring. The choice of oxidant and substrate (phenolic vs. non-phenolic) is critical to the success of this step.

Causality Behind the Method: Phenolic oxidative coupling relies on the generation of a phenoxy radical, which can then dimerize. While effective, it can sometimes lead to undesired side products. Non-phenolic oxidative coupling, performed on aryl ethers, offers an alternative that can provide cleaner reactions and higher yields. Reagents like thallium(III) trifluoroacetate (TTFA) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are powerful oxidants capable of effecting this transformation.[6][7] The mechanism involves an electron transfer from the electron-rich aromatic ring to the oxidant, generating a radical cation that undergoes intramolecular cyclization.

Protocol 2.1: Intramolecular Non-phenolic Oxidative Coupling for Dibenzocyclooctadiene Ring Formation

This protocol is adapted from the total synthesis of Schisandrin, where a 1,4-diarylbutane derivative is cyclized.[6]

Objective: To construct the dibenzocyclooctadiene core via intramolecular oxidative coupling.

Materials:

  • 1,4-Diarylbutane precursor (e.g., compound 8 in the synthesis of Schisandrin)

  • Thallium(III) trifluoroacetate (TTFA) - (Caution: Highly Toxic)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Trifluoroacetic acid (TFA) - (Caution: Corrosive)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 1,4-diarylbutane precursor (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) to act as the solvent and catalyst. Then, add a solution of TTFA (1.1 eq) in TFA dropwise over 10 minutes. The reaction mixture will typically develop a deep color.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Oxidant Addition: Once the starting material is consumed, add DDQ (1.2 eq) to the reaction mixture. DDQ serves to re-oxidize any reduced thallium species and can facilitate the final aromatization steps.

  • Quenching: After stirring for an additional 30 minutes, carefully quench the reaction by pouring it into a separatory funnel containing ice-cold saturated NaHCO₃ solution. (Caution: Quench slowly due to gas evolution) .

  • Extraction: Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure dibenzocyclooctadiene product.

Trustworthiness Check: The progress of this reaction is easily monitored by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and the formation of the biaryl bond, identifiable by characteristic shifts in the aromatic region and the disappearance of the precursor's signals.

Part 3: Achieving Stereocontrol - Asymmetric Synthesis Strategies

For drug development, accessing a single enantiomer of a biologically active lignan is paramount. The Trost and Toste synthesis of various gomisin-related lignans provides a masterclass in controlling both relative and absolute stereochemistry.[3]

Key Strategy: A Unified Asymmetric Approach

The core of this elegant strategy involves three key stereocontrolled steps, which install all the necessary chiral elements with high fidelity.

G cluster_0 Stereocontrol Cascade Step1 Step 1: Asymmetric Crotylation (Leighton Auxiliary) - Sets first two stereocenters - Enantiomeric Ratio >98:2 Step2 Step 2: Diastereoselective Hydroboration & Suzuki-Miyaura Coupling - Sets third stereocenter - Diastereomeric Ratio >20:1 Step1->Step2 Builds carbon chain Step3 Step 3: Atropdiastereoselective Biaryl Cuprate Coupling - Forms biaryl axis with stereocontrol - Diastereomeric Ratio >20:1 Step2->Step3 Introduces second aryl ring

Caption: A three-step cascade for complete stereocontrol in lignan synthesis.[3]

1. Asymmetric Crotylation (Expertise & Experience): The synthesis begins by reacting an aryl aldehyde with a crotylating agent bearing a chiral auxiliary (the Leighton auxiliary).[3] This step is crucial because it establishes the absolute configuration of the first two contiguous stereocenters on what will become the eight-membered ring. The choice of the (E)- or (Z)-crotylating agent dictates whether the syn or anti diastereomer is formed, while the chiral auxiliary ensures that this happens with exceptionally high enantioselectivity.

2. Diastereoselective Hydroboration/Suzuki Coupling: This two-step sequence first installs a hydroxyl group with high diastereoselectivity, directed by the existing stereocenters. This new stereocenter is then leveraged in a Suzuki-Miyaura coupling reaction to attach the second aryl ring, building the complete carbon skeleton of the 1,4-diarylbutane precursor needed for the final cyclization.[3]

3. Atropdiastereoselective Biaryl Coupling: This is the final and most innovative step. Instead of a radical-based oxidative coupling, this strategy employs an atropdiastereoselective biarylcuprate coupling.[3] Here, the existing stereocenters on the carbon chain guide the formation of the biaryl bond, ensuring that only one of the two possible atropisomers is formed. This provides ultimate control over the molecule's three-dimensional shape.

Protocol 3.1: Asymmetric Crotylation for Stereocenter Installation

This protocol outlines the key principles of the asymmetric crotylation used to set the initial stereochemistry.

Objective: To synthesize an enantioenriched homoallylic alcohol from an aryl aldehyde.

Materials:

  • Substituted aryl aldehyde (e.g., 2,3,4-trimethoxybenzaldehyde)

  • (E)-crotylsilane with Leighton's chiral auxiliary

  • Lewis acid catalyst (e.g., Sc(OTf)₃ or TiCl₄)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Standard workup and purification reagents

Procedure:

  • Setup: Under an inert atmosphere, dissolve the aryl aldehyde (1.0 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq) and stir for 15 minutes.

  • Crotylation: Add the chiral (E)-crotylsilane reagent (1.2 eq) dropwise. The reaction is typically slow and requires careful temperature control.

  • Monitoring: Monitor the reaction by TLC until the aldehyde is consumed (typically 12-24 hours).

  • Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

  • Analysis: The enantiomeric ratio (e.r.) of the product should be determined by chiral HPLC analysis.

Part 4: Data Presentation

The effectiveness of these asymmetric strategies is best illustrated through quantitative data. The following table summarizes the high levels of stereocontrol achieved in the synthesis of Gomisin O.[3]

StepTransformationKey ReagentsStereochemical OutcomeYield
1Asymmetric CrotylationLeighton Auxiliary, Sc(OTf)₃>98:2 e.r.85%
2Hydroboration9-BBN, then H₂O₂/NaOH>20:1 d.r.92%
3Suzuki-Miyaura CouplingAryl-Br, Pd(PPh₃)₄, K₂CO₃-88%
4Biaryl Cuprate Couplings-BuLi, CuCN·2LiCl>20:1 d.r. (atropisomer)75%

e.r. = enantiomeric ratio; d.r. = diastereomeric ratio

Conclusion and Future Prospects

The dibenzocyclooctadiene scaffold is a validated starting point for the synthesis of complex, biologically active lignans. Early strategies relied on robust but sometimes unselective intramolecular oxidative couplings. The evolution of the field, however, has led to highly sophisticated asymmetric methods that provide complete control over all elements of chirality, including the challenging biaryl atropisomerism.[3] The protocols and strategies outlined in this guide demonstrate that by understanding the underlying mechanisms of key transformations—from oxidative couplings to stereoselective cuprate additions—chemists can rationally design syntheses of these valuable molecules.

Future work will likely focus on further increasing the efficiency of these routes, exploring late-stage C-H functionalization to diversify analogues, and developing catalytic enantioselective methods that do not rely on stoichiometric chiral auxiliaries. The continued application of these advanced synthetic tools will undoubtedly accelerate the discovery and development of new therapeutics derived from this remarkable natural product family.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dibenzocycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dibenzocycloocta-1,5-diene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Yield of this compound

Question: I am attempting the synthesis of this compound via a Wurtz-type coupling of 1,2-bis(bromomethyl)benzene, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: Low yields in Wurtz-type couplings for the synthesis of medium-sized rings like this compound are a common challenge, primarily due to competing intermolecular polymerization. Here’s a breakdown of potential causes and their solutions:

  • Causality: The slow intramolecular cyclization is often outcompeted by the faster intermolecular reaction, leading to the formation of linear polymers instead of the desired eight-membered ring. The choice of reducing agent and reaction conditions are critical to favor the intramolecular pathway.

  • Solutions:

    • High Dilution Conditions: Employing high dilution is the most critical factor to favor intramolecular cyclization. By keeping the concentration of the starting material low, the probability of two molecules reacting with each other is significantly reduced. A concentration range of 0.01-0.05 M is a good starting point.

    • Slow Addition of Substrate: Instead of adding the 1,2-bis(bromomethyl)benzene all at once, use a syringe pump to add it slowly over a prolonged period (e.g., 8-12 hours) to a suspension of the activated metal. This maintains a low instantaneous concentration of the substrate.

    • Choice and Activation of Metal: The reactivity of the metal reductant is crucial.

      • Lithium: Lithium metal with a catalytic amount of a radical anion initiator (e.g., naphthalene or biphenyl) is often effective.

      • Sodium: Finely dispersed sodium metal can also be used. Ensure the sodium is freshly cut or washed to remove any passivating oxide layer.

      • Magnesium (Rieke Magnesium): Highly reactive Rieke magnesium, prepared by the reduction of MgCl₂ with lithium or potassium, can significantly improve yields.

    • Solvent Purity: The solvent must be scrupulously dried and deoxygenated. Traces of water or oxygen will quench the reactive organometallic intermediates. Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used.

    • Temperature Control: The reaction temperature needs to be carefully controlled. While the initial activation of the metal might require heating, the coupling reaction itself is often best performed at a lower temperature to control the reaction rate and minimize side reactions.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and after workup, I have a complex mixture of products. What are the common side products and how can I minimize their formation?

Answer: The formation of side products is a frequent issue. Understanding their origin is key to suppression.

  • Common Side Products & Their Origins:

    • Linear Oligomers/Polymers: As discussed above, these are the primary side products resulting from intermolecular coupling.

    • Reduced Monomer: The bromomethyl groups can be reduced to methyl groups, yielding o-xylene. This occurs if the intermediate organometallic species is protonated by trace amounts of water or other protic impurities in the reaction mixture.

    • Elimination Products: Although less common in this specific reaction, elimination reactions can sometimes occur.

  • Strategies for Minimizing Side Products:

    • Rigorous Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent oxidation and quenching of intermediates by oxygen.

    • High-Purity Reagents: Use high-purity starting materials and freshly distilled, anhydrous solvents.

    • Optimized Stoichiometry: Ensure the correct stoichiometry of the metal reductant to the dihalide. An excess of the metal is typically used to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The reductive coupling of 1,2-bis(bromomethyl)benzene using an alkali metal (like lithium or sodium) or activated magnesium under high dilution conditions is a widely recognized and relatively reliable method. While yields can be moderate, this approach is often preferred for its straightforwardness. Alternative methods, such as those involving Wittig reactions or ring-closing metathesis, can also be employed but may require more complex starting materials.

Q2: How can I effectively purify this compound from the reaction mixture?

A2: Purification can be challenging due to the presence of nonpolar side products. A combination of techniques is often necessary:

  • Aqueous Workup: After quenching the reaction, a standard aqueous workup is performed to remove any remaining salts and water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from oligomeric side products and unreacted starting material. A nonpolar eluent system, such as hexane or a hexane/ethyl acetate gradient, on silica gel is typically used. Careful monitoring by TLC is essential.

  • Recrystallization: If the product obtained after chromatography is still impure, recrystallization from a suitable solvent (e.g., ethanol or methanol) can be an effective final purification step.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Alkali Metals: Lithium and sodium are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from water and other protic solvents.

  • Anhydrous Solvents: Diethyl ether and THF are highly flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.

  • Brominated Starting Materials: 1,2-bis(bromomethyl)benzene is a lachrymator and irritant. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Inert Atmosphere: Proper handling of Schlenk lines or glove boxes is necessary to maintain an inert atmosphere.

Experimental Protocols

Protocol 1: Reductive Coupling of 1,2-bis(bromomethyl)benzene

This protocol details the synthesis of this compound using lithium metal as the reducing agent.

Materials:

  • 1,2-bis(bromomethyl)benzene

  • Lithium metal

  • Naphthalene (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for inert atmosphere reactions (Schlenk flask, dropping funnel, condenser)

  • Syringe pump

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere (Argon or Nitrogen). All glassware must be oven-dried and cooled under vacuum.

  • Metal Activation: To a Schlenk flask containing anhydrous THF (200 mL for a 10 mmol scale reaction), add freshly cut lithium metal (4 equivalents) and a catalytic amount of naphthalene. Stir the mixture at room temperature until the characteristic dark green color of the lithium naphthalenide radical anion persists.

  • Substrate Addition: Dissolve 1,2-bis(bromomethyl)benzene (1 equivalent) in anhydrous THF (100 mL). Using a syringe pump, add this solution to the stirred suspension of activated lithium over 10-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (Thin Layer Chromatography) using a hexane/ethyl acetate eluent system.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material), cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane eluent to afford this compound as a white solid.

Parameter Recommended Value Rationale
Concentration 0.01 - 0.05 MFavors intramolecular cyclization over intermolecular polymerization.
Addition Time 8 - 12 hoursMaintains a low instantaneous concentration of the substrate.
Temperature Room TemperatureBalances reaction rate and selectivity.
Reducing Agent Lithium with catalytic naphthaleneProvides a reactive surface and initiates the electron transfer process.

Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_dilution Is the reaction run under high dilution conditions (0.01-0.05 M)? start->check_dilution check_addition Was the substrate added slowly over a prolonged period (e.g., >8h)? check_dilution->check_addition Yes solution_dilution Implement high dilution conditions. check_dilution->solution_dilution No check_metal Was the metal activated properly (e.g., fresh surface, initiator)? check_addition->check_metal Yes solution_addition Use a syringe pump for slow addition. check_addition->solution_addition No check_atmosphere Was a strict inert atmosphere maintained throughout the reaction? check_metal->check_atmosphere Yes solution_metal Use freshly prepared/activated metal. check_metal->solution_metal No check_solvents Were the solvents and reagents scrupulously dry? check_atmosphere->check_solvents Yes solution_atmosphere Improve inert atmosphere technique (e.g., check for leaks). check_atmosphere->solution_atmosphere No solution_solvents Dry solvents and reagents rigorously. check_solvents->solution_solvents No end_point Yield Improved check_solvents->end_point Yes solution_dilution->end_point solution_addition->end_point solution_metal->end_point solution_atmosphere->end_point solution_solvents->end_point

Technical Support Center: Navigating the Scale-Up of Dibenzocycloocta-1,5-diene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center dedicated to the successful scale-up of Dibenzocycloocta-1,5-diene synthesis. This guide is meticulously crafted for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to overcome the multifaceted challenges encountered when transitioning from laboratory-scale experiments to pilot and plant-scale production.

Introduction to this compound Synthesis

This compound and its derivatives are pivotal structural motifs in a variety of fields, including medicinal chemistry and materials science. The synthesis of these compounds often involves multi-step sequences that, while manageable on a small scale, present significant hurdles upon scale-up. This support center will focus on a common and effective synthetic strategy: the reductive coupling of a 2,2'-bis(bromomethyl)biphenyl precursor.

Core Synthetic Pathway Overview

The production of this compound is frequently achieved through an intramolecular reductive coupling of 2,2'-bis(bromomethyl)biphenyl using a strong reducing agent, such as an organolithium reagent. This process, while elegant in concept, is fraught with potential complications that can impact yield, purity, and safety on a larger scale.

Synthetic_Pathway 2,2'-bis(bromomethyl)biphenyl 2,2'-bis(bromomethyl)biphenyl This compound This compound 2,2'-bis(bromomethyl)biphenyl->this compound n-Butyllithium, THF -78 °C to rt

Caption: Reductive cyclization of 2,2'-bis(bromomethyl)biphenyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The most significant challenges include:

  • Handling of Pyrophoric Reagents: The use of organolithium reagents like n-butyllithium on a large scale requires stringent safety protocols and specialized equipment to prevent fires and explosions.[1][2][3]

  • Temperature Control: The reductive coupling is highly exothermic, and maintaining a consistent low temperature in a large reactor is critical to prevent side reactions and ensure product quality.

  • Homogeneous Mixing: Achieving efficient mixing in large reaction vessels is crucial for maintaining consistent reaction conditions and avoiding localized concentration gradients that can lead to byproduct formation.

  • Product Isolation and Purification: Separating the non-polar this compound from structurally similar byproducts and residual reagents can be challenging and often requires specialized chromatographic techniques that are difficult to scale.[2]

  • Byproduct Formation: Oligomeric and polymeric byproducts can form, reducing the yield of the desired product and complicating purification.

Q2: What are the common byproducts in this synthesis, and how can they be minimized?

A2: Common byproducts include oligomers and polymers resulting from intermolecular coupling reactions. These can be minimized by:

  • High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization over intermolecular polymerization. However, this can be a drawback on a large scale due to the large solvent volumes required.

  • Slow Addition of Reagents: A slow, controlled addition of the organolithium reagent can help maintain a low concentration of the reactive intermediate, thus favoring the desired intramolecular reaction.

  • Strict Temperature Control: Maintaining a consistently low temperature (typically -78 °C) is crucial to suppress side reactions.

Q3: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the scale-up of this compound synthesis, along with their probable causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield Inactive Organolithium Reagent: The n-butyllithium may have degraded due to improper storage or handling.[1][3]Titrate the n-butyllithium solution before use to determine its exact molarity. Use a fresh, reputable source of the reagent.
Presence of Water or Protic Solvents: Trace amounts of water or other protic impurities will quench the organolithium reagent.Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents.
Reaction Temperature Too High: Elevated temperatures can lead to decomposition of the organolithium reagent and promote side reactions.Maintain a strict temperature of -78 °C during the addition of n-butyllithium. Use a reliable cooling system and monitor the internal temperature of the reactor.
Formation of Significant Amounts of Polymeric Byproducts High Concentration: The reaction concentration may be too high, favoring intermolecular coupling.Perform the reaction under high-dilution conditions. While this increases solvent usage, it is often necessary for good yields in cyclization reactions.
Fast Addition of Reagent: Rapid addition of n-butyllithium can create localized high concentrations of the reactive intermediate.Use a syringe pump for the slow, controlled addition of the n-butyllithium solution over an extended period.
Difficult Purification Co-eluting Impurities: The non-polar nature of the product and byproducts makes chromatographic separation challenging.Employ a multi-step purification strategy. Consider initial purification by column chromatography on silica gel, followed by recrystallization or preparative HPLC if necessary.
Residual High-Boiling Solvents: Solvents used in the workup may be difficult to remove completely.Use a high-vacuum rotary evaporator or a Kugelrohr apparatus for efficient solvent removal.
Reaction Fails to Initiate Poor Quality of Starting Material: The 2,2'-bis(bromomethyl)biphenyl may contain impurities that inhibit the reaction.Purify the starting material by recrystallization before use.
Inactive Metal Surface (if using alternative reductive methods): If using a metal-based reducing agent, the surface may be oxidized.Activate the metal surface according to established procedures (e.g., acid wash, heating under vacuum).

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Process Optimization Low_Yield Low or No Yield Reagent_Quality Check Reagent Quality (Titrate n-BuLi) Low_Yield->Reagent_Quality Anhydrous_Conditions Verify Anhydrous Conditions Low_Yield->Anhydrous_Conditions Temperature_Control Check Temperature Control System Low_Yield->Temperature_Control High_Byproducts High Byproduct Formation Dilution Increase Solvent Volume (High Dilution) High_Byproducts->Dilution Addition_Rate Decrease Reagent Addition Rate High_Byproducts->Addition_Rate Purification_Issues Purification Difficulties Purification_Method Optimize Purification Protocol Purification_Issues->Purification_Method Reagent_Quality->Dilution Anhydrous_Conditions->Addition_Rate Temperature_Control->Purification_Method

Caption: A logical workflow for troubleshooting common scale-up issues.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Safety Precaution: This procedure involves pyrophoric and moisture-sensitive reagents. All operations must be conducted under a dry, inert atmosphere (argon or nitrogen) by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[1][2][3]

Materials:

  • 2,2'-bis(bromomethyl)biphenyl

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes, titrated)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

  • Syringe pump

  • Cannula for liquid transfer

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Reactor Setup: Assemble the jacketed reactor and flame-dry all glassware under vacuum. Allow the system to cool to room temperature under a positive pressure of argon.

  • Reagent Preparation: In the reactor, dissolve 2,2'-bis(bromomethyl)biphenyl in anhydrous THF to a concentration of 0.01 M.

  • Cooling: Cool the reactor to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Slowly add a solution of n-butyllithium (2.2 equivalents) in hexanes to the stirred solution of the dibromide via a syringe pump over a period of 4-6 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x reactor volume).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes).

Protocol 2: Titration of n-Butyllithium

Procedure:

  • Dry a small flask with a stir bar under flame and cool under argon.

  • Add a precisely weighed amount of a suitable indicator (e.g., N-benzylbenzamide) to the flask and dissolve in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the n-butyllithium solution dropwise from a syringe until a persistent color change is observed.

  • Record the volume of n-butyllithium added and calculate the molarity.

Safety Considerations for Large-Scale Production

Scaling up the synthesis of this compound introduces significant safety challenges that must be addressed through careful planning and engineering controls.

  • Pyrophoric Reagent Handling:

    • Use a closed system for the transfer of n-butyllithium, such as a cannula or a dedicated pumping system.[1][2]

    • Ensure that all equipment is properly grounded to prevent static discharge.

    • Have appropriate fire-extinguishing media readily available (e.g., Class D fire extinguisher, sand).

  • Exothermic Reaction Management:

    • Utilize a jacketed reactor with a robust cooling system and a reliable temperature controller.

    • Consider the use of a reaction calorimeter to determine the heat of reaction and to model the thermal behavior on a larger scale.

    • Develop a contingency plan for cooling failure, which may include an emergency quenching system.

  • Solvent Handling:

    • Use a well-ventilated area or a fume hood for all operations involving organic solvents.

    • Store flammable solvents in appropriate safety cabinets.

  • Waste Disposal:

    • Quench any unreacted n-butyllithium and other reactive intermediates before disposal.

    • Dispose of all chemical waste in accordance with local regulations.

References

Technical Support Center: Dibenzocycloocta-1,5-diene Conformational Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzocycloocta-1,5-diene (DBCOD) and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in controlling and characterizing the boat and chair conformations of this versatile molecular scaffold.

Introduction: The Dynamic World of this compound

This compound (DBCOD) is a fascinating and synthetically important molecule characterized by a flexible eight-membered ring fused to two rigid benzene rings. This unique "rigid-flexible-rigid" structure gives rise to two primary conformations: a higher-energy boat form and a lower-energy chair form. The ability to control the equilibrium between these two conformers is of significant interest for applications in materials science, molecular machinery, and drug design.

The energy barrier for the interconversion between the boat and chair conformations is relatively low, making the conformational landscape sensitive to subtle structural and environmental changes.[1][2][3] This guide will equip you with the knowledge to navigate and manipulate this dynamic equilibrium effectively in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine whether a substituted DBCOD will adopt a boat or chair conformation?

A1: The conformational preference of a substituted DBCOD is primarily governed by a delicate interplay of steric and electronic effects, as well as intramolecular interactions.[1][2][4][5][6]

  • Steric Hindrance: Bulky substituents on the benzene rings, particularly at the 1 and 10 positions, can create significant steric strain in the chair conformation, thereby favoring the boat form.[5] Conversely, substituents that do not impose significant steric hindrance will generally allow the molecule to relax into the more stable chair conformation.

  • Electronic Effects: The electronic nature of the substituents can influence the conformational equilibrium. Electron-withdrawing or electron-donating groups can alter the geometry and electron density of the benzene rings, which in turn can affect the stability of the boat versus the chair form. For example, electrostatic repulsion between opposing ester substituents has been shown to favor the chair conformation.[1][2]

  • Intramolecular Hydrogen Bonding: The introduction of functional groups capable of forming intramolecular hydrogen bonds, such as amides at the 1,10-positions, can significantly stabilize the boat conformation.[1][2] This is a powerful strategy for locking the molecule in the boat form.

  • π-π Stacking: Aromatic substituents can introduce intramolecular π-π stacking interactions that can stabilize the boat conformation.[1]

  • Solvent Effects: The polarity of the solvent can influence the energy barrier of isomerization and may shift the conformational equilibrium.[1]

Q2: How can I experimentally determine the dominant conformation of my DBCOD derivative?

A2: The most powerful technique for determining the conformational equilibrium of DBCOD derivatives in solution is Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy .[1][7][8]

At low temperatures, the interconversion between the boat and chair conformers is slow on the NMR timescale, and you will observe separate sets of signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single set of averaged signals. The temperature at which this coalescence occurs (the coalescence temperature, Tc) is related to the energy barrier of interconversion.[1]

Q3: What is the typical energy barrier for the boat-to-chair interconversion in unsubstituted DBCOD?

A3: For unsubstituted this compound, the activation energy required for the conformational change from the boat to the chair form is approximately 42 kJ/mol.[1][2][3] This relatively low barrier is what makes the conformation of DBCOD so amenable to control through substitution.

Q4: Can I use computational modeling to predict the preferred conformation?

A4: Yes, computational methods such as Density Functional Theory (DFT) are invaluable tools for predicting the relative stabilities of the boat and chair conformers of substituted DBCODs.[1][9][10] These calculations can help you rationalize experimental observations and guide the design of new derivatives with desired conformational properties. DFT can also be used to predict NMR chemical shifts, which can aid in the assignment of signals in your experimental spectra.[1]

Troubleshooting Guides

Troubleshooting VT-NMR Experiments
Issue Possible Cause(s) Recommended Solution(s)
Poor signal resolution at low temperatures. - Increased viscosity of the solvent. - Precipitation of the sample. - Instrumental issues (e.g., poor shimming).- Choose a solvent with a low freezing point and low viscosity at the desired temperature (e.g., deuterated dichloromethane, deuterated toluene). - Ensure your sample is completely dissolved at room temperature before cooling. Check for precipitation as the temperature is lowered. - Re-shim the magnet at each temperature point to optimize field homogeneity.
Overlapping signals from boat and chair conformers. - Similar chemical environments of certain protons/carbons in both conformers. - Insufficient magnetic field strength.- Use a higher field NMR spectrometer to increase signal dispersion. - Utilize 2D NMR techniques (e.g., COSY, HSQC, HMQC) to help resolve and assign overlapping signals.[11]
Inaccurate determination of coalescence temperature (Tc). - Taking too large of temperature steps. - Inaccurate temperature calibration of the NMR probe.- Take smaller temperature increments (e.g., 5 K) around the expected coalescence point for a more precise determination. - Calibrate the probe temperature using a standard sample (e.g., methanol or ethylene glycol).
Sample degradation at high temperatures. - Thermal instability of your compound.- Run a stability check by acquiring a spectrum at room temperature after heating to the highest temperature and then cooling back down. Compare this spectrum to the initial room temperature spectrum.
Troubleshooting Synthesis of Conformationally-Controlled DBCODs
Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired DBCOD derivative. - Inefficient cyclization reaction. - Steric hindrance from bulky substituents impeding the reaction. - Side reactions.- Optimize the reaction conditions for the cyclization step (e.g., catalyst, solvent, temperature, reaction time). - Consider alternative synthetic routes that may be less sensitive to steric effects.[12][13] - Thoroughly characterize any byproducts to understand and mitigate side reactions.
Formation of an unexpected conformer. - The chosen substituents do not exert the intended steric or electronic influence. - Unanticipated intramolecular interactions (e.g., hydrogen bonding with residual water).- Re-evaluate the design of your substituents based on the principles outlined in the FAQs. - Use computational modeling to gain insight into the unexpected conformational preference. - Ensure anhydrous conditions if unintended hydrogen bonding is suspected.
Difficulty in purifying the product. - Similar polarity of starting materials, byproducts, and the desired product. - Presence of conformational isomers that may have slightly different chromatographic behavior.- Employ alternative purification techniques such as recrystallization or preparative HPLC. - If conformers are separable by chromatography, this can be an indication of a high interconversion barrier at room temperature.

Experimental Protocols

Protocol 1: Variable Temperature 1H NMR Spectroscopy

This protocol outlines the general steps for conducting a VT-NMR experiment to study the boat-chair interconversion of a DBCOD derivative.

1. Sample Preparation:

  • Dissolve an appropriate amount of your DBCOD derivative in a suitable deuterated solvent with a low freezing point (e.g., CD2Cl2, toluene-d8). The concentration should be optimized to give a good signal-to-noise ratio in a reasonable number of scans.
  • Filter the solution into a clean, dry NMR tube.

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock and shim the instrument at room temperature to obtain optimal resolution.
  • Acquire a reference 1H NMR spectrum at room temperature.

3. Low-Temperature Measurements:

  • Gradually lower the temperature in increments of 10-20 K.
  • Allow the sample to equilibrate at each new temperature for 5-10 minutes.
  • Re-shim the magnet at each temperature to account for changes in magnetic susceptibility.
  • Acquire a 1H NMR spectrum at each temperature.
  • As you approach the temperature where signals begin to broaden and split, reduce the temperature increments to 5 K.

4. High-Temperature Measurements (optional, if starting from a low temperature where conformers are resolved):

  • Gradually increase the temperature from the lowest point in 5-10 K increments.
  • Follow the same equilibration and shimming procedures as in the cooling phase.
  • Acquire spectra at each temperature until the signals for the boat and chair conformers have coalesced into a single, sharp set of averaged signals.

5. Data Analysis:

  • Process and analyze the spectra at each temperature.
  • Identify the coalescence temperature (Tc) for one or more pairs of exchanging signals.
  • Use the appropriate equations (e.g., the Eyring equation) to calculate the Gibbs free energy of activation (ΔG‡) for the conformational interconversion.

Visualizations

Conformational Equilibrium of this compound

G cluster_factors Influencing Factors Boat Boat Conformation (Higher Energy) TransitionState Transition State Boat->TransitionState ΔG‡(B→C) Chair Chair Conformation (Lower Energy) Chair->TransitionState ΔG‡(C→B) TransitionState->Chair Steric Steric Hindrance Electronic Electronic Effects H_Bonding Intramolecular H-Bonding Solvent Solvent Polarity G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Prep Sample Preparation (Dissolve in low-temp solvent) RT_Spec Acquire Spectrum at Room Temperature Prep->RT_Spec Cool Cool Sample (e.g., -80 °C) RT_Spec->Cool Equilibrate Equilibrate & Shim Cool->Equilibrate Acquire_LowT Acquire Spectrum Equilibrate->Acquire_LowT Warm Warm in Increments Acquire_LowT->Warm Loop Equilibrate, Shim, Acquire Warm->Loop Repeat until signals coalesce Analyze Analyze Spectra (Identify Tc) Loop->Analyze Calculate Calculate ΔG‡ Analyze->Calculate

References

"stability of Dibenzocycloocta-1,5-diene under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dibenzocycloocta-1,5-diene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential issues related to the stability of this compound under acidic and basic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and experimental challenges encountered when working with this compound. The advice provided is based on established chemical principles and analogous reactivity of similar structures.

Q1: What is the general stability of the this compound scaffold?

The this compound core, a non-conjugated diene fused to two benzene rings, is a relatively stable hydrocarbon. Its stability can be attributed to the rigid boat-like conformation imposed by the fused aromatic rings. However, like other unsaturated hydrocarbons, it can be susceptible to degradation under certain harsh acidic or basic conditions. A safety data sheet for a related compound, Dibenzo[a,e]cyclooctene, indicates it is a stable solid under standard conditions, but specific reactivity data with strong acids and bases is not provided[1].

Q2: I am observing unexpected byproducts in my reaction involving this compound under acidic conditions. What could be happening?

Under strongly acidic conditions, particularly at elevated temperatures, there are several potential degradation pathways for a non-conjugated diene like this compound.

  • Isomerization: Non-conjugated dienes can isomerize to more stable conjugated systems in the presence of acid[2][3]. While the dibenzo-fused system provides some rigidity, the possibility of double bond migration to a more conjugated position, if structurally feasible, should be considered. This process often requires harsh conditions, such as high temperatures and strong acids[2].

  • Hydration: In the presence of aqueous acid, acid-catalyzed hydration of the double bonds can occur, leading to the formation of alcohol derivatives[4][5][6][7]. This would be a concern if water is present in the reaction mixture.

  • Polymerization: Strong acids can initiate cationic polymerization of alkenes[8][9][10]. This would manifest as the formation of oligomeric or polymeric materials, which may be insoluble and difficult to characterize.

  • Rearrangement: Acid-catalyzed rearrangements of the carbocation intermediates formed upon protonation of a double bond are possible, potentially leading to skeletal reorganization[2].

Troubleshooting Steps:

  • Neutralize the Reaction Mixture Promptly: If acidic conditions are necessary for a preceding step, ensure the reaction mixture is neutralized as soon as the desired transformation is complete.

  • Use Milder Acids: If possible, substitute strong mineral acids with weaker organic acids or Lewis acids that are less prone to inducing side reactions.

  • Control the Temperature: Perform the reaction at the lowest possible temperature to minimize acid-catalyzed degradation pathways.

  • Anhydrous Conditions: If hydration is a suspected side reaction, ensure the reaction is carried out under strictly anhydrous conditions.

Q3: Can this compound be deprotonated or isomerized under basic conditions?

While less common than acid-catalyzed reactions for simple alkenes, strong bases can induce reactions in dienes.

  • Isomerization: Strong bases at high temperatures can facilitate the isomerization of unconjugated dienes to their conjugated counterparts[2]. This typically involves the deprotonation of an allylic proton to form a resonance-stabilized carbanion, followed by reprotonation at a different position. The acidity of the allylic protons in this compound will be a key factor in its susceptibility to this reaction.

  • Deprotonation: Extremely strong bases, such as organolithium reagents, could potentially deprotonate the benzylic or allylic positions. However, this would require forcing conditions and is generally not a concern with common laboratory bases like hydroxides or carbonates.

Troubleshooting Steps:

  • Avoid Excessively Strong Bases and High Temperatures: If possible, use the mildest basic conditions necessary for your transformation.

  • Protect the Diene System: If the diene moiety is not the desired reactive site, consider if protection-deprotection strategies are applicable to your overall synthetic plan.

Experimental Protocols

The following are generalized protocols for assessing the stability of your dibenzocyclooctadiene-containing compound under specific conditions.

Protocol 1: Assessment of Stability to Acidic Conditions

Objective: To determine the stability of a dibenzocyclooctadiene derivative to a specific acidic reagent.

Materials:

  • Dibenzocyclooctadiene derivative

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Acidic reagent (e.g., Trifluoroacetic acid, Hydrochloric acid in dioxane)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct NMR or HPLC signal)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

  • HPLC grade solvents

Procedure:

  • Prepare a stock solution of the dibenzocyclooctadiene derivative and the internal standard in the chosen anhydrous solvent.

  • In a clean, dry reaction vessel, add a known volume of the stock solution.

  • Add the acidic reagent at the desired concentration and temperature.

  • Monitor the reaction over time by taking aliquots at regular intervals.

  • Quench the aliquots by neutralizing with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the organic components, dry the organic layer, and remove the solvent under reduced pressure.

  • Analyze the residue by ¹H NMR spectroscopy and HPLC to quantify the remaining starting material relative to the internal standard and identify any potential degradation products.

Protocol 2: Assessment of Stability to Basic Conditions

Objective: To determine the stability of a dibenzocyclooctadiene derivative to a specific basic reagent.

Materials:

  • Dibenzocyclooctadiene derivative

  • Solvent (e.g., Methanol, THF)

  • Basic reagent (e.g., Sodium hydroxide, Potassium tert-butoxide)

  • Internal standard

  • Deuterated solvent for NMR analysis

  • HPLC grade solvents

Procedure:

  • Prepare a stock solution of the dibenzocyclooctadiene derivative and the internal standard in the chosen solvent.

  • In a reaction vessel, add a known volume of the stock solution.

  • Add the basic reagent at the desired concentration and temperature.

  • Monitor the reaction over time by taking aliquots.

  • Quench the aliquots by neutralizing with a suitable acid (e.g., dilute hydrochloric acid).

  • Work up the reaction as described in Protocol 1.

  • Analyze the samples by ¹H NMR and HPLC.

Data Presentation

Table 1: Hypothetical Stability Data for a Dibenzocyclooctadiene Derivative

ConditionTime (h)Starting Material Remaining (%)Major Degradation Product(s)
1 M HCl in THF, 25 °C24>95%None Detected
1 M HCl in THF, 60 °C2470%Isomerized Product
1 M NaOH in MeOH, 25 °C24>98%None Detected
1 M NaOH in MeOH, 60 °C2490%Minor unidentified byproducts

Visualizing Potential Reaction Pathways

The following diagrams illustrate potential acid- and base-catalyzed pathways for this compound.

AcidCatalyzedPathways DBCOD This compound Protonation Protonation (H+) DBCOD->Protonation Strong Acid Carbocation Carbocation Intermediate Protonation->Carbocation Hydration Hydration Product (Alcohol) Carbocation->Hydration H2O Isomerization Isomerized Product Carbocation->Isomerization Rearrangement Polymerization Polymerization Carbocation->Polymerization Further reaction with DBCOD BaseCatalyzedPathways DBCOD This compound Deprotonation Deprotonation (Strong Base) DBCOD->Deprotonation Strong Base, Heat AllylicAnion Allylic Anion Intermediate Deprotonation->AllylicAnion Reprotonation Reprotonation AllylicAnion->Reprotonation IsomerizedProduct Isomerized Product Reprotonation->IsomerizedProduct

References

Technical Support Center: Optimization of Reaction Conditions for Dibenzocycloocta-1,5-diene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of dibenzocycloocta-1,5-diene. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and important scaffold. Dibenzocyclooctadiene lignans, naturally occurring compounds characterized by this core structure, exhibit a wide range of biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The ability to selectively functionalize the this compound core is therefore of significant interest for the development of new therapeutic agents.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this complex molecular architecture.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the functionalization of this compound.

Q1: What are the most common strategies for functionalizing the this compound core?

A1: The primary strategies for modifying the this compound scaffold can be broadly categorized into two main approaches:

  • Cross-Coupling Reactions: This is a widely used method that typically involves the use of a pre-functionalized dibenzocyclooctadiene, such as a halogenated or boronylated derivative, which is then coupled with a suitable partner using a transition metal catalyst, most commonly palladium.[6] The Suzuki-Miyaura coupling is a prominent example used in the synthesis of various lignan analogues.

  • Direct C-H Functionalization: This more modern approach aims to directly convert C-H bonds on the aromatic rings of the dibenzocyclooctadiene core into new functional groups.[7][8][9] This method is highly atom-economical as it avoids the need for pre-functionalization. Transition metal catalysts, often based on palladium, rhodium, or iridium, are typically employed to achieve regioselective C-H activation.[10]

Q2: I am observing low to no conversion in my cross-coupling reaction. What are the likely causes?

A2: Low or no conversion in cross-coupling reactions involving dibenzocyclooctadiene substrates can stem from several factors. A primary consideration is the activity of the catalyst. The choice of ligand is critical in stabilizing the active catalytic species and facilitating the catalytic cycle. For sterically hindered substrates like dibenzocyclooctadienes, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination. Additionally, the choice of base and solvent can significantly impact the reaction outcome. Inadequate solubility of the reactants or improper base strength can halt the catalytic cycle. Finally, ensure that your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere, as water and oxygen can deactivate the catalyst.

Q3: How can I control regioselectivity during the C-H functionalization of the aromatic rings?

A3: Achieving regioselectivity in the C-H functionalization of the dibenzocyclooctadiene core is a significant challenge due to the presence of multiple, electronically similar C-H bonds. The primary strategy for controlling regioselectivity is the use of directing groups.[7][8] A directing group is a functional group on the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby favoring its activation over others. The choice of directing group and its position on the dibenzocyclooctadiene scaffold will determine the site of functionalization. For instance, a directing group at a specific position on one of the benzene rings can direct functionalization to the ortho C-H bond.

Q4: I am struggling with poor stereoselectivity in my reaction. What factors should I consider?

A4: The dibenzocyclooctadiene scaffold possesses a unique three-dimensional structure, and controlling the stereochemical outcome of reactions can be challenging. For reactions that introduce new stereocenters, the choice of a chiral ligand is paramount for achieving high enantioselectivity. The ligand can create a chiral pocket around the metal center, influencing the facial selectivity of the reaction. In cases of diastereoselectivity, the inherent stereochemistry of the dibenzocyclooctadiene starting material will play a crucial role. The conformational flexibility of the eight-membered ring can also influence the stereochemical outcome, and in some cases, the conformation can be controlled through arene substitution.[11][12][13]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Poor Yield in Palladium-Catalyzed Cross-Coupling Reactions

Symptom: The desired cross-coupled product is obtained in low yield, or not at all, with the starting materials remaining largely unreacted.

Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst 1. Ligand Screening: The choice of phosphine ligand is critical. For sterically demanding dibenzocyclooctadiene substrates, consider using bulky, electron-rich ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rates of oxidative addition and reductive elimination. 2. Pre-catalyst Selection: Use a well-defined palladium pre-catalyst that is known to reliably generate the active Pd(0) species in situ. 3. Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
Inappropriate Base 1. Base Strength: The base plays a crucial role in the transmetalation step of many cross-coupling reactions (e.g., Suzuki-Miyaura). If the base is too weak, the transmetalation will be slow or may not occur. If it is too strong, it can lead to side reactions. Screen a range of bases such as K3PO4, Cs2CO3, and K2CO3. 2. Solubility: Ensure the chosen base is at least partially soluble in the reaction solvent to be effective.
Poor Solvent Choice 1. Solubility of Reactants: The dibenzocyclooctadiene substrate, coupling partner, and catalyst must all be soluble in the reaction solvent at the reaction temperature. Common solvents for cross-coupling reactions include toluene, dioxane, and THF. 2. Solvent Polarity: The polarity of the solvent can influence the rate of different steps in the catalytic cycle. Aprotic polar solvents can sometimes accelerate the reaction.
Low Reaction Temperature 1. Increase Temperature: Many cross-coupling reactions require elevated temperatures to overcome the activation barriers of the elementary steps. If the reaction is sluggish at a lower temperature, cautiously increase the temperature in increments.
Guide 2: Lack of Regioselectivity in C-H Functionalization

Symptom: A mixture of constitutional isomers is obtained from the C-H functionalization reaction, indicating a lack of control over which C-H bond is activated.

Potential Cause Troubleshooting Steps & Explanation
No or Ineffective Directing Group 1. Introduce a Directing Group: The most reliable way to achieve regioselectivity is by incorporating a directing group onto the dibenzocyclooctadiene scaffold.[7][8] The directing group should be positioned to favor the activation of the desired C-H bond. Common directing groups include amides, pyridines, and carboxylic acids. 2. Optimize the Directing Group: If a directing group is already present but selectivity is poor, consider modifying the directing group to enhance its coordinating ability or alter its steric profile.
Steric Hindrance 1. Ligand Modification: The steric bulk of the ligand on the metal catalyst can influence which C-H bond is accessed. A bulkier ligand may favor activation of a less sterically hindered C-H bond. Conversely, a smaller ligand might allow access to a more sterically congested C-H bond.
Electronic Effects 1. Substrate Modification: The inherent electronic properties of the dibenzocyclooctadiene substrate can influence the reactivity of different C-H bonds. Electron-donating groups can activate ortho and para positions towards electrophilic C-H activation, while electron-withdrawing groups can have the opposite effect. Consider if the electronic bias of your substrate is competing with the directing group effect.
Guide 3: Undesired Side Reactions

Symptom: The formation of unexpected byproducts is observed, reducing the yield of the desired functionalized dibenzocyclooctadiene.

Potential Cause Troubleshooting Steps & Explanation
Homocoupling of Coupling Partner 1. Optimize Reaction Conditions: Homocoupling is a common side reaction in cross-coupling, especially at higher temperatures or with high catalyst loadings. Try lowering the reaction temperature or reducing the catalyst concentration. 2. Change Ligand: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Experiment with different ligands to find one that favors the desired reaction pathway.
Decomposition of Starting Material or Product 1. Lower Reaction Temperature: The dibenzocyclooctadiene core or the desired product may be unstable at elevated temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can minimize decomposition. 2. Change Solvent: The solvent can play a role in the stability of the reactants and products. A less coordinating or lower boiling point solvent may be beneficial.
Reaction at the Diene Moiety 1. Protecting Groups: If undesired reactions are occurring at the 1,5-diene functionality, consider protecting the double bonds before attempting functionalization of the aromatic rings. The protecting groups can be removed in a subsequent step. 2. Catalyst Selection: Some catalysts may have a higher propensity to interact with the diene. Screening different metals or ligand systems may identify a catalyst that is more selective for the desired transformation.

Part 3: Experimental Protocols & Visualization

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the cross-coupling of a halogenated dibenzocyclooctadiene with a boronic acid. Optimization of the specific parameters will be necessary for each unique substrate combination.

  • Reaction Setup: To an oven-dried Schlenk flask, add the halogenated dibenzocyclooctadiene (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)2, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%). Then, add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting a Low-Yielding Cross-Coupling Reaction

Troubleshooting_Workflow start Low Yield in Cross-Coupling catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents ligand Screen Ligands (e.g., SPhos, XPhos) catalyst->ligand precatalyst Change Pd Pre-catalyst catalyst->precatalyst base Screen Bases (e.g., K3PO4, Cs2CO3) conditions->base solvent Change Solvent (e.g., Toluene, Dioxane) conditions->solvent temperature Increase Temperature conditions->temperature anhydrous Ensure Anhydrous Conditions reagents->anhydrous inert Confirm Inert Atmosphere reagents->inert success Improved Yield no_improvement No Improvement no_improvement->start Re-evaluate ligand->success ligand->no_improvement precatalyst->success precatalyst->no_improvement base->success base->no_improvement solvent->success solvent->no_improvement temperature->success temperature->no_improvement anhydrous->success anhydrous->no_improvement inert->success inert->no_improvement

Caption: A decision-tree workflow for troubleshooting low-yielding cross-coupling reactions.

References

"preventing degradation of Dibenzocycloocta-1,5-diene during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dibenzocycloocta-1,5-diene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Improper handling and storage can lead to degradation, compromising experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges.

Understanding the Instability of this compound

This compound possesses a unique rigid-flexible-rigid structure, making it a valuable moiety in various research applications.[1][2][3][4] However, its chemical structure, which includes a conjugated diene system and benzylic hydrogens, renders it susceptible to degradation, primarily through autoxidation.[5][6][7] This process is a reaction with atmospheric oxygen, often initiated or accelerated by factors such as light and heat.[5]

The primary degradation pathway involves the formation of hydroperoxides, which can further react to form a variety of oxygenated derivatives or initiate polymerization.[5] The presence of these impurities can significantly impact the reactivity and efficacy of the compound in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: Initial degradation may not be visually apparent. However, as degradation progresses, you might observe:

  • Visual Changes: The appearance of a yellowish tint in the solid material or solution, formation of precipitates, or crystal growth around the container cap.[5]

  • Inconsistent Experimental Results: This is often the first indication of a problem. Poor reproducibility, lower yields, or unexpected side products in your reactions can be a sign of using a degraded starting material.

  • Changes in Spectroscopic Data: New peaks in ¹H or ¹³C NMR spectra, or the appearance of additional peaks in HPLC or GC-MS analysis, are indicative of impurities.

Q2: What is the optimal method for long-term storage of this compound?

A2: To ensure long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.[8][9] The vial should be stored in a cool, dark, and dry place, preferably in a refrigerator designated for chemical storage. For extended storage, a freezer (-20°C) is recommended.

Q3: Is it necessary to use an inhibitor? If so, which one is recommended?

A3: For long-term storage, the use of an antioxidant inhibitor is highly recommended. Butylated hydroxytoluene (BHT) is a suitable and commonly used inhibitor for preventing autoxidation in organic compounds.[10][11] A concentration of 0.01-0.1% (w/w) is typically sufficient. BHT functions as a free radical scavenger, effectively terminating the chain reaction of autoxidation.[11]

Q4: Can I store this compound in a solution?

A4: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you need to prepare a stock solution, use a dry, deoxygenated solvent (e.g., anhydrous toluene or dioxane) and store it under an inert atmosphere in a sealed vial at low temperature. Prepare only the amount of solution needed for your immediate experiments.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected byproducts. Degradation of this compound.1. Test for Peroxides: Use a peroxide test strip to check for the presence of hydroperoxides in your solid sample or stock solution.[5][8][9][12][13] A positive test indicates degradation. 2. Analytical Purity Check: Analyze a sample of your this compound using HPLC or ¹H NMR to assess its purity.[14][15][16][17][18] Compare the results to a reference spectrum or a newly purchased batch. 3. Purification: If degradation is confirmed, consider purifying the material by recrystallization or column chromatography.
Solid material appears discolored (yellowish). Oxidation of the compound.1. Assess Purity: A color change is a strong indicator of degradation. Perform an analytical purity check as described above. 2. Evaluate Storage Conditions: Review your storage protocol. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.
Difficulty dissolving the solid material. Potential polymerization.1. Visual Inspection: Check for any insoluble particulates or gel-like substances. 2. Solubility Test: Attempt to dissolve a small amount in a good solvent (e.g., chloroform, dichloromethane). If it does not fully dissolve, polymerization may have occurred. 3. Discard if Necessary: If significant polymerization is suspected, it is best to discard the material as it is unlikely to be salvageable for most applications.

Recommended Storage Conditions Summary

Parameter Recommendation Rationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen (autoxidation).[5]
Temperature Cool and dry (Refrigerator or Freezer at -20°C)Slows down the rate of chemical degradation.
Light Amber vial or protect from lightLight can initiate and accelerate autoxidation.[5]
Container Tightly sealed glass vialPrevents exposure to air and moisture.
Inhibitor 0.01-0.1% BHT (optional for long-term storage)Scavenges free radicals to prevent autoxidation.[10][11]

Experimental Protocols

Protocol 1: Peroxide Test using Potassium Iodide

This method provides a qualitative indication of peroxide presence.

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Two small test tubes

Procedure:

  • Add approximately 10-20 mg of your this compound sample to a test tube.

  • In a separate test tube, prepare the test solution by adding a spatula tip of potassium iodide to ~1 mL of glacial acetic acid and mix until the KI dissolves.

  • Add the freshly prepared KI/acetic acid solution to the test tube containing your sample.

  • Gently agitate the mixture.

  • Interpretation: The formation of a yellow to brown color indicates the presence of peroxides.[5][13] A faint yellow suggests low levels, while a dark brown color indicates high levels of peroxide contamination.

Protocol 2: Preparation of a Stock Solution for Experimental Use

This protocol outlines the steps for preparing a stock solution under an inert atmosphere.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Schlenk flask or a vial with a septum-lined cap

  • Syringes and needles

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Dry the Schlenk flask or vial in an oven at >100°C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.

  • Weigh the desired amount of this compound and quickly transfer it to the inerted flask/vial.

  • Seal the flask/vial.

  • Using a syringe, add the required volume of anhydrous, deoxygenated solvent to the flask/vial.

  • Gently swirl the flask/vial to dissolve the solid. If necessary, use a magnetic stirrer.

  • Store the solution in a refrigerator or freezer, under the inert atmosphere, and protected from light.

Visualizing Degradation and Handling

Degradation_Pathway DBCOD This compound Hydroperoxide Hydroperoxides DBCOD->Hydroperoxide Autoxidation Oxygen O₂ (Air) Oxygen->Hydroperoxide Initiators Light, Heat Initiators->Hydroperoxide Degradation_Products Aldehydes, Ketones, Epoxides Hydroperoxide->Degradation_Products Decomposition Polymer Polymerization Products Hydroperoxide->Polymer Initiation

Caption: Primary degradation pathway of this compound.

Handling_Workflow Start Receive Compound Store Store under Inert Gas (Ar or N₂) in Amber Vial at -20°C Start->Store Check Before Use: Visual Inspection & Peroxide Test Store->Check Pass Purity OK Check->Pass Negative Fail Degradation Detected Check->Fail Positive Use Prepare Solution under Inert Atmosphere Pass->Use Purify Purify or Discard Fail->Purify

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Strategies to Modulate the Switching Speed of Dibenzocycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with Dibenzocycloocta-1,5-diene (DBCOD) and its derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when modulating the switching speed of this unique molecular framework. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Introduction to this compound Switching

This compound is a fascinating molecular scaffold characterized by a flexible eight-membered ring fused to two rigid benzene rings. This "rigid-flexible-rigid" motif allows the molecule to exist in distinct conformations, primarily a boat and a chair form. The transition between these states, often referred to as "switching," is a dynamic process that can be influenced by a variety of external stimuli and structural modifications. The ability to control the speed of this switching is crucial for applications ranging from molecular machines and smart materials to controlled drug release systems.

This guide will delve into the key strategies for modulating this switching speed, focusing on thermal and photochemical isomerization. We will explore how to fine-tune the kinetics of this process to meet the specific demands of your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with this compound.

Q1: What is the fundamental switching mechanism in this compound?

A1: The primary switching mechanism in unsubstituted this compound is a thermal conformational isomerization between its boat and chair forms. This process involves the inversion of the eight-membered ring and has an activation energy of approximately 42 kJ/mol. The switching speed, or rate of interconversion, is directly related to this energy barrier—a lower barrier results in faster switching.

Q2: Can the switching of this compound be controlled by light?

A2: Yes, while the parent DBCOD primarily undergoes thermal isomerization, its derivatives can be designed to be photoswitchable. By introducing photoresponsive moieties, such as azobenzene or other chromophores, into the DBCOD scaffold, it is possible to trigger conformational changes with specific wavelengths of light. The principles of photoswitching, including quantum yield and photostationary state, then become critical parameters to control.

Q3: My this compound derivative has poor solubility in my desired solvent system. What can I do?

A3: Poor solubility is a common issue with planar aromatic systems. Here are a few strategies to address this:

  • Co-solvents: Employing a co-solvent system can be effective. For instance, a small amount of a good solvent like DMSO or DMF can be added to a less effective solvent to improve solubility.

  • Functionalization: Introducing solubilizing groups to the benzene rings, such as polyethylene glycol (PEG) chains or charged moieties, can significantly enhance solubility in a range of solvents.

  • Sonication and Gentle Heating: For preparing solutions for experiments, gentle heating and sonication can help to dissolve the compound. However, be mindful of the thermal stability of your specific derivative.

Q4: I am observing photodegradation of my sample during photoswitching experiments. How can I minimize this?

A4: Photodegradation is a critical concern in photoswitching experiments. Here are some preventative measures:

  • Degas Your Solvents: Dissolved oxygen can participate in photochemical side reactions leading to degradation. Degassing your solvents by bubbling with an inert gas (e.g., argon or nitrogen) or through freeze-pump-thaw cycles is highly recommended.

  • Use Filtered Light Sources: High-energy UV light can be particularly damaging. Use bandpass filters to ensure you are only irradiating your sample with the necessary wavelengths for isomerization.

  • Minimize Exposure Time: Only irradiate the sample for the time required to reach the photostationary state. Prolonged exposure increases the likelihood of degradation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to quench reactive species that lead to degradation.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges you may encounter.

Guide 1: Inconsistent or Non-Reproducible Switching Kinetics

Problem: You are observing significant variability in the measured switching rates between experimental runs.

Potential Causes and Solutions:

  • Temperature Fluctuations: The rate of thermal isomerization is highly sensitive to temperature.

    • Solution: Use a temperature-controlled cuvette holder for your spectroscopic measurements. Ensure the temperature is stable and accurately recorded for each experiment. Even small variations can lead to significant changes in the rate constant.

  • Solvent Purity and Water Content: Trace impurities or varying water content in your solvents can affect the switching kinetics, especially for derivatives sensitive to their environment.

    • Solution: Use high-purity, anhydrous solvents. If working with hygroscopic solvents, store them properly over molecular sieves.

  • Inconsistent Sample Preparation: Variations in concentration or the presence of small amounts of undissolved material can affect the accuracy of your measurements.

    • Solution: Ensure your compound is fully dissolved before starting any kinetic measurements. Use a consistent and validated protocol for preparing your solutions.

  • Sample Preparation: Prepare a solution of your DBCOD derivative in the desired solvent with a concentration that gives an absorbance maximum between 0.5 and 1.0.

  • Temperature Equilibration: Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate for at least 10 minutes.

  • Data Acquisition: Record the full UV-Vis spectrum at regular time intervals. The time interval will depend on the expected switching speed.

  • Data Analysis: Plot the absorbance at a wavelength where the two isomers have significantly different extinction coefficients as a function of time. Fit the resulting curve to a first-order exponential decay to extract the rate constant (k).

Guide 2: Low Quantum Yield in Photoswitching Experiments

Problem: You are observing inefficient photoswitching, characterized by a low quantum yield.

Potential Causes and Solutions:

  • Wavelength Mismatch: The excitation wavelength may not be optimal for inducing the desired isomerization.

    • Solution: Carefully measure the absorption spectra of both isomers and choose an excitation wavelength that is strongly absorbed by the initial isomer and minimally absorbed by the photoproduct.

  • Solvent Effects: The solvent environment can significantly influence the excited-state dynamics and, therefore, the quantum yield.

    • Solution: Screen a variety of solvents with different polarities and viscosities. The quantum yield of photoswitching can be highly solvent-dependent.

  • Competing Deactivation Pathways: The excited state may be deactivating through non-productive pathways such as fluorescence or intersystem crossing.

    • Solution: If possible, perform fluorescence spectroscopy to assess the extent of radiative decay. Time-resolved spectroscopy can provide insights into the excited-state lifetimes and competing processes.

  • Actinometry: Use a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode to accurately measure the photon flux of your light source at the excitation wavelength.

  • Sample Irradiation: Irradiate a solution of your DBCOD derivative of known concentration and absorbance at the excitation wavelength for a specific period.

  • Spectroscopic Monitoring: Monitor the change in the concentration of the starting material and the formation of the product using UV-Vis or NMR spectroscopy.

  • Calculation: The quantum yield (Φ) is calculated as the number of molecules isomerized divided by the number of photons absorbed.

Strategies for Modulating Switching Speed

The ability to rationally tune the switching speed of DBCOD is a key goal for many applications. Here are the primary strategies at your disposal:

Structural Modification (Substituent Effects)

The electronic and steric properties of substituents on the benzene rings can have a profound impact on the activation energy of isomerization and thus the switching speed.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents can alter the electron density of the aromatic rings, which in turn can influence the stability of the transition state for isomerization.

  • Intramolecular Interactions: Introducing functional groups capable of forming intramolecular hydrogen bonds or creating steric hindrance can significantly raise the energy barrier for switching, thereby slowing it down. Conversely, repulsive interactions can favor a particular conformation and potentially lower the barrier to switch out of a less stable state.

Modification Strategy Effect on Activation Energy (Ea) Expected Impact on Switching Speed
Intramolecular H-bonding IncreaseDecrease
Steric Hindrance IncreaseDecrease
Electron Repulsive Groups May Decrease (destabilizing one state)May Increase
Solvent Environment

The choice of solvent can have a dramatic effect on the switching kinetics.

  • Polarity: The polarity of the solvent can differentially stabilize the ground and transition states. For isomerization processes involving a change in dipole moment, polar solvents may accelerate or decelerate the switching depending on which state is more stabilized.

  • Viscosity: In some cases, the switching process can be coupled to solvent reorganization. In such instances, higher viscosity solvents can slow down the switching speed.

Temperature

For thermally activated switching, the temperature is a direct and powerful modulator of the switching speed. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. Increasing the temperature will exponentially increase the rate of switching.

Visualizing the Modulation Strategies

The following diagram illustrates the key factors influencing the switching speed of this compound.

G Structural_Modification Structural Modification Activation_Energy Activation Energy (Ea) Structural_Modification->Activation_Energy Solvent_Environment Solvent Environment Solvent_Environment->Activation_Energy Temperature Temperature Rate_Constant Rate Constant (k) Temperature->Rate_Constant Light_Irradiation Light Irradiation Quantum_Yield Quantum Yield (Φ) Light_Irradiation->Quantum_Yield Activation_Energy->Rate_Constant Quantum_Yield->Rate_Constant Switching_Speed Switching Speed Rate_Constant->Switching_Speed

Caption: Key strategies and their influence on the parameters that determine the switching speed of this compound.

Experimental Workflow for Kinetic Analysis

The following workflow outlines the general steps for a comprehensive kinetic analysis of a DBCOD derivative.

G cluster_thermal Thermal Isomerization cluster_photo Photoswitching start Start: Synthesized DBCOD Derivative solubilize Solubilize in Appropriate Solvent start->solubilize uv_vis Acquire UV-Vis Spectrum solubilize->uv_vis nmr Acquire NMR Spectrum solubilize->nmr characterization Characterize Ground State Properties uv_vis->characterization nmr->characterization temp_control Temperature-Controlled Spectroscopy (UV-Vis or NMR) characterization->temp_control actinometry Determine Photon Flux (Actinometry) characterization->actinometry kinetic_trace Acquire Kinetic Traces at Different Temperatures temp_control->kinetic_trace arrhenius Arrhenius Analysis to Determine Ea kinetic_trace->arrhenius analysis Data Analysis and Interpretation arrhenius->analysis irradiate Irradiate Sample at Specific Wavelength actinometry->irradiate monitor Monitor Isomerization (UV-Vis or NMR) irradiate->monitor quantum_yield Calculate Quantum Yield (Φ) monitor->quantum_yield quantum_yield->analysis end End: Modulated Switching Speed Characterized analysis->end

Caption: A typical experimental workflow for the kinetic analysis of a Dibenzocyclooctadiene derivative.

We trust this technical support guide will be a valuable resource in your research endeavors with this compound. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our application support team.

References

Validation & Comparative

A Researcher's Guide to Molecular Switches: Azobenzene vs. Dibenzocycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of dynamic molecular systems, from precision therapeutics to smart materials, the ability to control molecular shape and function on demand is paramount. Molecular switches—molecules that reversibly interconvert between two or more stable states in response to external stimuli—are the fundamental components that provide this control. Among the vast arsenal of available switches, azobenzene has long been the preeminent choice for light-mediated control. However, the landscape of molecular design is rich with alternatives, each offering a unique mechanism and response profile.

This guide provides a detailed comparison between the archetypal photoswitch, azobenzene , and a thermally-driven conformational switch, dibenzocycloocta-1,5-diene (DBCOD) . While both can induce significant structural changes, their activation mechanisms—light versus heat—define their distinct advantages, limitations, and ideal application domains. For researchers, scientists, and drug development professionals, understanding these differences is critical for selecting and designing the optimal switch to achieve the desired molecular function.

At a Glance: Core Differences in Switching Philosophy

The fundamental distinction lies in the energy source used to overcome the isomerization barrier. Azobenzene is a photoswitch , relying on the energy of photons to drive a geometric change around a double bond. In contrast, the unsubstituted this compound is a thermal switch , utilizing thermal energy (heat) to navigate the energy landscape between two distinct conformations. This difference dictates everything from the speed and selectivity of switching to the environments in which these molecules can be effectively deployed.

Deep Dive: Mechanisms of Isomerization

Azobenzene: A Light-Driven E/Z Transition

Azobenzene's switching capability originates from the photoisomerization around its central nitrogen-nitrogen double bond (N=N). It exists in two isomeric forms: the planar, thermodynamically stable trans (or E) isomer and the bent, metastable cis (or Z) isomer.[1]

  • E → Z Isomerization: Typically induced by irradiation with ultraviolet (UV) light (320-380 nm), which excites the molecule and allows for rotation around the N=N bond.[1]

  • Z → E Isomerization: The return to the stable trans state can be triggered by irradiation with visible light (e.g., blue light) or can occur spontaneously through thermal relaxation in the dark.[2]

The significant geometric change—the distance between the 4 and 4' carbons changes from ~9.0 Å in the trans form to ~5.5 Å in the cis form—is the basis for its widespread use in controlling biological systems and material properties.

G trans trans-Azobenzene (Stable) cis cis-Azobenzene (Metastable) trans->cis UV Light (E→Z) cis->trans Visible Light / Heat (Z→E)

Caption: Isomerization pathway for Azobenzene.

This compound (DBCOD): A Thermally-Driven Conformational Flip

DBCOD is a fascinating molecule where a flexible eight-membered ring is fused to two rigid benzene rings. This "rigid-flexible-rigid" structure exists in two primary conformations: a stable Boat form and a metastable Chair form. Unlike azobenzene, the transition between these states is not driven by light but by overcoming a thermal energy barrier.

The unsubstituted DBCOD molecule has a relatively low activation energy barrier of approximately 42 kJ/mol for the Boat-to-Chair conformational change.[3] This means that at room temperature, the molecule can readily interconvert between states. However, the energy landscape can be dramatically altered through chemical substitution. For instance, introducing intramolecular hydrogen bonds via 1,10-diamide substitution can increase the energy barrier to 68 kJ/mol, making the conformations more stable and raising the temperature required for rapid interchange.[3]

G boat Boat Conformation (Stable) chair Chair Conformation (Metastable) boat->chair Thermal Equilibrium ts Transition State boat->ts boat->ts ΔG‡ ≈ 42 kJ/mol ts->chair ts->chair

Caption: Thermal conformational change in DBCOD.

Performance Metrics: A Head-to-Head Comparison

For researchers designing responsive systems, quantitative performance metrics are crucial. The table below summarizes the key operational parameters for both switch classes.

FeatureAzobenzeneThis compound (DBCOD)Causality & Field Insights
Activation Stimulus Light (UV and/or Visible)Heat (Thermal Energy)Azobenzene: Offers high spatiotemporal control. Light can be delivered to a specific location at a precise time, making it ideal for applications like photopharmacology.[4] DBCOD: Responds to changes in ambient temperature, suitable for thermal sensors or materials that adapt to their environment.
Energy Input Photon Energy (Wavelength-dependent)Thermal Energy (kT) to overcome ΔG‡ (~42-68 kJ/mol)[3]Azobenzene: The energy is delivered directly to the molecule via a specific electronic transition. DBCOD: The energy barrier must be overcome by the thermal energy of the system, making the process inherently less "switch-like" and more of a dynamic equilibrium unless the barrier is high.
Metastable State Lifetime Tunable via substitution; half-life of cis isomer can range from milliseconds to days.[5]Governed by the height of the energy barrier (ΔG‡) and temperature (Arrhenius relationship).Azobenzene: A long half-life is crucial for applications where the "on" state needs to persist after the light source is removed. DBCOD: The lifetime of the metastable chair state is typically very short unless the energy barrier is significantly raised by substitution.
Switching Wavelength Tunable. Ortho-substitutions (e.g., with halogens) can red-shift activation into the visible light spectrum, crucial for in vivo use.[5]Not applicable (thermally driven).The ability to shift azobenzene's activation wavelength away from damaging UV light has been a major focus of research, enabling deeper tissue penetration and safer biological applications.[5][6]
Quantum Yield (Φ) Efficiency of photon-to-isomer conversion. Typically 0.1-0.5 for E→Z.Not applicable.The quantum yield is a critical measure of switching efficiency. A high Φ means fewer photons are needed to achieve a desired level of isomerization, minimizing light dose and potential photodamage.
Cyclability / Fatigue Generally high, but photodegradation can occur over many cycles.High, limited primarily by thermal degradation of the molecule at elevated temperatures.Azobenzene: Photofatigue is a concern for long-term material applications. DBCOD: As a thermal switch, it does not suffer from photofatigue, but its operational temperature range is limited by the overall thermal stability of the molecule and any attached cargo.

Application Domains: Choosing the Right Tool for the Job

The choice between azobenzene and DBCOD is fundamentally a choice of application.

Azobenzene: The Tool for Spatiotemporal Control

The unparalleled precision of light activation makes azobenzene the dominant switch in fields requiring external control with high resolution.

  • Photopharmacology: Azobenzenes can be integrated into drug molecules to create "photopharmaceuticals." The drug is inactive in its stable trans form and can be activated with light at a specific target site (e.g., a tumor), minimizing systemic side effects.[1][4] The development of red-light-activated azobenzenes is pushing this technology closer to clinical applications.[5]

  • Photoresponsive Materials: When incorporated into polymers or self-assembled monolayers, azobenzene photoswitching can be used to reversibly alter material properties like shape, wettability, and adhesion.

This compound: A Switch for Thermal Sensing and Low-Energy Machines

DBCOD's sensitivity to thermal energy positions it for applications where the system must respond to its environment or operate with minimal energy input.

  • Molecular Machines: The low-energy conformational change of DBCOD is being explored for the development of molecular-scale machines and motors that can perform work in response to small thermal fluctuations.[7][8]

  • Thermally-Responsive Systems: DBCOD derivatives with tailored energy barriers could act as molecular thermometers or be incorporated into polymers to create materials that change conformation or release a payload at a specific temperature threshold.

Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, the core properties of any molecular switch must be rigorously characterized. Below are foundational protocols for quantifying the key performance metrics of azobenzene and DBCOD.

Protocol 1: Determination of Photoisomerization Quantum Yield (Φ) for Azobenzene

The quantum yield is the efficiency of a photochemical process, defined as the number of molecules isomerized per photon absorbed. This protocol uses chemical actinometry to measure the photon flux of the light source.

Caption: Workflow for Quantum Yield Determination.

Step-by-Step Methodology:

  • Photon Flux Determination (Actinometry):

    • Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and must be handled in the dark.

    • Pipette a known volume of the actinometer solution into a quartz cuvette and place it in the irradiation setup (e.g., a spectrophotometer's sample holder with an external light source or a dedicated photoreactor).

    • Irradiate the solution at the desired wavelength (e.g., 365 nm) for a precise time interval, ensuring minimal (<20%) conversion.

    • After irradiation, take a known aliquot and add solutions of 1,10-phenanthroline and a sodium acetate buffer. This forms a colored complex with the Fe²⁺ ions produced during the photoreaction.

    • Measure the absorbance of the colored complex at ~510 nm.

    • Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured absorbance, calculate the photon flux (moles of photons per unit time) of your light source.

  • Photoisomerization of Azobenzene:

    • Prepare a dilute solution of your azobenzene compound in the desired solvent. The concentration should be adjusted to have an absorbance of ~0.1-0.2 at the irradiation wavelength to ensure uniform light absorption.

    • Place the sample in the identical irradiation setup used for actinometry.

    • Irradiate the sample, recording UV-Vis spectra at regular time intervals.

    • From the spectral changes, calculate the change in concentration of the isomer over time. The initial rate of isomerization is determined from the slope of the concentration vs. time plot at t=0.

  • Calculation of Quantum Yield (Φ):

    • Divide the initial rate of isomerization (mol·s⁻¹) by the calculated photon flux (mol photons·s⁻¹) to obtain the quantum yield.

Protocol 2: Measuring the Thermal Isomerization Barrier (ΔG‡) of DBCOD via VT-NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study dynamic processes like the conformational flipping of DBCOD. By monitoring how the NMR spectrum changes with temperature, one can determine the kinetics of the interchange.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of the DBCOD derivative in a suitable deuterated solvent (e.g., CD₂Cl₂, toluene-d₈) that remains liquid over a wide temperature range.

  • Low-Temperature Measurement (Slow Exchange Regime):

    • Cool the NMR probe to a temperature where the boat-chair interconversion is slow on the NMR timescale (typically below -60 °C for unsubstituted DBCOD).[3]

    • At this temperature, distinct peaks for the boat and chair conformations should be visible. Integrate these peaks to determine the equilibrium population of each conformer.

  • High-Temperature Measurement (Fast Exchange Regime):

    • Increase the temperature until the peaks from the two conformations coalesce into a single, sharp, population-averaged peak. This indicates the fast exchange regime.

  • Coalescence Temperature Measurement:

    • Carefully identify the coalescence temperature (Tc), the temperature at which the two distinct peaks just merge into a single broad peak.

    • At coalescence, the rate constant (k) of the exchange can be estimated using the equation: k = (π * Δν) / √2, where Δν is the frequency separation (in Hz) of the two peaks in the slow-exchange regime.

  • Eyring Analysis for Activation Energy (ΔG‡):

    • Using the rate constant (k) calculated at the coalescence temperature (Tc), the Gibbs free energy of activation (ΔG‡) can be determined using the Eyring equation: ΔG‡ = -R * T_c * ln(k * h / (k_B * T_c)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

    • For a more rigorous analysis, full line-shape analysis of spectra recorded at multiple temperatures around the coalescence point can be performed using specialized software to extract rate constants at each temperature and generate an Eyring plot (ln(k/T) vs 1/T) to determine ΔH‡ and ΔS‡.[9][10]

Conclusion: A Choice Dictated by Design

The comparison between azobenzene and this compound is not about determining a "better" molecular switch, but about understanding the distinct operational principles that make each one suited for different scientific challenges.

Azobenzene remains the undisputed champion for applications requiring precise external spatiotemporal control . Its light-driven mechanism allows researchers to dictate exactly when and where a molecular function is turned on, a capability that is revolutionizing fields like pharmacology and smart materials.

This compound , on the other hand, represents a class of switches that respond to the intrinsic state of their environment . Its thermally-driven conformational change provides a pathway to create molecules and materials that are autonomously responsive to temperature, opening doors for the development of low-energy molecular machines, sensors, and self-regulating systems.

As a senior application scientist, the key insight is to match the stimulus to the scientific question. If the goal is to command a system from the outside with precision, a photoswitch like azobenzene is the logical choice. If the goal is to build a system that intelligently adapts to its thermal environment, a conformational switch like DBCOD offers a compelling and elegant solution.

References

Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of Dibenzocycloocta-1,5-diene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional architecture is a cornerstone of chemical research and development. In the synthesis of complex scaffolds such as dibenzocycloocta-1,5-diene, a rigid yet conformationally dynamic structure, absolute structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of this compound, benchmarked against complementary spectroscopic techniques.

This compound and its derivatives are of significant interest due to their unique conformational properties and potential applications in materials science and medicinal chemistry. The central eight-membered ring can adopt distinct chair and boat conformations, a characteristic that profoundly influences the molecule's overall shape, reactivity, and biological activity.[1][2] Therefore, unequivocal confirmation of the synthesized structure is not merely a procedural step but a critical determinant for the subsequent stages of research and development.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystalline lattice. This diffraction pattern, when analyzed, provides a detailed electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

The power of X-ray crystallography lies in its ability to provide a static, high-resolution snapshot of the molecule in the solid state. This information is fundamental for understanding steric interactions, intramolecular distances, and the absolute configuration of chiral centers.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution.

X_Ray_Workflow Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Crystal_Selection Crystal Selection (Microscopic Examination) Crystal_Growth->Crystal_Selection Crystal_Mounting Crystal Mounting (Goniometer Head) Crystal_Selection->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Reduction & Absorption Correction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Minimization) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation

Caption: A schematic overview of the key stages involved in determining a molecular structure using single-crystal X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain a high-resolution crystal structure of a this compound derivative.

1. Crystal Growth:

  • Rationale: The formation of single, well-ordered crystals is the most critical and often the most challenging step. The quality of the crystal directly dictates the quality of the diffraction data.
  • Procedure:
  • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate).
  • Employ a slow crystallization technique. Slow evaporation of the solvent in a loosely capped vial or vapor diffusion of a poor solvent (e.g., hexane) into the solution of the compound are common methods.
  • Allow the crystallization to proceed undisturbed for several days to weeks.

2. Crystal Selection and Mounting:

  • Rationale: A single, defect-free crystal of appropriate size (typically 0.1-0.3 mm in each dimension) must be selected for data collection.
  • Procedure:
  • Under a microscope, carefully select a crystal with well-defined faces and no visible cracks or inclusions.
  • Mount the selected crystal on a goniometer head using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

3. Data Collection:

  • Rationale: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
  • Procedure:
  • Mount the goniometer head on the diffractometer.
  • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.
  • Perform a preliminary data collection to determine the unit cell parameters and crystal system.
  • Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete set of diffraction data.

4. Data Processing and Structure Solution:

  • Rationale: The raw diffraction data is processed to correct for experimental factors and then used to solve the phase problem and generate an initial electron density map.
  • Procedure:
  • Integrate the raw diffraction images to obtain a list of reflection intensities.
  • Apply corrections for Lorentz factor, polarization, and absorption.
  • Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.

5. Structure Refinement and Validation:

  • Rationale: The initial structural model is refined against the experimental data to improve the agreement and obtain the final, accurate structure.
  • Procedure:
  • Perform least-squares refinement to optimize the atomic coordinates, displacement parameters, and other structural parameters.
  • Locate and add hydrogen atoms to the model.
  • Validate the final structure using software such as checkCIF to ensure its geometric and crystallographic reasonability.

Complementary and Alternative Techniques: A Comparative Analysis

While X-ray crystallography provides the ultimate structural proof, other techniques offer valuable and often complementary information, particularly when obtaining suitable crystals is challenging.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules
Sample Type Single, well-ordered crystalSoluble compound in a suitable solventIonizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, relative stereochemistry, solution-state conformation and dynamicsMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic (<1 Å)Atomic to near-atomicLow (provides connectivity information)
Key Advantage for Topic Unambiguous determination of solid-state conformation (chair vs. boat)Provides information on conformational dynamics in solutionConfirms molecular weight and elemental formula
Key Limitation for Topic Requires high-quality single crystals, which can be difficult to growDoes not provide precise bond lengths and anglesProvides no direct 3D structural information
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Dynamics in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, NMR is particularly insightful for studying the conformational equilibrium between the chair and boat forms.[1]

Detailed Protocol: ¹H and ¹³C NMR Analysis

Objective: To confirm the connectivity and probe the conformational dynamics of this compound in solution.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum to determine the number of unique proton environments, their chemical shifts, and coupling patterns.
  • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments.

3. Data Interpretation:

  • The ¹H NMR spectrum of this compound will show distinct signals for the aromatic and aliphatic protons. The splitting patterns of the methylene protons can provide clues about the ring conformation.
  • Variable-temperature NMR studies can be conducted to observe changes in the spectra as the equilibrium between the chair and boat conformers shifts, allowing for the determination of the energy barrier of interconversion.[3]

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Detailed Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

1. Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

2. Ionization and Fragmentation:

  • The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

3. Mass Analysis and Detection:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

4. Data Interpretation:

  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₆H₁₆, MW ≈ 208.30 g/mol ).
  • The fragmentation pattern provides a characteristic fingerprint of the molecule, with prominent peaks often corresponding to stable carbocations formed through the loss of neutral fragments. For this compound, a significant peak at m/z 193 is typically observed, corresponding to the loss of a methyl group.[4]

A Case Study: Crystallographic Data of a this compound Derivative

While a publicly available crystal structure of the parent this compound is not readily accessible, the structure of a closely related derivative, as deposited in the Cambridge Structural Database (CSD), can serve as an illustrative example. For instance, the crystal structure of a substituted this compound (CSD Deposition Number: 2233284) reveals key structural parameters in the solid state.[5]

ParameterValue (Å or °)
Selected Bond Lengths (Å)
C-C (aromatic)~1.38-1.40
C-C (aliphatic)~1.52-1.54
C=C~1.33-1.34
**Selected Bond Angles (°) **
C-C-C (in 8-membered ring)~112-116
Torsion Angles (°)
Defines the chair/boat conformationVaries significantly

Note: These are representative values and will vary slightly depending on the specific derivative and crystal packing forces.

This crystallographic data provides the definitive proof of the molecular connectivity and the solid-state conformation, which can then be correlated with the solution-state behavior observed by NMR.

Conclusion

The structural validation of this compound is a multi-faceted process where single-crystal X-ray crystallography serves as the ultimate arbiter of the three-dimensional structure. It provides an unparalleled level of detail regarding bond lengths, bond angles, and the solid-state conformation. However, a comprehensive understanding of this dynamic molecule is best achieved through the synergistic application of complementary techniques. NMR spectroscopy offers invaluable insights into the conformational dynamics in solution, while mass spectrometry provides rapid confirmation of the molecular weight and elemental composition. For researchers in drug development and materials science, the judicious application of these techniques is essential for ensuring the structural integrity of their compounds and for rationally designing molecules with desired properties.

References

"characterizing Dibenzocycloocta-1,5-diene dynamics with advanced NMR techniques"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterizing Dibenzocycloocta-1,5-diene Dynamics with Advanced NMR Techniques

For researchers, scientists, and professionals in drug development, a profound understanding of molecular dynamics is paramount. The conformational flexibility of a molecule can dictate its biological activity, physical properties, and potential as a therapeutic agent. This compound (DBCOD) and its derivatives represent a fascinating class of fluxional molecules, exhibiting a dynamic equilibrium between distinct conformations. This guide provides an in-depth comparison of advanced Nuclear Magnetic Resonance (NMR) techniques for the precise characterization of these dynamics, grounded in experimental data and established scientific principles.

The Dynamic Landscape of this compound

This compound is a unique structural motif featuring a central eight-membered ring fused to two benzene rings. This arrangement imparts a combination of rigidity from the aromatic moieties and flexibility within the cyclooctadiene ring. The key dynamic process in DBCOD is the interconversion between its two primary conformations: a lower-energy chair form and a higher-energy boat form.[1] The energy barrier to this interconversion is a critical parameter that defines the conformational landscape of the molecule. Understanding and quantifying this dynamic behavior is crucial for designing molecules with specific shapes and functionalities. For instance, controlling the conformational changes of DBCOD derivatives through strategic substitutions can lead to the development of novel molecular switches and responsive materials.[2]

A Comparative Analysis of Advanced NMR Techniques for Studying DBCOD Dynamics

While several biophysical techniques can probe molecular dynamics, NMR spectroscopy stands out for its ability to provide detailed atomic-level information about conformational exchange processes occurring over a wide range of timescales.[3][4] For a fluxional molecule like DBCOD, two powerful NMR methodologies are particularly well-suited for a comprehensive dynamic analysis: Dynamic NMR (DNMR) Lineshape Analysis and 2D Exchange Spectroscopy (EXSY).

Dynamic NMR (DNMR) Lineshape Analysis

This technique leverages the temperature-dependent changes in the appearance of NMR spectra to extract kinetic and thermodynamic parameters of a dynamic process.[5][6][7] At low temperatures, where the conformational exchange is slow on the NMR timescale, distinct signals for the chair and boat conformers can be observed. As the temperature is increased, the rate of interconversion accelerates. This leads to a broadening of the NMR signals, followed by their coalescence into a single, time-averaged resonance at higher temperatures, where the exchange is fast.[8][9]

By analyzing the shape of the NMR signals at different temperatures, particularly around the coalescence point, it is possible to determine the rate constants (k) for the exchange process.[5][10] These rate constants can then be used in the Eyring or Arrhenius equations to calculate the activation parameters of the conformational change, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).[6]

2D Exchange Spectroscopy (EXSY)

EXSY is a two-dimensional NMR experiment that directly detects chemical exchange.[11][12] The pulse sequence is identical to that of the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment; however, the cross-peaks in an EXSY spectrum arise from the transfer of magnetization between chemically distinct sites that are interconverting.[8] For DBCOD, an EXSY experiment performed at a temperature where both chair and boat conformers are present and exchanging will show cross-peaks connecting the resonances of the two forms.

The key advantage of EXSY is its ability to unambiguously identify the exchanging species. The volume of the cross-peaks is proportional to the rate of exchange and the mixing time of the experiment.[11] By acquiring a series of EXSY spectra with varying mixing times, one can quantitatively determine the exchange rate constants.[13][14]

Comparative Summary of NMR Techniques for DBCOD Analysis

FeatureDynamic NMR (DNMR) Lineshape Analysis2D Exchange Spectroscopy (EXSY)
Principle Analysis of 1D NMR lineshape changes with temperature.[5][15]Detection of magnetization transfer via cross-peaks in a 2D spectrum.[11][12]
Information Obtained Rate constants (k), ΔG‡, ΔH‡, ΔS‡.[6]Exchange pathways, rate constants (k).[13]
Experimental Time Relatively fast (series of 1D spectra).Longer (requires 2D acquisition).
Data Analysis Requires specialized lineshape fitting software.[5][7]Integration of diagonal and cross-peaks.[13]
Optimal Exchange Regime Intermediate exchange (around coalescence).[8]Slow to intermediate exchange.[12]
Key Advantage Provides a complete thermodynamic profile of the dynamic process.Unambiguously identifies exchanging species.[8]

Experimental Protocol: Variable-Temperature 1H NMR and Lineshape Analysis of this compound

This protocol outlines the steps for characterizing the ring inversion dynamics of a substituted DBCOD derivative using variable-temperature 1H NMR spectroscopy and subsequent lineshape analysis.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the DBCOD derivative in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d) to a final concentration of 10-20 mM in a high-quality NMR tube.

  • Ensure the solvent has a wide temperature range to allow for both slow and fast exchange regimes to be observed.

  • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.[11]

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer equipped with a variable-temperature unit.[16][17]

  • Calibrate the temperature of the NMR probe using a standard sample, such as methanol or ethylene glycol.[16]

  • Begin by acquiring a standard 1H NMR spectrum at ambient temperature.

  • Gradually decrease the temperature in increments of 5-10 K, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[18]

  • Continue decreasing the temperature until the slow-exchange regime is reached, characterized by sharp, distinct signals for the two conformers.

  • Subsequently, increase the temperature in a stepwise manner, acquiring spectra at each increment, through the coalescence temperature and into the fast-exchange regime where time-averaged signals are observed.[17]

3. Data Processing and Lineshape Analysis:

  • Process the acquired 1H NMR spectra using standard NMR software (e.g., Mnova, TopSpin).

  • Use a specialized DNMR lineshape analysis software package to simulate the experimental spectra.[5][7]

  • Input the chemical shifts and coupling constants of the exchanging protons from the slow-exchange spectrum.

  • For each temperature, iteratively adjust the rate constant (k) in the simulation to achieve the best fit between the simulated and experimental spectra.[5]

  • Extract the rate constant at each temperature.

4. Thermodynamic Analysis:

  • Construct an Eyring plot of ln(k/T) versus 1/T.

  • The slope of the plot is equal to -ΔH‡/R and the y-intercept is ln(kB/h) + ΔS‡/R, where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.

  • From the slope and intercept, calculate the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

  • The Gibbs free energy of activation (ΔG‡) at a specific temperature can then be calculated using the equation: ΔG‡ = ΔH‡ - TΔS‡.

Visualizing the Dynamics and Experimental Workflow

G Conformational Exchange of this compound Chair Chair Conformation TransitionState Transition State Chair->TransitionState k_CB Boat Boat Conformation Boat->TransitionState k_BC TransitionState->Chair TransitionState->Boat

Caption: Conformational interconversion of this compound.

G DNMR Lineshape Analysis Workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_thermo Thermodynamic Characterization SamplePrep Sample Preparation VT_NMR Variable-Temperature NMR Acquisition SamplePrep->VT_NMR LineshapeFitting DNMR Lineshape Fitting VT_NMR->LineshapeFitting RateConstants Extraction of Rate Constants (k) LineshapeFitting->RateConstants EyringPlot Eyring Plot Analysis RateConstants->EyringPlot ActivationParams Calculation of ΔG‡, ΔH‡, ΔS‡ EyringPlot->ActivationParams

Caption: Workflow for DNMR lineshape analysis.

Conclusion

The dynamic behavior of this compound and its derivatives is a rich area of study with implications for materials science and drug discovery. Advanced NMR techniques, particularly Dynamic NMR Lineshape Analysis and 2D Exchange Spectroscopy, provide unparalleled insights into the kinetics and thermodynamics of the conformational exchange processes in these molecules. By carefully selecting the appropriate NMR experiment and rigorously analyzing the data, researchers can obtain a detailed understanding of the dynamic landscape of these fascinating molecular systems. This guide serves as a foundational resource for employing these powerful techniques to unravel the complexities of molecular motion.

References

"computational vs experimental analysis of Dibenzocycloocta-1,5-diene conformation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of Dibenzocycloocta-1,5-diene: A Comparison of Computational and Experimental Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

The this compound (DBCOD) scaffold is a fascinating "rigid-flexible-rigid" molecular entity that has garnered significant interest for its potential in developing stimuli-responsive materials and polymers.[1][2] Its utility is rooted in the dynamic equilibrium between its two primary conformations: a lower-energy 'Boat' and a higher-energy 'Chair' form. The transition between these states involves a relatively low activation energy, making it an attractive unit for creating systems that can change shape or function in response to minimal energy input.[2][3][4][5][6]

Understanding and controlling this conformational equilibrium is paramount for designing novel molecules with desired properties. This guide provides a comparative overview of the two pillars of conformational analysis—computational modeling and experimental verification—as applied to the DBCOD system. We will explore the causality behind methodological choices, detail self-validating protocols, and demonstrate how the synergy between these approaches provides a comprehensive understanding that neither can achieve alone.

Part 1: Computational Analysis – Predicting Conformational Landscapes

Computational chemistry offers a powerful lens to visualize and quantify the conformational preferences of molecules like DBCOD before a single experiment is run. By solving approximations of the Schrödinger equation, we can predict molecular structures, relative energies, and even spectroscopic properties. Density Functional Theory (DFT) has emerged as the workhorse for such investigations, providing a favorable balance between accuracy and computational cost.[7]

The Rationale for DFT in DBCOD Analysis

For the DBCOD system, we are interested in the subtle energy differences between the Boat and Chair conformers and the activation barrier separating them. DFT is exceptionally well-suited for this task. It allows us to:

  • Optimize Geometries: Determine the lowest energy three-dimensional structure for each conformer.

  • Calculate Relative Energies: Accurately predict the Gibbs Free Energy (ΔG°) difference between conformers, which dictates their relative populations at equilibrium.[1]

  • Map the Transition State: Identify the structure and energy of the transition state connecting the Boat and Chair forms, thereby calculating the activation energy (Ea) for interconversion.[2]

  • Predict Spectroscopic Data: Crucially, DFT can calculate theoretical NMR chemical shifts. This predictive power is invaluable for assigning peaks in complex experimental spectra, turning a potentially ambiguous dataset into a definitive conformational assignment.[1][8]

Detailed Protocol: DFT Workflow for DBCOD Conformational Analysis

This protocol outlines a robust, self-validating workflow for the computational analysis of a substituted DBCOD derivative.

Step 1: Initial Structure Generation

  • Using a molecular builder (e.g., Avogadro, ChemDraw), construct plausible initial 3D structures for both the Boat and Chair conformations of the DBCOD derivative. The core DBCOD structure can be identified by its chemical formula C₁₆H₁₆.[9]

Step 2: Geometry Optimization

  • Causality: The goal is to find the most stable arrangement of atoms for each conformer, which corresponds to a minimum on the potential energy surface.

  • Action: Submit each initial structure to a geometry optimization calculation.

  • Method: Density Functional Theory (DFT).

  • Functional/Basis Set: A common and reliable choice is the B3LYP functional with the DZVP basis set. This level of theory has been shown to provide accurate results for similar organic molecules.[10]

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

Step 3: Vibrational Frequency Calculation

  • Causality: This is a critical validation step. A true energy minimum will have no imaginary frequencies. A transition state will have exactly one imaginary frequency.

  • Action: Perform a frequency calculation on the optimized geometries from Step 2.

  • Validation: Confirm that both Boat and Chair conformers have zero imaginary frequencies. If imaginary frequencies are present, it indicates the structure is not a true minimum, and further optimization is needed.

Step 4: Transition State Search (Optional but Recommended)

  • Causality: To understand the kinetics of interconversion, the energy barrier must be calculated.

  • Action: Use a transition state search algorithm (e.g., QST2/QST3 or Berny optimization) starting from the optimized Boat and Chair structures.

  • Validation: Perform a frequency calculation on the resulting transition state structure. A single imaginary frequency corresponding to the Boat-to-Chair interconversion motion validates the result.

Step 5: NMR Chemical Shift Prediction

  • Causality: To create a direct link to experimental data, we predict the ¹H NMR spectrum.

  • Action: Using the optimized geometries, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Output: This yields a list of calculated chemical shifts for each proton in both the Boat and Chair conformations. These predictions are essential for interpreting experimental VT-NMR spectra.[1][8]

G cluster_comp Computational Workflow (DFT) A 1. Build Initial Structures (Boat & Chair) B 2. Geometry Optimization (e.g., B3LYP/DZVP) A->B C 3. Frequency Calculation B->C D Validation: Zero Imaginary Frequencies? C->D Check D->B No, Re-optimize E Optimized Conformers (Boat & Chair Energies) D->E Yes F 5. NMR Chemical Shift Calculation (GIAO Method) E->F H 4. Transition State Search (Optional) E->H G Predicted ¹H NMR Shifts (Aid for Spectral Assignment) F->G I Calculated Activation Energy (Ea) H->I

Caption: A typical DFT workflow for DBCOD conformational analysis.

Data Presentation: Computational Results

The output of these calculations can be summarized to provide a clear picture of the system's conformational energetics.

ParameterUnsubstituted DBCOD1,10-di-Et-amide DBCOD
ΔG° (Chair - Boat) at 25°C (kJ/mol) Negative (Chair favored)+6.4 (Boat favored)[1][8]
Activation Energy (Ea) (kJ/mol) ~42[2][6]~68[2][6]
Predicted ¹H Shift (Aromatic H) - Boat ~6.77 ppm~6.77 ppm[1][8]
Predicted ¹H Shift (Aromatic H) - Chair ~6.92 ppm~6.95 ppm[1][8]

Part 2: Experimental Analysis – Observing Conformations in Reality

While computation provides a powerful predictive model, experimental validation is the ultimate arbiter of truth. For dynamic systems like DBCOD, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool, allowing direct observation of the different conformers in solution.[11] When a single crystal can be obtained, X-ray crystallography provides an unambiguous snapshot of the molecule's solid-state structure.[8]

The Power of Variable-Temperature (VT) NMR

The interconversion between the Boat and Chair conformers of DBCOD is a dynamic process. The rate of this exchange is temperature-dependent. VT-NMR leverages this fact to resolve the individual conformers.

  • At High Temperatures (Fast Exchange): The interconversion is faster than the NMR timescale. The spectrometer observes a single, population-averaged signal for each proton.

  • At Low Temperatures (Slow Exchange): The interconversion slows down significantly. If the barrier is high enough, the exchange becomes slow on the NMR timescale, and distinct sets of peaks for the Boat and Chair conformers appear.

  • Coalescence Temperature (Tc): The temperature at which the two distinct signals merge into a single broad peak. This value is directly related to the activation energy of the interconversion.[1]

Detailed Protocol: VT-¹H NMR for DBCOD Conformational Analysis

This protocol ensures the reliable acquisition and interpretation of VT-NMR data for a DBCOD derivative.

Step 1: Sample Preparation

  • Action: Dissolve a precise amount of the synthesized DBCOD derivative (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or Toluene-d₈) in a high-quality NMR tube.

  • Causality: The choice of solvent is critical. It must have a low freezing point to allow for low-temperature measurements and should not interact in a way that significantly alters the conformational equilibrium (unless that is the object of study).

Step 2: Initial Room Temperature Spectrum

  • Action: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) on a high-field spectrometer (≥400 MHz).

  • Validation: This spectrum serves as a baseline. Check for sample purity and observe the initial peak shapes. Broadened peaks may already indicate a dynamic process is occurring.[1]

Step 3: Low-Temperature Measurements

  • Action: Cool the sample inside the spectrometer in a stepwise manner (e.g., in 10-20 °C increments) down to the solvent's practical limit (e.g., -60 °C to -80 °C).[8] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

  • Causality: Cooling slows the Boat-Chair interconversion, allowing the individual conformers to be resolved.

Step 4: High-Temperature Measurements

  • Action: After reaching the lowest temperature, warm the sample in similar increments past room temperature to an appropriate upper limit (e.g., 60 °C).[1]

  • Causality: This helps to precisely identify the coalescence temperature (Tc) and ensures the process is reversible.

Step 5: Data Analysis

  • Peak Assignment: Using the DFT-predicted chemical shifts from the computational protocol, assign the two sets of signals observed at low temperature to the Boat and Chair conformers. For example, DFT predicts that aromatic and methyl protons in the Chair form are typically downfield from those in the Boat form.[1][8]

  • Population Analysis: At a slow-exchange temperature, carefully integrate the corresponding signals for the Boat and Chair forms. The ratio of the integrals directly reflects the population ratio of the two conformers at that temperature.

  • Thermodynamic Calculation: From the population ratio (K_eq), the experimental Gibbs Free Energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTln(K_eq).

G cluster_exp Experimental Workflow (VT-NMR) A 1. Prepare Sample (DBCOD in low-temp solvent) B 2. Acquire Spectrum at 25°C A->B C 3. Cool Sample Stepwise (e.g., to -60°C) B->C D Observe Signal Splitting (Slow Exchange Regime) C->D E 4. Warm Sample Stepwise (e.g., to +60°C) D->E G 5. Data Analysis D->G F Observe Signal Coalescence (Tc) & Averaged Signals E->F F->G H Assign Peaks (Boat vs. Chair) using DFT Predictions G->H I Integrate Peaks to Determine Population Ratio (Keq) H->I J Calculate Experimental ΔG° I->J

Caption: An experimental workflow for VT-NMR analysis of DBCOD.

Data Presentation: Experimental Results
Parameter1,10-di-Et-amide DBCOD1,10-di-Et-ester DBCOD
Observation at 23 °C Broadened signalsBroadened signals
Observation at -60 °C Two distinct conformers observed[1]Two distinct conformers observed[1][8]
Population at Low Temp 86% Boat, 14% Chair[8]13% Boat, 87% Chair[1]
Coalescence Temp (Tc) ~50 °C[8]~ -60 °C[1]
Experimental ΔG° at 25°C (kJ/mol) Positive (Boat favored)[8]Negative (Chair favored)[1]

Part 3: Comparative Analysis – The Synergy of Computation and Experiment

The true power in modern chemical analysis lies in the integration of computational and experimental techniques. The study of DBCOD derivatives is a perfect illustration of this synergy.

Prediction Meets Reality: As seen in the tables above, the agreement between theory and experiment is remarkable. DFT correctly predicted that introducing electron-repulsive ester groups would favor the Chair conformation, while introducing hydrogen-bonding amide groups would stabilize the Boat form.[1][2] This was precisely what was observed experimentally via VT-NMR. The calculated ΔG° values showed the same trend as the experimental results, validating the computational model.[1][8]

A Self-Validating System: The workflow becomes a closed loop of validation.

  • DFT predicts NMR shifts.

  • These shifts are used to confidently assign the complex low-temperature NMR spectra.

  • The experimentally determined populations and ΔG° values are then compared back to the initial DFT calculations.

Strong agreement between the two provides high confidence in the conformational assignment and the underlying energetic landscape. Discrepancies would prompt a re-evaluation of the computational model (e.g., testing different functionals or including solvent effects) or a closer look at the experimental conditions.

Case Study: The Role of Intramolecular Forces A study on arene-substituted DBCODs highlights this integrated approach perfectly.[1]

  • Computational Prediction: DFT calculations predicted that for a 1,10-diamide substituted DBCOD, an intramolecular hydrogen bond would form, rendering the Boat conformer the global energy minimum.[1][8]

  • Experimental Verification (NMR): VT-¹H NMR analysis confirmed this prediction. At 23 °C, the population was 86% Boat and 14% Chair, a clear reversal of the unsubstituted parent compound.[8]

  • Definitive Proof (X-ray): The final piece of evidence came from X-ray crystallography on the 1,10-di-Et-amide derivative, which showed the molecule unequivocally adopting the Boat conformation in the solid state, stabilized by the predicted intramolecular forces.[8]

This case demonstrates that computation can propose a hypothesis (stabilization via H-bonding), which is then quantitatively confirmed by solution-phase experiments (NMR) and definitively visualized in the solid state (X-ray).

Conclusion

The analysis of this compound conformation is not a matter of choosing computational or experimental methods, but rather of leveraging them in concert.

  • Computational analysis (primarily DFT) serves as an invaluable predictive engine. It provides the energetic and structural framework, maps reaction coordinates, and, most critically, generates theoretical spectroscopic data that is essential for interpreting complex experimental results.

  • Experimental analysis (primarily VT-NMR and X-ray crystallography) provides the essential ground truth. It validates the computational models and reveals the real-world behavior of molecules in solution and the solid state.

For researchers in materials science and drug development, adopting this integrated, self-validating approach is the most efficient and reliable path to understanding and designing complex molecular systems based on the DBCOD scaffold.

References

A Comparative Guide to the Energy Landscapes of Substituted Dibenzocycloocta-1,5-dienes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dibenzocycloocta-1,5-dienes (DBCODs) represent a fascinating class of molecules whose rigid-flexible-rigid scaffold endows them with unique conformational properties. The eight-membered central ring can adopt several conformations, primarily interconverting between boat and chair forms. The energy barriers and relative stabilities of these conformers are exquisitely sensitive to the nature and position of substituents on the aromatic rings. This guide provides a comprehensive comparison of the energy landscapes of various substituted DBCODs, synthesizing experimental data from dynamic NMR spectroscopy and theoretical insights from computational chemistry. We will explore how steric and electronic effects of different functional groups modulate the conformational equilibria and interconversion barriers, providing a foundational understanding for researchers in materials science and drug development.

Section 1: The Conformational Landscape of the DBCOD Scaffold

The core of a dibenzocycloocta-1,5-diene is a flexible eight-membered ring fused to two rigid benzene rings. This structure primarily exists in a dynamic equilibrium between several conformations, most notably the Twist-Boat (TB) and the Chair forms.[1][2] In many naturally occurring DBCOD lignans, such as those from the Schisandraceae family, the twist-boat conformation is frequently observed.[3][4]

The transition between these states is not seamless; it requires overcoming a specific energy barrier, known as the activation energy (ΔG‡). This barrier dictates the rate of interconversion. For the parent, unsubstituted DBCOD, the activation energy for the Boat-to-Chair conformational change is approximately 42 kJ/mol.[5][6][7][8] The relative population of each conformer at equilibrium is determined by the difference in their Gibbs free energy (ΔG°).[2] Substituents can dramatically alter both ΔG‡ and ΔG°, effectively reshaping the molecule's energy landscape.

Caption: A simplified potential energy diagram showing the interconversion between Boat and Chair conformations via a higher-energy Transition State.

Section 2: Methodologies for Probing the Energy Landscape

A dual approach combining experimental and computational techniques is essential for accurately mapping the energy landscape of DBCODs.

Experimental Approaches

Dynamic NMR (D-NMR) Spectroscopy: Variable Temperature (VT) ¹H-NMR spectroscopy is the primary experimental tool for quantifying conformational dynamics.[2] At low temperatures, the interconversion is slow on the NMR timescale, and distinct signals for each conformer can be observed. As the temperature increases, the rate of exchange accelerates, causing the signals to broaden and eventually coalesce into a single, averaged peak at the coalescence temperature (Tc).[2] By analyzing the spectra at different temperatures, key thermodynamic parameters like the activation energy (ΔG‡) and the Gibbs free energy difference (ΔG°) between conformers can be calculated.[2]

X-ray Crystallography: This technique provides an unambiguous, high-resolution structure of the molecule in the solid state.[1] While invaluable for identifying the most stable conformer in a crystal lattice, it offers only a static snapshot and does not provide information about the dynamics of interconversion in solution.

Computational Chemistry

Density Functional Theory (DFT): DFT calculations are a powerful tool for complementing experimental data.[2] They can be used to:

  • Calculate the relative energies of different conformers (Boat, Chair, etc.) and the transition states connecting them.

  • Predict NMR chemical shifts to aid in the assignment of experimental spectra.[2]

  • Map the entire potential energy surface, providing a detailed theoretical model of the energy landscape.

Modern DFT functionals can achieve high accuracy, offering a balance of computational cost and reliability for systems of this size.[9][10][11]

DNMR_Workflow Fig. 2: Experimental workflow for Dynamic NMR (D-NMR) analysis. cluster_exp Experimental Protocol cluster_analysis Data Analysis A Prepare Sample in Deuterated Solvent B Acquire ¹H NMR Spectra at Low Temp (e.g., -80°C) A->B C Incrementally Increase Temp and Acquire Spectra B->C G Integrate Signals at Low Temp to Determine K_eq and ΔG° B->G D Identify Coalescence Temperature (Tc) C->D E Observe Signal Broadening and Coalescence D->E F Use Eyring Equation to Calculate ΔG‡ E->F

Caption: A flowchart illustrating the key steps in determining conformational energy barriers using Dynamic NMR spectroscopy.

Section 3: Comparative Analysis of Substituent Effects

Substituents can exert profound control over the DBCOD energy landscape through a combination of steric and electronic effects.[12][13][14]

Steric Effects

Steric hindrance arises from the spatial repulsion between bulky groups.[12] In DBCODs, bulky substituents can destabilize one conformer relative to another, thereby shifting the equilibrium and altering the inversion barrier.

  • Example: Lignans with di-ortho-substitution on the aryl rings often exhibit high energy barriers for rotation around the biaryl bond, which in turn influences the stability of the eight-membered ring's conformation.[1]

Electronic Effects and Intramolecular Interactions

Electronic effects involve the influence of a substituent on the electron distribution within the molecule. These can be more subtle than steric effects but equally powerful in dictating conformational preference.

  • Electron Repulsive Interactions: Placing electronically similar groups in close proximity can be destabilizing. For instance, 1,10-diester substituted DBCODs show a stronger preference for the Chair conformation due to electrostatic repulsion between the opposing ester groups.[2][15]

  • Intramolecular Hydrogen Bonding: This is a powerful stabilizing force. In a landmark study, 1,10-diamide substituted DBCODs were shown to strongly favor the Boat conformation.[6][15] The formation of an intramolecular hydrogen bond between the two amide groups stabilizes the Boat form, raising the coalescence temperature from -60 °C (unsubstituted) to +60 °C and increasing the activation energy barrier from 42 kJ/mol to 68 kJ/mol.[5][6][7][15]

Table 1: Comparison of Substituted DBCOD Energy Landscapes
Substituent (Position)Predominant ConformerΔG‡ (kJ/mol)Key Stabilizing/Destabilizing FactorReference(s)
UnsubstitutedChair (thermodynamically favored)42Baseline[5][6][7]
1,10-di-esterChair-Electrostatic repulsion of ester groups[2][15]
1,10-di-amideBoat68Intramolecular hydrogen bonding[5][6][7][15]
2,9-di-CHOBoat (91% at -80°C)~42π-π stacking and potential H-bonding[2]

Section 4: Experimental Protocol: D-NMR Analysis of a 1,10-Diamide DBCOD

This protocol outlines the self-validating steps to determine the conformational inversion barrier for a representative DBCOD derivative.

1. Sample Preparation:

  • Dissolve ~5-10 mg of the 1,10-diamide DBCOD derivative in 0.6 mL of a suitable deuterated solvent (e.g., toluene-d₈ or CD₂Cl₂) in a 5 mm NMR tube.

  • Causality: The choice of solvent is critical. It must have a low freezing point and a high boiling point to cover the required temperature range and must fully dissolve the compound.

2. Instrument Setup & Calibration:

  • Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature unit.

  • Calibrate the probe temperature using a standard sample (e.g., methanol-d₄ for low temperatures, ethylene glycol for high temperatures).

  • Trustworthiness: Accurate temperature calibration is paramount for reliable thermodynamic calculations. An uncalibrated probe can introduce significant errors into the final ΔG‡ value.

3. Data Acquisition:

  • Low-Temperature Spectrum: Cool the sample to a temperature where the exchange is slow (e.g., -60 °C). Acquire a standard ¹H NMR spectrum. You should observe two distinct sets of signals corresponding to the Boat and Chair conformers.

  • Variable Temperature Scans: Increment the temperature in steps of 5-10 K. At each step, allow the temperature to equilibrate for at least 5-10 minutes before acquiring a new spectrum.

  • Coalescence Point: Carefully identify the temperature (Tc) at which a specific pair of exchanging signals merges into a single broad peak.

  • High-Temperature Spectrum: Acquire a final spectrum at a temperature well above Tc (e.g., +80 °C) where the signals have sharpened into a time-averaged single peak.

4. Data Analysis:

  • Determine ΔG°: At the lowest temperature, integrate the signals for the Boat and Chair conformers to determine the equilibrium constant (K_eq = [Boat]/[Chair]). Calculate the Gibbs free energy difference using the equation: ΔG° = -RTln(K_eq).

  • Calculate ΔG‡: Use the simplified Eyring equation at the coalescence temperature (Tc):

    • ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

    • Where R is the gas constant (8.314 J/mol·K), Tc is the coalescence temperature in Kelvin, and k is the rate constant at coalescence, which can be calculated from the separation of the signals (Δν in Hz) at slow exchange: k = (π * Δν) / √2.

Conclusion

The energy landscape of Dibenzocycloocta-1,5-dienes is highly tunable through strategic substitution. This guide has demonstrated that while the parent scaffold has a modest inversion barrier, specific functional groups can dramatically alter conformational preferences and dynamics. Intramolecular forces, such as hydrogen bonding in 1,10-diamide systems, can stabilize specific conformers and significantly raise the energy barrier to interconversion.[6][7] Conversely, electrostatic repulsion in diester derivatives can favor alternative conformations.[15] A thorough understanding of these substituent effects, gained through a synergistic application of D-NMR spectroscopy and computational modeling, is crucial for the rational design of DBCOD-based molecules for applications ranging from stimuli-responsive materials to complex pharmacophores.[5][16]

References

A Senior Application Scientist's Guide to Benchmarking the Catalytic Activity of Dibenzocycloocta-1,5-diene Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the architecture of the ligand scaffold is a critical determinant of catalytic efficacy, selectivity, and overall performance. Among the diverse array of ligands, dienes have carved out a significant niche, particularly in complexes used for hydrogenation and other transformations. Dibenzocycloocta-1,5-diene (DBCOD) represents a unique, rigid, and sterically demanding diene ligand. Its complexes with metals like rhodium and iridium are often employed as precatalysts in reactions of significant industrial and academic interest, most notably asymmetric hydrogenation.

This guide provides an in-depth comparison of DBCOD metal complexes, focusing on their application in the asymmetric hydrogenation of prochiral olefins. We will explore the synthesis of these precatalysts, present comparative performance data, delve into the underlying reaction mechanisms, and provide detailed experimental protocols to ensure the reproducibility and validation of the findings.

The Role of the Diene: From Precatalyst to Active Species

Rhodium and iridium complexes are frequently prepared with a diolefin ligand, such as cyclooctadiene (COD) or norbornadiene (NBD), coordinated to the metal center. These diolefin complexes, including those with DBCOD, are best described as precatalysts . The diolefin ligand serves to stabilize the metal center, rendering the complex air-stable and easy to handle. However, for catalysis to commence, the diene must be removed to open coordination sites for the substrate and, in the case of hydrogenation, for dihydrogen (H₂).

This activation step is typically achieved by hydrogenating the diene ligand itself.[1][2][3] An important practical consideration arises from this: the hydrogenation of the diene introduces an "induction period" at the beginning of the reaction, during which the concentration of the active catalytic species gradually increases.[2][3][4] The rate of this precatalyst activation can vary significantly depending on the diene; for instance, the more strained norbornadiene (NBD) is hydrogenated much faster than cyclooctadiene (COD).[4]

The choice of diene, therefore, is not trivial. While DBCOD is structurally related to COD, its rigid, bicyclic framework can influence both the rate of activation and the steric environment of the resulting active catalyst, thereby impacting the overall catalytic performance.

Synthesis of a Representative Precatalyst: [Rh(dbcod)(NHC)]Cl

To benchmark catalytic activity, one must begin with a well-characterized precatalyst. N-Heterocyclic Carbenes (NHCs) are powerful ancillary ligands that can be paired with the Rh-diene moiety. Below is a representative protocol for the synthesis of a Rhodium-DBCOD-NHC complex, adapted from established methods for similar COD complexes.[5]

Experimental Protocol: Synthesis of a Rhodium-DBCOD-NHC Precatalyst

Objective: To synthesize a chloro(this compound)(NHC)rhodium(I) complex.

Materials:

  • Azolium salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)

  • [Rh(OH)(dbcod)]₂ (or a similar reactive Rh-DBCOD precursor)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply (for inert atmosphere)

  • Standard Schlenk line glassware

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine the azolium salt (0.21 mmol) and [Rh(OH)(dbcod)]₂ (0.1 mmol).

  • Add anhydrous THF (2 mL) to the flask.

  • Stir the resulting mixture at room temperature for 16 hours. During this time, the azolium salt will react with the rhodium hydroxide dimer to form the desired NHC complex, water, and NaCl.

  • After 16 hours, remove the solvent under reduced pressure.

  • The resulting solid residue is the crude [RhCl(dbcod)(NHC)] complex. It can be further purified by recrystallization if necessary.

  • Characterize the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity. The ¹³C NMR spectrum is particularly informative, as the carbene carbon signal will appear as a doublet due to coupling with the rhodium center.[5]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Rhodium(I) complexes can be sensitive to oxidation, so performing the reaction under argon or nitrogen is crucial to prevent catalyst degradation.

  • Anhydrous Solvent: Water can interfere with the reaction and the stability of the organometallic species.

  • [Rh(OH)(cod)]₂ Precursor: This rhodium source is effective because the hydroxide base facilitates the in situ deprotonation of the azolium salt to form the free NHC, which then coordinates to the metal.[5]

Benchmarking Catalytic Performance in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is critical in the pharmaceutical industry.[6] The performance of a catalyst in this reaction is typically evaluated based on several key metrics.

Key Performance Indicators (KPIs):

  • Conversion (%): The percentage of the starting material that has been converted into product.

  • Enantiomeric Excess (ee %): A measure of the stereoselectivity of the reaction, indicating the preference for the formation of one enantiomer over the other.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes deactivated. It represents the total output of the catalyst.[7][8]

  • Turnover Frequency (TOF): The turnover per unit of time (e.g., s⁻¹ or h⁻¹). It is a measure of the catalyst's speed or efficiency.[7][8][9]

TOF = TON / time [8]

Comparative Data:

While a direct, side-by-side comparison of DBCOD complexes against COD or NBD analogues under identical conditions is sparse in the literature, we can synthesize a representative comparison based on typical results for Rhodium- and Iridium-diphosphine catalyzed asymmetric hydrogenation of a benchmark substrate like methyl (Z)-α-acetamidocinnamate.

Precatalyst SystemMetalAncillary LigandConversion (%)ee (%)TOF (h⁻¹)
[Rh(DBCOD)(DuanPhos)]BF₄ RhChiral Diphosphine>99>99~1000
[Ir(DBCOD)(P,S)]BArF IrChiral Phosphite-Thioether>9997~500
[Rh(COD)(Me-DuPhos)]BF₄ RhChiral Diphosphine>99>99~1200
[Ir(COD)(P,N)]BArF IrChiral Phosphine-Amine>99>99~600

Note: The data above is illustrative, synthesized from typical performance characteristics reported for these classes of catalysts.[10][11][12] Absolute values are highly dependent on substrate, solvent, pressure, and temperature.

Analysis of Trends:

  • Rhodium vs. Iridium: Rhodium catalysts generally exhibit higher turnover frequencies (are faster) for the hydrogenation of functionalized olefins like enamides.[6][10] Iridium catalysts, while sometimes slower, have emerged as the catalysts of choice for the hydrogenation of less functionalized or unfunctionalized olefins.[11][13]

  • Ligand Influence: The primary driver of enantioselectivity is the chiral ancillary ligand (e.g., DuanPhos, Me-DuPhos). The diene (DBCOD vs. COD) has a secondary, but potentially significant, steric and electronic influence on the active catalyst's structure and stability. The rigidity of the DBCOD backbone may lead to a more defined catalytic pocket, which could enhance selectivity for certain substrates.

Mechanistic Insights into Asymmetric Hydrogenation

Understanding the catalytic cycle is paramount for rational catalyst design and optimization. For Rh-diphosphine catalyzed hydrogenation of enamides, the "unsaturated" mechanism, first detailed by Halpern and Brown, is widely accepted.[1][6][14]

The Catalytic Cycle:

  • Activation: The precatalyst, [Rh(Diene)(L)]⁺, reacts with H₂ to hydrogenate the diene, yielding an active solvated species, [Rh(L)(Solvent)₂]⁺.[1][2]

  • Substrate Coordination: The prochiral olefin coordinates to the metal center, displacing the solvent molecules to form a catalyst-substrate adduct. This coordination can form two diastereomeric complexes.

  • Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydride species. It is the relative reactivity of the diastereomeric adducts that determines the final stereochemical outcome. Seminal studies have shown that often the minor, less stable diastereomer reacts faster with H₂ and leads to the major product enantiomer.[15]

  • Migratory Insertion & Reductive Elimination: The coordinated olefin inserts into a Rh-H bond, followed by reductive elimination of the hydrogenated product, regenerating the active catalyst.

Asymmetric_Hydrogenation_Cycle cluster_main Unsaturated Pathway cluster_pre Precatalyst Activation A [Rh(L*)(Solvent)₂]⁺ Active Catalyst B [Rh(L*)(Substrate)]⁺ (Major Diastereomer) A->B + Substrate (slow, reversible) C [Rh(L*)(Substrate)]⁺ (Minor Diastereomer) A->C + Substrate (fast, reversible) B->A - Substrate (lock) D [Rh(H)₂(L*)(Substrate)]⁺ (From Minor Adduct) C->D + H₂ (k_fast) Oxidative Addition E Product + [Rh(L*)]⁺ D->E Insertion & Reductive Elimination E->A + 2 Solvent Pre [Rh(DBCOD)(L*)]⁺ Pre->A + H₂ - DBCOD-H₂

Caption: The unsaturated pathway for Rh-catalyzed asymmetric hydrogenation.

A "hydride" mechanism, where H₂ activation precedes substrate coordination, has also been demonstrated for some catalytic systems.[1][15] The operative pathway can depend on the specific catalyst and substrate.

Detailed Protocol for a Catalytic Hydrogenation Experiment

Objective: To benchmark the performance of a DBCOD-metal complex in the asymmetric hydrogenation of a model substrate.

Materials:

  • [Rh(DBCOD)(L)]BF₄ (precatalyst, where L is a chiral diphosphine)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Anhydrous, degassed methanol (solvent)

  • High-purity hydrogen gas

  • Stainless-steel autoclave equipped with a magnetic stir bar and pressure gauge

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Catalyst Preparation: In a glovebox, charge a glass vial with the precatalyst (e.g., 0.005 mmol, for a Substrate/Catalyst ratio of 1000).

  • Substrate Addition: In the same vial, add the substrate (5 mmol).

  • Solvent Transfer: Add anhydrous and degassed methanol (10 mL) to the vial.

  • Autoclave Setup: Place the vial inside the stainless-steel autoclave. Seal the autoclave.

  • Inerting: Remove the autoclave from the glovebox and connect it to a Schlenk line. Purge the autoclave three times with argon, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the autoclave to the desired pressure (e.g., 10 bar H₂).[1] Begin vigorous stirring. The reaction is typically run at room temperature for a set period (e.g., 1-16 hours).

  • Work-up: After the reaction time, carefully vent the autoclave. Take an aliquot of the reaction mixture for analysis.

  • Analysis:

    • Conversion: Determine the conversion of the starting material by GC or ¹H NMR.

    • Enantiomeric Excess (ee): Analyze the product mixture using HPLC equipped with a suitable chiral stationary phase (e.g., Chiralcel OD-H) to separate the enantiomers and determine the ee.

Self-Validation and Controls:

  • Reproducibility: Run the experiment in duplicate or triplicate to ensure the results are reproducible.

  • Blank Reaction: Run a control experiment without the catalyst to ensure no background reaction occurs.

  • Racemic Standard: Hydrogenate the substrate using a non-chiral catalyst (e.g., Pd/C) to obtain a racemic sample of the product. This is essential for calibrating the chiral HPLC method.

Caption: Experimental workflow for a catalytic hydrogenation benchmark test.
Conclusion

Benchmarking the catalytic activity of this compound metal complexes requires a systematic and rigorous approach. As precatalysts, their performance is intrinsically linked to the kinetics of their activation and the properties of the resulting active species. While rhodium complexes often provide higher rates for polar substrates, iridium analogues offer a powerful alternative, particularly for less functionalized olefins. The rigid DBCOD framework presents an intriguing variable for catalyst tuning, potentially offering unique steric advantages over more flexible dienes like COD. By employing standardized protocols and carefully measuring key performance indicators such as TOF and ee, researchers can effectively compare these catalysts and rationally select the optimal system for a given chemical transformation.

References

"a comparative analysis of synthetic routes to Dibenzocycloocta-1,5-diene"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibenzocycloocta-1,5-diene, systematically named 5,6,11,12-tetrahydrodibenzo[a,e][1]annulene, is a unique bridged bicyclic aromatic hydrocarbon. Its rigid yet flexible eight-membered ring fused to two benzene rings confers interesting conformational properties, making it a valuable scaffold in medicinal chemistry and materials science.[2][3] The dibenzocyclooctadiene core is found in a number of biologically active natural products, particularly lignans isolated from the Schisandraceae family, which have demonstrated a range of pharmacological activities including hepatoprotective, anti-inflammatory, and cytotoxic effects.[4][5][6] The unique three-dimensional structure of this scaffold allows for precise spatial orientation of functional groups, a critical aspect in the design of novel therapeutics and functional materials.

This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Reductive Coupling of 2,2'-Bis(bromomethyl)biphenyl and the Intramolecular Wittig Reaction. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental intricacies, mechanistic underpinnings, and relative merits of each approach.

Route 1: Reductive Coupling of 2,2'-Bis(bromomethyl)biphenyl

This is a classical and widely employed method for the synthesis of this compound. The core of this strategy lies in the intramolecular cyclization of a pre-formed biphenyl precursor bearing reactive benzylic halide groups.

Causality Behind Experimental Choices

The choice of 2,2'-bis(bromomethyl)biphenyl as the starting material is strategic. The biphenyl unit provides the necessary aromatic framework, and the two bromomethyl groups are positioned to facilitate the formation of the eight-membered ring upon cyclization. Bromine is a good leaving group, making the benzylic carbons susceptible to nucleophilic attack or reductive coupling. The choice of the reducing agent and reaction conditions is critical to favor the desired intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Reductive Coupling with Sodium Sulfide

A common and effective method for the reductive coupling of 2,2'-bis(bromomethyl)biphenyl involves the use of sodium sulfide as the cyclizing agent.

Step 1: Synthesis of 2,2'-Bis(bromomethyl)biphenyl

The precursor, 2,2'-bis(bromomethyl)biphenyl, can be synthesized from 2,2'-dimethylbiphenyl via a free-radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO).

  • Reaction: 2,2'-dimethylbiphenyl + 2 NBS → 2,2'-bis(bromomethyl)biphenyl + 2 succinimide

  • Rationale: The benzylic hydrogens of the methyl groups are susceptible to radical abstraction, initiating a chain reaction with NBS to introduce the bromine atoms.

Step 2: Intramolecular Reductive Coupling

  • Procedure: A solution of 2,2'-bis(bromomethyl)biphenyl in a suitable solvent, such as ethanol or a mixture of ethanol and benzene, is treated with a solution of sodium sulfide nonahydrate in water. The reaction mixture is typically heated at reflux for several hours.

  • Reaction: 2,2'-bis(bromomethyl)biphenyl + Na₂S → this compound + 2 NaBr + S

  • Causality: The sulfide ion (S²⁻) acts as a nucleophile, displacing the bromide ions in a sequential or concerted manner to form the eight-membered ring. The reaction is driven by the formation of the thermodynamically stable cyclic product. High dilution conditions can be employed to favor the intramolecular reaction over intermolecular polymerization.

Data Presentation: Reductive Coupling
ParameterValueReference
Starting Material2,2'-Bis(bromomethyl)biphenylN/A
ReagentsSodium sulfide nonahydrate[7][8]
SolventEthanol/BenzeneN/A
Reaction TimeSeveral hoursN/A
YieldModerate to goodN/A
PurificationRecrystallizationN/A

Route 2: Intramolecular Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds.[9][10] An intramolecular variation of this reaction provides an elegant approach to the synthesis of cyclic olefins, including this compound.[2][11] This method involves the reaction of a bis-phosphonium ylide with a dialdehyde.

Causality Behind Experimental Choices

This synthetic design relies on the creation of a molecule containing two phosphonium ylide functionalities and two aldehyde groups, positioned appropriately for an intramolecular cyclization. The reaction of the nucleophilic ylide carbon with the electrophilic aldehyde carbon forms a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[10] The choice of base to generate the ylide is crucial and depends on the acidity of the protons adjacent to the phosphorus atom.

Experimental Protocol: Intramolecular Wittig Reaction

Step 1: Synthesis of 2,2'-Bis(triphenylphosphoniomethyl)biphenyl Dibromide

This bis-phosphonium salt is prepared by the reaction of 2,2'-bis(bromomethyl)biphenyl with two equivalents of triphenylphosphine.

  • Reaction: 2,2'-bis(bromomethyl)biphenyl + 2 PPh₃ → 2,2'-bis(triphenylphosphoniomethyl)biphenyl dibromide

  • Rationale: The nucleophilic phosphorus atom of triphenylphosphine displaces the bromide ions in an Sₙ2 reaction to form the stable phosphonium salt.

Step 2: Intramolecular Wittig Reaction

  • Procedure: The bis-phosphonium salt is treated with a strong base, such as sodium ethoxide or butyllithium, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the bis-ylide in situ. A dialdehyde, such as glyoxal, is then added to the reaction mixture. The reaction is typically carried out at elevated temperatures.

  • Reaction: 2,2'-bis(triphenylphosphoniomethyl)biphenyl dibromide + glyoxal + base → this compound + 2 PPh₃O + byproducts

  • Causality: The strong base deprotonates the carbons adjacent to the positively charged phosphorus atoms, forming the highly nucleophilic ylides. These ylides then react intramolecularly with the two aldehyde groups of glyoxal. The resulting bis-oxaphosphetane intermediate collapses to form the two new double bonds of the cyclooctadiene ring and two equivalents of triphenylphosphine oxide.

Data Presentation: Intramolecular Wittig Reaction
ParameterValueReference
Starting Material2,2'-Bis(triphenylphosphoniomethyl)biphenyl dibromide, Glyoxal[11]
ReagentsStrong base (e.g., Sodium ethoxide)[11]
SolventDMF or THF[11]
Reaction TimeVariable[11]
YieldModerate[11]
PurificationColumn chromatography[11]

Mandatory Visualization

Reductive_Coupling cluster_start Starting Material Preparation cluster_cyclization Intramolecular Cyclization 2_2_dimethylbiphenyl 2,2'-Dimethylbiphenyl 2_2_bis_bromomethyl 2,2'-Bis(bromomethyl)biphenyl 2_2_dimethylbiphenyl->2_2_bis_bromomethyl Benzylic Bromination NBS N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) NBS->2_2_bis_bromomethyl Dibenzocyclooctadiene This compound 2_2_bis_bromomethyl->Dibenzocyclooctadiene Reductive Coupling Na2S Sodium Sulfide (Na2S) Na2S->Dibenzocyclooctadiene

Caption: Reductive Coupling of 2,2'-Bis(bromomethyl)biphenyl.

Intramolecular_Wittig cluster_start Starting Material Preparation cluster_cyclization Intramolecular Wittig Reaction 2_2_bis_bromomethyl 2,2'-Bis(bromomethyl)biphenyl bis_phosphonium 2,2'-Bis(triphenylphosphoniomethyl)biphenyl dibromide 2_2_bis_bromomethyl->bis_phosphonium Quaternization PPh3 Triphenylphosphine (PPh3) PPh3->bis_phosphonium Dibenzocyclooctadiene This compound bis_phosphonium->Dibenzocyclooctadiene Wittig Reaction Base Strong Base Base->Dibenzocyclooctadiene Glyoxal Glyoxal Glyoxal->Dibenzocyclooctadiene

Caption: Intramolecular Wittig Reaction Pathway.

Comparative Analysis

FeatureReductive Coupling of 2,2'-Bis(bromomethyl)biphenylIntramolecular Wittig Reaction
Starting Materials Readily accessible from 2,2'-dimethylbiphenyl.Requires synthesis of a bis-phosphonium salt from the same precursor.
Reagent Cost & Availability Sodium sulfide is inexpensive and readily available.Triphenylphosphine and strong bases can be more expensive.
Reaction Conditions Generally requires reflux temperatures.Can often be performed at or below room temperature after ylide formation.
Yields Typically moderate to good.Can be variable and sensitive to reaction conditions.
Byproducts Sodium bromide and elemental sulfur, relatively easy to remove.Triphenylphosphine oxide, which can be challenging to separate from the product.
Scalability Generally scalable.Can be more challenging to scale up due to the use of strong, air-sensitive bases.
Versatility Less versatile for introducing diverse functionalities.The Wittig approach offers more flexibility for creating derivatives by using different dialdehydes.
Stereoselectivity Not applicable as no new stereocenters are formed.Can potentially lead to mixtures of cis/trans isomers depending on the ylide and reaction conditions.

Conclusion

Both the reductive coupling of 2,2'-bis(bromomethyl)biphenyl and the intramolecular Wittig reaction are viable methods for the synthesis of this compound.

The reductive coupling method stands out for its simplicity, use of inexpensive reagents, and straightforward workup procedures, making it a practical choice for the large-scale synthesis of the parent dibenzocyclooctadiene.

The intramolecular Wittig reaction , while potentially more complex in its execution and purification, offers greater versatility for the synthesis of derivatives. By employing different dialdehydes, a variety of functional groups can be incorporated into the eight-membered ring, providing access to a broader range of analogues for structure-activity relationship studies in drug discovery and materials science.

The selection of the optimal synthetic route will ultimately depend on the specific goals of the researcher, including the desired scale of the synthesis, the need for structural diversity, and the available laboratory resources.

References

Safety Operating Guide

Dibenzocycloocta-1,5-diene proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable safety protocols are the bedrock of innovative research. Handling and disposing of specialized reagents like Dibenzocycloocta-1,5-diene requires more than just following steps; it demands a deep understanding of the chemical's nature and a commitment to the safety of your team and the environment. This guide is structured to provide not just the "how," but the critical "why" behind each procedure, ensuring a self-validating system of safety and compliance in your laboratory.

Part 1: CORE DIRECTIVE & HAZARD ANALYSIS

Foreword: A Proactive Approach to Safety

The proper disposal of any chemical begins the moment you consider its use in an experiment. For this compound, a non-halogenated, unsaturated hydrocarbon, our primary concerns are its flammability, potential for forming explosive peroxides upon storage, and its incompatibility with certain chemical classes. This guide provides a comprehensive framework for managing this reagent from the point of generation as waste to its final, compliant disposal.

1.1: Hazard Profile of this compound

This compound (C₁₆H₁₆) is an organic compound that requires careful handling. While specific hazard data for this exact compound is limited, its structural features—notably the presence of two double bonds within a cyclic structure—place it in a class of chemicals with well-documented risks.

  • Peroxide Formation: Like other dienes and unsaturated cyclic hydrocarbons (e.g., cyclooctene, cyclohexene), this compound is susceptible to the formation of shock-sensitive and potentially explosive peroxide crystals upon exposure to air and light over time.[1][2] This is the most critical, insidious hazard associated with this class of compounds. Peroxide formation can occur on container threads, leading to detonation upon opening.[2]

  • Flammability: As a hydrocarbon, it should be treated as a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[3]

  • Incompatibility: It is incompatible with strong oxidizing agents and strong acids, which can trigger violent reactions.[3]

1.2: Immediate Safety & Personal Protective Equipment (PPE)

All handling of this compound and its waste must be conducted within a certified chemical fume hood.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against accidental splashes of the chemical or incompatible reagents.
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and absorption.
Body Protection Flame-retardant laboratory coat.Protects from spills and potential fires.[4]

Part 2: WASTE COLLECTION & HANDLING PROTOCOL

The fundamental principle of hazardous waste management is that disposal is a planned part of the experiment itself. Never begin work without a clear plan for the waste you will generate.

Step 1: Designate a Compatible Waste Container
  • Container Choice: Use a clean, dry, chemically compatible container, preferably glass or high-density polyethylene (HDPE), with a secure, leak-proof screw cap.[5] Ensure the container material is not reactive with unsaturated hydrocarbons.

  • Causality: Using a compatible container prevents degradation of the container and potential leakage. A secure cap is mandatory to prevent the release of flammable vapors and limit exposure to atmospheric oxygen, which accelerates peroxide formation.[5][6]

Step 2: Segregate Your Waste Stream
  • Protocol: Dedicate a specific waste container solely for this compound and other compatible, non-halogenated organic solvents.

  • DO NOT MIX WITH:

    • Halogenated solvents (e.g., dichloromethane, chloroform).[7]

    • Acids or bases.[3]

    • Oxidizing agents (e.g., nitric acid, permanganates).[3]

    • Aqueous waste.[8]

  • Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions, gas evolution, or fire.[5] Furthermore, separating halogenated from non-halogenated waste is often required by disposal facilities and can significantly reduce disposal costs.[7]

Step 3: Proper and Complete Labeling
  • Protocol: As soon as you designate the container, label it clearly. The label must include:

    • The words "HAZARDOUS WASTE ".[5]

    • The full chemical name: "This compound " and any other compatible solvents added. Avoid formulas or abbreviations.[5]

    • The associated hazards: "Flammable, Potential Peroxide Former ".[5]

    • The date waste was first added to the container (Accumulation Start Date).[5]

  • Causality: Accurate labeling is a critical regulatory requirement and ensures that anyone handling the container understands its contents and the associated dangers, preventing accidental mixing or improper handling.

Part 3: ON-SITE STORAGE IN THE SATELLITE ACCUMULATION AREA (SAA)

Federal regulations (EPA/RCRA) allow for the temporary storage of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5]

Protocol for SAA Storage:
  • Location: The designated SAA must be at or near the fume hood or bench where the waste is generated. This could be a labeled section of the bench or a dedicated cabinet.[5]

  • Container Management: Keep the waste container tightly capped at all times, except when adding waste.[5] This is not just good practice; it is a regulatory mandate.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.

  • Volume Limits: Do not accumulate more than 55 gallons of total hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5]

  • Time Limits & Peroxide Risk: Due to the risk of peroxide formation, containers of this compound waste should be dated when the first waste is added and sent for disposal within 12 months , regardless of how full the container is.[9][10] This is a critical safety control.

Part 4: DISPOSAL WORKFLOW & DECISION MAKING

The following diagram outlines the procedural logic for the safe management and disposal of this compound waste.

Dibenzocyclooctadiene_Disposal_Workflow Workflow for this compound Waste Disposal cluster_generation In-Lab Waste Generation cluster_storage Satellite Accumulation Area (SAA) Storage cluster_disposal_trigger Disposal Trigger Assessment cluster_final_disposal Final Disposal Protocol start Experiment Generates This compound Waste select_container Select Compatible, Non-Halogenated Waste Container start->select_container label_container Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards Accumulation Start Date select_container->label_container add_waste Add Waste in Fume Hood label_container->add_waste store_saa Store in Designated SAA with Secondary Containment add_waste->store_saa cap_closed Keep Container Tightly Closed store_saa->cap_closed check_full Container >90% Full? cap_closed->check_full check_time Accumulation Time > 12 Months? check_full->check_time No request_pickup Arrange for Waste Pickup by EHS/EH&S Office check_full->request_pickup Yes check_time->cap_closed No check_time->request_pickup Yes ehs_collect EHS Collects Waste for Approved Incineration request_pickup->ehs_collect end Disposal Complete ehs_collect->end

Caption: Decision workflow for handling this compound waste.

Part 5: SPILL MANAGEMENT & FINAL DISPOSAL

5.1: Spill Protocol

In the event of a spill:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[3]

  • Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the liquid.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS or EH&S) office immediately.

5.2: Final Disposal Pathway
  • Chemical Treatment Prohibited: DO NOT attempt to neutralize or treat this compound waste with other chemicals. Such actions can be dangerous and may constitute illegal waste treatment.[11]

  • Drain Disposal Prohibited: Under no circumstances should this chemical be poured down the drain. It is immiscible with water and is considered a hazardous organic waste.[4][12]

  • Evaporation Prohibited: Evaporation in the fume hood is not an acceptable method of disposal for this compound.[4]

  • Professional Disposal: When your waste container is nearly full (e.g., 90% capacity) or has reached its 12-month time limit, contact your institution's EHS office to arrange for a pickup.[5] The EHS department will ensure the waste is transported to a licensed hazardous waste facility for proper disposal, which is typically high-temperature incineration.[7]

References

Navigating the Safe Handling of Dibenzocycloocta-1,5-diene: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling specialized reagents such as Dibenzocycloocta-1,5-diene, a robust understanding of its hazard profile and the corresponding personal protective equipment (PPE) is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides essential, in-depth information on the selection, use, and disposal of PPE for this compound, ensuring both your safety and the validity of your experimental outcomes.

This compound, an aromatic hydrocarbon, is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation. Therefore, a multi-faceted approach to PPE is required to mitigate these risks effectively. The following sections will detail the necessary engineering controls and personal protective measures, grounded in established safety protocols and material science.

Engineering Controls: The First Line of Defense

Before any discussion of personal protective equipment, it is crucial to emphasize the foundational role of engineering controls. All work with this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for all procedures that may generate dust or aerosols. This primary containment strategy is the most effective means of minimizing inhalation exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is a critical step in the risk assessment process. The following guidance is based on the known hazards of this compound and general best practices for handling aromatic hydrocarbons.

Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields that conform to ANSI Z87.1 or EN 166 standards.

  • Recommended for Splash Hazard: Chemical splash goggles should be worn whenever there is a risk of splashing, such as during transfers of solutions or reactions with vigorous stirring.

  • Full Face Protection: In situations with a significant risk of splashing or aerosol generation, a face shield worn over chemical splash goggles provides the highest level of protection.

Skin Protection: The Critical Glove Choice

Protecting the skin is paramount, as this compound is a known skin irritant. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.

Glove MaterialBreakthrough Time (Aromatic Hydrocarbons)Recommendation
Viton® (Fluoroelastomer) > 4 hours[1][2]Excellent: Recommended for prolonged contact or immersion.
Nitrile Rubber < 1 hour (can be < 1 minute for some aromatic hydrocarbons)[1][3]Good for Splash Protection Only: Suitable for incidental contact. Gloves must be changed immediately upon contamination.[3]
Butyl Rubber Poor[4]Not Recommended
Natural Rubber (Latex) PoorNot Recommended

Operational Imperative: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use. For tasks involving potential splash contact with nitrile gloves, it is advisable to wear two pairs (double-gloving).

Protective Clothing

To prevent skin contact on other parts of the body, appropriate protective clothing is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron made of a material like PVC or neoprene should be worn over the lab coat.

  • Full-Body Protection: In cases of large-scale operations or emergency response, a chemical-resistant suit may be necessary.

Respiratory Protection

Inhalation of this compound can cause respiratory irritation. Engineering controls are the primary method to prevent this. However, in certain situations, respiratory protection may be required.

  • Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is typically not necessary.

  • Inadequate Ventilation or Spills: If engineering controls are not sufficient or during a spill cleanup, a respirator is required. A half-mask or full-face respirator equipped with organic vapor (OV) cartridges is the appropriate choice. These cartridges are universally color-coded black.

  • Fit Testing: A crucial and often overlooked aspect of respiratory protection is a proper fit. All users of tight-fitting respirators must be fit-tested annually to ensure an adequate seal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Is the procedure performed in a certified chemical fume hood? start->fume_hood small_scale Small scale, low splash potential? fume_hood->small_scale Yes no_hood Work in a well-ventilated area with respiratory protection (OV respirator) fume_hood->no_hood No large_scale Large scale or high splash potential? small_scale->large_scale ppe_level_1 Minimum PPE: - Safety glasses with side shields - Nitrile gloves (for splash protection) - Lab coat small_scale->ppe_level_1 Yes spill_emergency Spill or emergency situation? large_scale->spill_emergency ppe_level_2 Enhanced PPE: - Chemical splash goggles - Viton® or double-nitrile gloves - Lab coat & chemical-resistant apron large_scale->ppe_level_2 Yes ppe_level_3 Maximum PPE: - Full-face respirator with OV cartridges - Viton® gloves - Chemical-resistant suit spill_emergency->ppe_level_3 Yes

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the selection of PPE to include its proper use and disposal.

Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab coat or suit

  • Respirator (if required)

  • Eye and face protection

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence (to minimize contamination):

  • Gloves: The most contaminated item should be removed first. Use a gloved hand to peel off the other glove, then slide a clean finger under the cuff of the remaining glove to remove it without touching the outside.

  • Gown/Apron: Untie and peel away from the body, turning it inside out as you remove it.

  • Eye and Face Protection: Handle by the headband or earpieces.

  • Respirator: Remove by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Decontamination and Disposal

Proper disposal of contaminated PPE is essential to prevent secondary exposure and environmental contamination.

  • Gross Decontamination: For reusable items like face shields and respirators, a gross decontamination should be performed before leaving the work area. This can involve wiping with a detergent solution.

  • Disposable PPE: All single-use PPE, including nitrile gloves and disposable lab coats, should be considered contaminated waste.

    • Place all used disposable PPE in a designated, labeled hazardous waste container.

    • Do not dispose of contaminated PPE in the regular trash.

  • Contaminated Reusable PPE: If a reusable lab coat becomes grossly contaminated, it must be decontaminated before laundering or disposed of as hazardous waste. Soaking in a suitable detergent solution can be an effective decontamination step.[5]

  • Waste Disposal: All waste contaminated with this compound should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

By adhering to these rigorous PPE protocols, researchers can confidently and safely unlock the potential of this compound in their scientific endeavors, fostering a culture of safety and excellence in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.